molecular formula C27H30N2O2 B15579115 NNC 05-2090

NNC 05-2090

Katalognummer: B15579115
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: XZZYCJOGZYEPPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(9-carbazolyl)propyl]-4-(2-methoxyphenyl)-4-piperidinol is a member of carbazoles.
structure given in first source

Eigenschaften

Molekularformel

C27H30N2O2

Molekulargewicht

414.5 g/mol

IUPAC-Name

1-(3-carbazol-9-ylpropyl)-4-(2-methoxyphenyl)piperidin-4-ol

InChI

InChI=1S/C27H30N2O2/c1-31-26-14-7-4-11-23(26)27(30)15-19-28(20-16-27)17-8-18-29-24-12-5-2-9-21(24)22-10-3-6-13-25(22)29/h2-7,9-14,30H,8,15-20H2,1H3

InChI-Schlüssel

XZZYCJOGZYEPPW-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NNC 05-2090

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 05-2090, a novel nipecotic acid derivative, primarily functions as a γ-aminobutyric acid (GABA) uptake inhibitor. Its mechanism of action is characterized by a moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter type 2 (mGAT2). Beyond its principal interaction with GABA transporters, this compound exhibits a broader pharmacological profile, engaging with monoamine transporters and other neurotransmitter receptors. This multifaceted activity contributes to its observed anticonvulsant and antiallodynic properties in various preclinical models. This document provides a comprehensive overview of the molecular interactions, pharmacological effects, and experimental basis of this compound's mechanism of action.

Core Mechanism: Inhibition of GABA Transporters

This compound exerts its primary effect by blocking the reuptake of GABA, the principal inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transporters (GATs), this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This potentiation of inhibitory signaling is the foundation of its therapeutic potential in neurological disorders characterized by hyperexcitability, such as epilepsy.

Unlike selective GAT-1 inhibitors like tiagabine, this compound demonstrates a distinct profile with a notable affinity for BGT-1.[1][2] This suggests that its anticonvulsant effects may be mediated through the modulation of GABA uptake by non-GAT-1 transporters.[1]

Quantitative Data: Transporter and Receptor Binding Affinities

The following tables summarize the in vitro binding affinities and inhibitory concentrations of this compound for various neurotransmitter transporters and receptors.

GABA Transporters Ki (μM) IC50 (μM) Species/System
hBGT-1 (mGAT2)1.410.6Human/Mouse
hGAT-11929.62Human
hGAT-24145.29Human
hGAT-31522.51Human

Sources:[3][4]

Monoamine Transporters IC50 (μM) Assay System
Serotonin Transporter (SERT)5.29CHO cells
Noradrenaline Transporter (NET)7.91CHO cells
Dopamine (B1211576) Transporter (DAT)4.08CHO cells

Sources:[3][5][6]

Other Receptors IC50 (nM) Ligand
α1-Adrenergic Receptor266Prazosin
D2-Dopamine Receptor1632Spiperone

Sources:[1][3][4]

Anticonvulsant and Antiallodynic Efficacy

Preclinical studies have demonstrated the in vivo efficacy of this compound in various animal models of seizures and neuropathic pain.

Quantitative Data: In Vivo Efficacy
Animal Model Effect ED50 (μmol/kg, i.p.)
DBA/2 Mice (Sound-induced seizures)Inhibition of tonic convulsions6
DBA/2 Mice (Sound-induced seizures)Inhibition of clonic convulsions19
Maximal Electroshock (MES) TestAntagonism of tonic hindlimb extension73
Amygdala Kindled RatsReduction of generalized seizure severity-
Partial Sciatic Nerve Ligation (PSL) Model MiceReversal of mechanical allodynia-

Sources:[1][3][6]

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental methodologies.

[3H]GABA Uptake Inhibition Assay

This assay is fundamental to determining the inhibitory potency of this compound on GABA transporters.

  • Objective: To measure the IC50 value of this compound for the inhibition of GABA uptake.

  • Methodology:

    • Preparation of Synaptosomes or Cells: Synaptosomes are prepared from specific brain regions (e.g., cerebral cortex, inferior colliculus) of rats, or Chinese Hamster Ovary (CHO) cells stably expressing a specific GABA transporter subtype are cultured.[1][5][6]

    • Incubation: The prepared synaptosomes or cells are incubated with varying concentrations of this compound.

    • Addition of Radiolabel: [3H]GABA is added to the mixture to initiate the uptake process.

    • Termination of Uptake: The uptake is stopped after a defined period by rapid filtration or centrifugation.

    • Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific [3H]GABA uptake (IC50) is calculated.

Receptor Binding Assays

These assays are used to determine the affinity of this compound for other neurotransmitter receptors.

  • Objective: To determine the IC50 values of this compound for specific receptors.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from tissues or cells expressing the receptor of interest (e.g., α1-adrenergic, D2-dopamine).

    • Competitive Binding: The membranes are incubated with a specific radiolabeled ligand (e.g., [3H]prazosin for α1, [3H]spiperone for D2) in the presence of varying concentrations of this compound.

    • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The radioactivity of the filter-bound membranes is measured.

    • Data Analysis: The concentration of this compound that displaces 50% of the specific binding of the radioligand (IC50) is determined.

Visualizations

Signaling Pathway and Mechanism of Action

NNC_05_2090_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron / Glial Cell GABA GABA GABA_receptor GABA Receptor GABA->GABA_receptor Binds BGT1 BGT-1 GABA->BGT1 Reuptake GATs Other GATs (GAT1, GAT3) GABA->GATs Reuptake GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_release->GABA Postsynaptic\nInhibition Postsynaptic Inhibition GABA_receptor->Postsynaptic\nInhibition NNC_2090 This compound NNC_2090->BGT1 Inhibits (Ki = 1.4 µM) NNC_2090->GATs Inhibits

Caption: this compound mechanism of action at the synapse.

Experimental Workflow: [3H]GABA Uptake Inhibition Assay

GABA_Uptake_Workflow start Start prep Prepare Synaptosomes or Transporter-Expressing Cells start->prep incubate Incubate with varying concentrations of this compound prep->incubate add_gaba Add [3H]GABA incubate->add_gaba terminate Terminate Uptake (Filtration/Centrifugation) add_gaba->terminate quantify Quantify Radioactivity (Scintillation Counting) terminate->quantify analyze Calculate IC50 Value quantify->analyze end End analyze->end

Caption: Workflow for the [3H]GABA uptake inhibition assay.

Broader Pharmacological Profile and Future Directions

While the primary mechanism of this compound is the inhibition of GABA uptake, its interactions with monoamine transporters and other receptors cannot be disregarded.[1][5][6] The inhibition of serotonin, noradrenaline, and dopamine transporters may contribute to its overall pharmacological effect, particularly in complex neurological conditions like neuropathic pain. The affinity for α1-adrenergic and D2-dopamine receptors, although lower than for GABA transporters, might also play a role in its in vivo activity and potential side-effect profile.[1]

Recent findings also suggest a role for this compound as a neuromedin U receptor 2 (NMUR2) antagonist, indicating potential therapeutic applications in glioma. Furthermore, studies have explored its effects in models of acute liver failure, where BGT-1 inhibition showed protective effects.[7][8]

Future research should aim to further elucidate the relative contributions of each of these molecular targets to the therapeutic and potential adverse effects of this compound. A deeper understanding of its non-competitive interaction with BGT-1 could also pave the way for the design of more selective and potent allosteric modulators of GABA transporters.[9][10]

Conclusion

This compound is a valuable pharmacological tool and a potential therapeutic lead, distinguished by its mechanism of action as a GABA uptake inhibitor with a preference for BGT-1 over GAT-1. Its complex pharmacology, involving interactions with multiple neurotransmitter systems, underscores the intricacy of targeting GABAergic pathways for the treatment of neurological disorders. The comprehensive data presented in this guide provide a solid foundation for further investigation and development of compounds with similar or improved profiles.

References

NNC 05-2090: A Dual-Target Modulator of BGT-1 and NMUR2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Targets and Mechanisms of Action

Abstract

NNC 05-2090 is a small molecule compound that has garnered significant interest within the scientific community for its multifaceted pharmacological profile. Initially characterized as a moderately selective inhibitor of the Betaine/GABA Transporter 1 (BGT-1), recent investigations have unveiled a novel and potent antagonistic activity against the Neuromedin U Receptor 2 (NMUR2). This dual-target engagement positions this compound as a valuable pharmacological tool for probing the physiological roles of these distinct molecular targets and presents a unique therapeutic potential, particularly in the realms of neuroscience and oncology. This technical guide provides a comprehensive overview of the primary targets of this compound, detailing its quantitative interaction, the experimental protocols for its characterization, and the associated signaling pathways.

Primary Target I: Betaine/GABA Transporter 1 (BGT-1)

The initial primary target identified for this compound is the Betaine/GABA Transporter 1 (BGT-1), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. BGT-1 is responsible for the sodium- and chloride-dependent reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, and the osmolyte betaine.[1] By inhibiting BGT-1, this compound increases the extracellular concentration of GABA, thereby potentiating GABAergic neurotransmission.[2] This mechanism is believed to underlie its observed anticonvulsant properties.[3]

Quantitative Data: Inhibitory Activity of this compound on GABA Transporters

The inhibitory potency of this compound has been quantified against various GABA transporter subtypes. The following table summarizes the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

Transporter SubtypeSpeciesKi (μM)IC50 (μM)Reference(s)
BGT-1 (mGAT-2) Human1.45.10[3]
GAT-1Human19-[3]
GAT-2Human41-[3]
GAT-3Human15-[3]
[3H]GABA Uptake Rat (Cerebral Cortex Synaptosomes)-4.4 ± 0.8[3]
[3H]GABA Uptake Rat (Inferior Colliculus Synaptosomes)-2.5 ± 0.7[3]
Experimental Protocol: [3H]GABA Uptake Assay in Rat Brain Synaptosomes

This protocol outlines the methodology for assessing the inhibitory effect of this compound on GABA uptake in isolated nerve terminals (synaptosomes).

1.2.1. Preparation of Synaptosomes:

  • Euthanize adult rats and rapidly dissect the cerebral cortex.

  • Homogenize the tissue in ice-cold 0.32 M sucrose (B13894) solution.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the crude synaptosomal fraction from the supernatant by high-speed centrifugation.

  • Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer) for the uptake assay.

1.2.2. [3H]GABA Uptake Assay:

  • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiate the uptake reaction by adding a known concentration of [3H]GABA.

  • Allow the uptake to proceed for a short duration (e.g., 5-15 minutes).[4]

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_prep Synaptosome Preparation cluster_assay [3H]GABA Uptake Assay P1 Rat Brain Dissection P2 Homogenization P1->P2 P3 Centrifugation P2->P3 P4 Resuspension P3->P4 A1 Pre-incubation with this compound P4->A1 A2 Addition of [3H]GABA A1->A2 A3 Incubation A2->A3 A4 Filtration & Washing A3->A4 A5 Scintillation Counting A4->A5 A6 Data Analysis (IC50) A5->A6

Experimental Workflow for [3H]GABA Uptake Assay in Synaptosomes.
Signaling Pathway: Modulation of GABAergic Neurotransmission

Inhibition of BGT-1 by this compound leads to an accumulation of GABA in the synaptic cleft and extrasynaptic space. This elevated GABA concentration enhances the activation of both synaptic and extrasynaptic GABAA and GABAB receptors, resulting in increased inhibitory neurotransmission.

G NNC This compound BGT1 BGT-1 Transporter NNC->BGT1 Inhibits GABA_extra Extracellular GABA BGT1->GABA_extra Reduces Reuptake GABA_receptors GABA Receptors (GABAA & GABAB) GABA_extra->GABA_receptors Activates Inhibitory_neuro Increased Inhibitory Neurotransmission GABA_receptors->Inhibitory_neuro Leads to

Signaling Pathway of BGT-1 Inhibition by this compound.

Primary Target II: Neuromedin U Receptor 2 (NMUR2)

More recent research, particularly in the field of oncology, has identified the Neuromedin U Receptor 2 (NMUR2) as a primary target of this compound.[5] NMUR2 is a G protein-coupled receptor (GPCR) that is overexpressed in certain cancers, including glioma.[5] this compound acts as an antagonist of NMUR2, inhibiting its downstream signaling pathways that are implicated in tumor cell proliferation and survival.[6]

Quantitative Data: Antagonistic Activity of this compound on NMUR2

The antagonistic potency of this compound against NMUR2 has been demonstrated in glioma cell lines.

AssayCell LineIC50 (μM)Reference(s)
Cell Proliferation Glioma CellsVaries (e.g., 1.25-20 µM shows effect)[6]
Experimental Protocol: Glioma Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effect of this compound on glioma cells.[7]

2.2.1. Cell Culture and Seeding:

  • Culture a human glioblastoma cell line (e.g., U87 MG) in appropriate media.

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

2.2.2. Treatment and Incubation:

  • Treat the cells with a range of concentrations of this compound or vehicle control.

  • Incubate the plates for a specified period (e.g., 48-72 hours).

2.2.3. Proliferation Assessment (MTT Assay):

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Proliferation Assay (MTT) C1 Glioma Cell Seeding T1 Addition of this compound C1->T1 T2 Incubation T1->T2 A1 MTT Addition T2->A1 A2 Formazan Solubilization A1->A2 A3 Absorbance Reading A2->A3 A4 Data Analysis (IC50) A3->A4

Experimental Workflow for Glioma Cell Proliferation Assay.
Signaling Pathway: NMUR2 Antagonism in Glioma

In glioma cells, the binding of the endogenous ligand Neuromedin U (NMU) to NMUR2 activates a Gq-mediated signaling cascade. This leads to the release of intracellular calcium (Ca2+) and subsequent activation of the Signal Transducer and Activator of Transcription 5 (STAT5). Activated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell cycle progression and proliferation. This compound, as an antagonist, blocks the initial binding of NMU to NMUR2, thereby inhibiting this entire downstream pathway.[6]

G NMU Neuromedin U (NMU) NMUR2 NMUR2 Receptor NMU->NMUR2 Binds NNC This compound NNC->NMUR2 Antagonizes Gq Gαq NMUR2->Gq Activates Ca_release Intracellular Ca2+ Release Gq->Ca_release Stimulates STAT5 STAT5 Activation Ca_release->STAT5 Leads to Nucleus Nuclear Translocation STAT5->Nucleus Gene_transcription Gene Transcription Nucleus->Gene_transcription Promotes Proliferation Cell Proliferation Gene_transcription->Proliferation Drives

NMUR2 Signaling Pathway and its Inhibition by this compound in Glioma.

Off-Target Activities

It is crucial for researchers to be aware of the off-target activities of this compound to ensure accurate interpretation of experimental results. The compound has been shown to interact with other monoamine transporters and receptors, albeit with lower affinity compared to its primary targets.

Off-TargetIC50 (nM)Reference(s)
α1-adrenergic receptor 266[3]
D2 dopamine (B1211576) receptor 1632[3]
Serotonin Transporter (SERT) 5290-
Noradrenaline Transporter (NET) 7910-
Dopamine Transporter (DAT) 4080-

Conclusion

This compound is a valuable pharmacological agent with a dual-target profile, acting as an inhibitor of the BGT-1 transporter and an antagonist of the NMUR2 receptor. This guide provides a foundational understanding of its primary interactions, the experimental approaches for their study, and the resultant impact on cellular signaling. The pleiotropic effects of this compound, stemming from its engagement with multiple targets, underscore the importance of careful experimental design and data interpretation. Future research will likely continue to unravel the complex pharmacology of this compound, potentially leading to novel therapeutic applications in a range of diseases.

References

NNC 05-2090: A Technical Guide to its Function as a BGT-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NNC 05-2090, a potent inhibitor of the Betaine (B1666868)/GABA Transporter 1 (BGT-1). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to serve as a comprehensive resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Core Compound Profile

This compound, chemically known as 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, is a novel nipecotic acid derivative that has demonstrated significant inhibitory activity against BGT-1, a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[1] Its ability to modulate GABAergic and monoaminergic systems has positioned it as a valuable tool for investigating the physiological roles of BGT-1 and as a potential therapeutic agent for neurological disorders such as epilepsy and neuropathic pain.

Quantitative Data Summary

The inhibitory profile of this compound has been characterized across various transporters and receptors. The following tables summarize the key quantitative data from multiple studies.

Table 1: Inhibitory Activity of this compound on Neurotransmitter Transporters

TransporterParameterValue (µM)Source
BGT-1 (hBGT-1) IC₅₀10.6[1][2]
BGT-1 (mGAT-2) Kᵢ1.4[1][2]
GAT-1 IC₅₀29.62[1]
GAT-2 IC₅₀45.29[1]
GAT-3 IC₅₀22.51[1]
Serotonin Transporter (SERT) IC₅₀5.29[1]
Noradrenaline Transporter (NET) IC₅₀7.91[1]
Dopamine Transporter (DAT) IC₅₀4.08[1]

Table 2: In Vitro GABA Uptake Inhibition by this compound

PreparationParameterValue (µM)Source
Rat Cortex Synaptosomes IC₅₀4.4[1]
Rat Inferior Colliculus Synaptosomes IC₅₀2.5[1]

Table 3: Receptor Binding Affinity of this compound

ReceptorParameterValue (nM)Source
α₁-Adrenergic Receptor IC₅₀266[1]
D₂ Dopamine Receptor IC₅₀1632[1]

Table 4: In Vivo Efficacy of this compound

Animal ModelEffectED₅₀ (µmol/kg)Source
DBA/2 Mice (Sound-Induced Seizures) Inhibition of tonic and clonic convulsions19[1]
Maximal Electroshock (MES) Test Antagonism of tonic hindlimb extension73[1]
Partial Sciatic Nerve Ligation (PSL) Model Reversal of mechanical allodynia-[2]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of BGT-1, which is responsible for the reuptake of GABA and betaine from the synaptic cleft. By blocking BGT-1, this compound increases the extracellular concentration of GABA, enhancing inhibitory neurotransmission. This potentiation of the GABAergic system is believed to be the basis for its anticonvulsant properties.

Furthermore, this compound also inhibits the reuptake of monoamine neurotransmitters, including serotonin, noradrenaline, and dopamine. This broad-spectrum activity contributes to its pharmacological profile, particularly its antiallodynic effects in models of neuropathic pain.

A recent study has also identified this compound as a potential antagonist of the neuromedin U receptor 2 (NMUR2). This interaction suggests a novel mechanism involving the inhibition of the STAT5 signaling pathway, which may be relevant to its observed anti-glioma effects.

GABAergic_Signaling_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Glial Cell GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release GABA GABA GABA_Release->GABA BGT1 BGT-1 GABA->BGT1 Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor NNC_05_2090 This compound NNC_05_2090->BGT1 Inhibition Inhibitory_Signal Enhanced Inhibitory Signal GABA_Receptor->Inhibitory_Signal

Inhibition of GABA reuptake by this compound.

Monoamine_Signaling_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_Vesicle Monoamine Vesicle MA_Release Monoamine Release MA_Vesicle->MA_Release Monoamines Serotonin Noradrenaline Dopamine MA_Release->Monoamines MA_Transporter SERT / NET / DAT Monoamines->MA_Transporter Reuptake MA_Receptor Monoamine Receptor Monoamines->MA_Receptor NNC_05_2090 This compound NNC_05_2090->MA_Transporter Inhibition Modulatory_Signal Enhanced Monoaminergic Signaling MA_Receptor->Modulatory_Signal

Inhibition of monoamine reuptake by this compound.

NMUR2_STAT5_Inhibition Neuromedin_U Neuromedin U NMUR2 NMUR2 Neuromedin_U->NMUR2 Gq Gq Protein NMUR2->Gq NNC_05_2090 This compound NNC_05_2090->NMUR2 Antagonism PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release STAT5_Activation STAT5 Activation Ca_Release->STAT5_Activation Gene_Transcription Gene Transcription (Cell Cycle Progression) STAT5_Activation->Gene_Transcription Glioma_Growth Glioma Cell Growth Gene_Transcription->Glioma_Growth

Antagonism of the NMUR2-STAT5 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

[³H]GABA Uptake Assay in Rat Brain Synaptosomes

This assay measures the ability of this compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

1. Synaptosome Preparation:

  • Euthanize adult male Wistar rats and rapidly dissect the cerebral cortex and/or inferior colliculus on ice.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution using a glass-Teflon homogenizer (e.g., 10-12 strokes at 800 rpm).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 5 mM KCl, 2.6 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4).

  • Determine protein concentration using a standard method (e.g., Bradford assay).

2. Uptake Assay:

  • Pre-incubate synaptosomal aliquots (approximately 100-200 µg of protein) in the physiological buffer for 10 minutes at 37°C in the presence of varying concentrations of this compound or vehicle control.

  • Initiate the uptake by adding [³H]GABA to a final concentration of approximately 50 nM.

  • Incubate for a short period (e.g., 3-5 minutes) at 37°C to measure the initial rate of uptake.

  • Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) followed by three rapid washes with ice-cold buffer to remove extracellular [³H]GABA.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Non-specific uptake is determined in the presence of a high concentration of a non-labeled GABA uptake inhibitor (e.g., tiagabine) or by conducting the assay at 4°C.

  • Calculate the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Transporter Activity Assay in Transfected CHO Cells

This assay evaluates the inhibitory effect of this compound on specific transporters stably expressed in a cell line.

1. Cell Culture and Transfection:

  • Culture Chinese Hamster Ovary (CHO) cells in appropriate growth medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and antibiotics.

  • Stably transfect the cells with the cDNA encoding the transporter of interest (e.g., hBGT-1, hSERT, hNET, hDAT) using a suitable transfection reagent.

  • Select and maintain a clonal cell line with high and stable expression of the transporter.

2. Substrate Uptake Assay:

  • Seed the transfected cells into 96-well plates and grow to confluence.

  • On the day of the assay, wash the cells with a pre-warmed physiological buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-20 minutes at room temperature or 37°C.

  • Initiate uptake by adding the appropriate radiolabeled substrate (e.g., [³H]GABA for BGT-1, [³H]serotonin for SERT).

  • Incubate for a defined period (e.g., 10-15 minutes) to allow for substrate uptake.

  • Terminate the assay by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer.

  • Lyse the cells with a scintillation cocktail or a suitable lysis buffer.

  • Quantify the amount of radiolabeled substrate taken up by the cells using a scintillation counter.

  • Determine the IC₅₀ values as described for the synaptosomal uptake assay.

Maximal Electroshock (MES) Test in Mice

This in vivo model assesses the anticonvulsant activity of this compound against generalized tonic-clonic seizures.

1. Animal Preparation:

  • Use male albino mice (e.g., CD-1 or Swiss Webster) weighing 20-25 g.

  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

2. Drug Administration:

  • Prepare a solution or suspension of this compound in a suitable vehicle (e.g., saline with a small amount of Tween 80).

  • Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Administer the vehicle to the control group.

  • Allow for a pre-treatment time based on the pharmacokinetic profile of the compound (typically 30-60 minutes for i.p. administration).

3. Seizure Induction and Observation:

  • Apply a corneal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using a specialized electroshock apparatus. A drop of anesthetic/electrolyte solution (e.g., 0.5% tetracaine (B1683103) in saline) can be applied to the corneas prior to electrode placement to ensure good contact and minimize discomfort.

  • Immediately after the stimulus, observe the animal for the presence of a tonic hindlimb extension seizure, which is characterized by a rigid, extended posture of the hindlimbs.

  • The absence of the tonic hindlimb extension is considered a positive endpoint, indicating protection by the drug.

4. Data Analysis:

  • Calculate the percentage of animals protected at each dose level.

  • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis or a similar statistical method.

Partial Sciatic Nerve Ligation (PSL) Model for Neuropathic Pain

This model is used to induce neuropathic pain-like behaviors and to evaluate the antiallodynic effects of this compound.

1. Surgical Procedure:

  • Anesthetize the mice (e.g., with isoflurane).

  • Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

  • Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter with a fine suture (e.g., 8-0 silk).

  • Close the muscle and skin layers with sutures.

  • In sham-operated animals, the nerve is exposed but not ligated.

2. Assessment of Mechanical Allodynia:

  • Allow the animals to recover for a period of 7-14 days, during which they typically develop mechanical allodynia.

  • Measure the paw withdrawal threshold in response to a mechanical stimulus using von Frey filaments.

  • Place the animal in a testing chamber with a mesh floor and allow it to acclimatize.

  • Apply a series of von Frey filaments with increasing bending force to the plantar surface of the ipsilateral (ligated) hind paw.

  • The paw withdrawal threshold is defined as the lowest force that elicits a brisk withdrawal response.

3. Drug Testing:

  • After establishing a stable baseline of allodynia, administer this compound or vehicle.

  • Measure the paw withdrawal threshold at various time points after drug administration to determine the time course and magnitude of the antiallodynic effect.

4. Data Analysis:

  • Compare the paw withdrawal thresholds before and after drug treatment.

  • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the drug's effect.

Experimental_Workflow_In_Vitro cluster_synaptosome [³H]GABA Uptake in Synaptosomes cluster_cho Transporter Assay in CHO Cells Tissue_Homogenization Tissue Homogenization Centrifugation_1 Low-Speed Centrifugation Tissue_Homogenization->Centrifugation_1 Centrifugation_2 High-Speed Centrifugation Centrifugation_1->Centrifugation_2 Resuspension Resuspend Synaptosomes Centrifugation_2->Resuspension Pre_incubation_S Pre-incubation with this compound Resuspension->Pre_incubation_S Uptake_Initiation_S Add [³H]GABA Pre_incubation_S->Uptake_Initiation_S Filtration Rapid Filtration Uptake_Initiation_S->Filtration Scintillation_S Scintillation Counting Filtration->Scintillation_S IC50_Calc_S IC₅₀ Calculation Scintillation_S->IC50_Calc_S Cell_Culture Cell Culture & Transfection Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Pre_incubation_C Pre-incubation with this compound Seeding->Pre_incubation_C Uptake_Initiation_C Add Radiolabeled Substrate Pre_incubation_C->Uptake_Initiation_C Washing Wash Cells Uptake_Initiation_C->Washing Lysis Cell Lysis Washing->Lysis Scintillation_C Scintillation Counting Lysis->Scintillation_C IC50_Calc_C IC₅₀ Calculation Scintillation_C->IC50_Calc_C

In Vitro Experimental Workflow.

Experimental_Workflow_In_Vivo cluster_mes Maximal Electroshock (MES) Test cluster_psl Partial Sciatic Nerve Ligation (PSL) Model Animal_Prep_M Animal Acclimatization Drug_Admin_M This compound Administration Animal_Prep_M->Drug_Admin_M Seizure_Induction Corneal Electrical Stimulation Drug_Admin_M->Seizure_Induction Observation_M Observe for Tonic Hindlimb Extension Seizure_Induction->Observation_M ED50_Calc ED₅₀ Calculation Observation_M->ED50_Calc Surgery PSL Surgery Recovery Post-operative Recovery Surgery->Recovery Baseline_Allodynia Baseline Allodynia Measurement (von Frey) Recovery->Baseline_Allodynia Drug_Admin_P This compound Administration Baseline_Allodynia->Drug_Admin_P Post_Drug_Allodynia Post-drug Allodynia Measurement Drug_Admin_P->Post_Drug_Allodynia Data_Analysis Statistical Analysis Post_Drug_Allodynia->Data_Analysis

In Vivo Experimental Workflow.

References

NNC 05-2090: A Technical Guide to its Selectivity for GABA Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of NNC 05-2090 for the four main subtypes of γ-aminobutyric acid (GABA) transporters: GAT1, GAT2, GAT3, and BGT1. The information presented herein is curated for professionals in neuroscience research and drug development, offering a centralized resource of quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Selectivity Profile of this compound

This compound, chemically known as 1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, is a potent inhibitor of GABA uptake.[1][2] Its pharmacological profile is characterized by a moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also referred to as mouse GAT2 (mGAT2) in some literature.[2][3] The compound also exhibits inhibitory activity against other GABA transporter subtypes, albeit with lower potency.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified in various experimental systems, including synaptosomal preparations and cell lines expressing cloned human or mouse GABA transporters. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values.

Table 1: IC50 Values for this compound Against GABA Transporters

Transporter SubtypeIC50 (μM)Experimental SystemSource
GAT129.62Not Specified[2]
GAT245.29Not Specified[2]
GAT322.51Not Specified[2]
BGT110.6Not Specified[2]
Mixed GATs4.4 ± 0.8Rat Cerebral Cortex Synaptosomes[1]
Non-GAT12.5 ± 0.7Rat Inferior Colliculus Synaptosomes[1]

Table 2: Ki Values for this compound Against Human GABA Transporters

Transporter SubtypeKi (μM)Experimental SystemSource
hBGT-11.4Cloned Human Transporters[3]
hGAT-119Cloned Human TransportersNot specified in abstract
hGAT-241Cloned Human TransportersNot specified in abstract
hGAT-315Cloned Human TransportersNot specified in abstract

Note: There are inconsistencies in nomenclature in the literature, with some sources referring to BGT-1 as mGAT2. The data presented here reflects the terminology used in the cited sources.

In addition to its activity on GABA transporters, this compound has been shown to have off-target effects, notably on monoamine transporters and other receptors. It inhibits serotonin, noradrenaline, and dopamine (B1211576) transporters with IC50 values of 5.29 μM, 7.91 μM, and 4.08 μM, respectively.[4] It also displays affinity for α1- and D2-receptors with IC50 values of 266 nM and 1632 nM, respectively.[1]

Experimental Protocols

The determination of the inhibitory activity of this compound on GABA transporters typically involves radioligand uptake assays. The following are generalized protocols based on methodologies described in the literature.

[³H]GABA Uptake Assay in Synaptosomes

This protocol is adapted from studies on rat brain tissue preparations.[1]

  • Synaptosome Preparation:

    • Male Sprague-Dawley rats are decapitated, and the cerebral cortex and inferior colliculus are dissected on ice.

    • The tissue is homogenized in a sucrose (B13894) buffer (e.g., 0.32 M sucrose, pH 7.4).

    • The homogenate is centrifuged at a low speed (e.g., 1000 x g for 10 minutes) to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

    • The pellet is resuspended in a physiological buffer.

  • Uptake Assay:

    • Synaptosomes are pre-incubated at 37°C in a buffer containing NaCl, KCl, CaCl₂, MgCl₂, and glucose.

    • Various concentrations of this compound are added to the synaptosomal suspension.

    • To assess non-GAT1 uptake, a selective GAT1 inhibitor (e.g., NNC 05-0711) is included in the incubation medium.[1]

    • The uptake is initiated by the addition of [³H]GABA.

    • After a short incubation period (e.g., 5-15 minutes), the uptake is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove non-transported [³H]GABA.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

[³H]GABA Uptake Assay in Transfected Cell Lines

This protocol is based on studies using cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing individual cloned GABA transporter subtypes.[3][4]

  • Cell Culture and Transfection:

    • CHO or HEK cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are stably transfected with plasmids containing the cDNA for human or mouse GAT1, GAT2, GAT3, or BGT1.

    • Stable transfectants are selected using an appropriate selection marker.

  • Uptake Assay:

    • Cells are seeded in multi-well plates and grown to confluence.

    • The growth medium is removed, and the cells are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution).

    • Cells are pre-incubated with various concentrations of this compound.

    • Uptake is initiated by adding [³H]GABA to each well.

    • The incubation is carried out at 37°C for a defined period.

    • The assay is terminated by aspirating the uptake buffer and rapidly washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured by scintillation counting.

  • Data Analysis:

    • IC50 values are determined from concentration-inhibition curves. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, provided the Km for GABA transport in the specific cell line is known.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a [³H]GABA uptake inhibition assay.

GABAUptakeAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Brain Tissue (e.g., Cortex) Homogenize Homogenization (Sucrose Buffer) Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Synaptosomes Resuspend Synaptosomes Centrifuge2->Synaptosomes Preincubation Pre-incubation (37°C) + this compound Synaptosomes->Preincubation Initiation Add [³H]GABA Preincubation->Initiation Termination Rapid Filtration Initiation->Termination Washing Wash with Cold Buffer Termination->Washing Quantification Scintillation Counting Washing->Quantification Analysis Calculate IC50 Quantification->Analysis

Workflow for [³H]GABA Uptake Inhibition Assay.
Mechanism of Action at the Synapse

The primary functional consequence of this compound's activity is the inhibition of GABA reuptake from the synaptic cleft and extrasynaptic space. This leads to an increased concentration and prolonged presence of GABA, thereby enhancing GABAergic neurotransmission.

GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GABA_receptor GABA Receptor GABA_synapse->GABA_receptor GAT1 GAT1 GABA_synapse->GAT1 Reuptake BGT1 BGT1/GAT3 GABA_synapse->BGT1 Reuptake Postsynaptic_effect Inhibitory Postsynaptic Potential GABA_receptor->Postsynaptic_effect NNC_2090 This compound NNC_2090->GAT1 Inhibits NNC_2090->BGT1 Inhibits

Inhibition of GABA Transporters by this compound.

References

Pharmacological Profile of NNC 05-2090: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 05-2090, a novel nipecotic acid derivative, has emerged as a significant pharmacological tool with a multifaceted profile. Primarily characterized as a γ-aminobutyric acid (GABA) uptake inhibitor, it demonstrates moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter type 2 (mGAT-2). Beyond its influence on the GABAergic system, this compound exhibits affinity for α1-adrenergic and D2-dopamine receptors and has been identified as an antagonist of the Neuromedin U receptor 2 (NMUR2). This comprehensive technical guide delineates the pharmacological properties of this compound, presenting its binding and functional data in structured tables, detailing the experimental protocols for its characterization, and providing visual representations of its mechanisms and experimental workflows.

Core Pharmacological Data

The pharmacological activity of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinities, inhibitory concentrations, and efficacy.

Table 1: In Vitro Binding Affinities and Inhibitory Concentrations of this compound
TargetSpeciesAssay TypeParameterValueReference(s)
GABA Transporters
hBGT-1 (mGAT-2)HumanRadioligand BindingKᵢ1.4 µM[1][2]
hGAT-1HumanRadioligand BindingKᵢ19 µM[1][3]
hGAT-2HumanRadioligand BindingKᵢ41 µM[1][3]
hGAT-3HumanRadioligand BindingKᵢ15 µM[1][3]
BGT-1Not Specified[³H]GABA UptakeIC₅₀10.6 µM[2][4]
GAT-1Not Specified[³H]GABA UptakeIC₅₀29.62 µM[4]
GAT-2Not Specified[³H]GABA UptakeIC₅₀45.29 µM[4]
GAT-3Not Specified[³H]GABA UptakeIC₅₀22.51 µM[4]
Rat Cortex SynaptosomesRat[³H]GABA UptakeIC₅₀4.4 µM[4]
Rat Inf. Colliculus SynaptosomesRat[³H]GABA UptakeIC₅₀2.5 µM[4]
Monoamine Transporters
Serotonin Transporter (SERT)Not SpecifiedSubstrate UptakeIC₅₀5.29 µM[4][5]
Noradrenaline Transporter (NET)Not SpecifiedSubstrate UptakeIC₅₀7.91 µM[4][5]
Dopamine Transporter (DAT)Not SpecifiedSubstrate UptakeIC₅₀4.08 µM[4][5]
Other Receptors
α₁-Adrenergic ReceptorNot SpecifiedRadioligand Binding (Prazosin)IC₅₀266 nM[4][6]
D₂-Dopamine ReceptorNot SpecifiedRadioligand Binding (Spiperone)IC₅₀1632 nM[4][6]
Neuromedin U Receptor 2 (NMUR2)HumanFunctional Antagonism-Antagonist
Table 2: In Vivo Efficacy of this compound
ModelSpeciesEndpointRoute of AdministrationEfficacy (ED₅₀)Reference(s)
Sound-Induced Seizures (Tonic)DBA/2 MiceInhibition of tonic convulsionsIntraperitoneal6 µmol/kg[6]
Sound-Induced Seizures (Clonic)DBA/2 MiceInhibition of clonic convulsionsIntraperitoneal19 µmol/kg[6]
Maximal Electroshock (MES)MiceInhibition of tonic hindlimb extensionIntraperitoneal73 µmol/kg[6]
Amygdala Kindled SeizuresRatsReduction in seizure severityIntraperitonealSignificant at 72-242 µmol/kg[6]
Neuropathic Pain (Allodynia)Mice (PSL model)Reversal of mechanical allodyniaIntraperitoneal & IntrathecalDose-dependent

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the pharmacological profiling of this compound.

Synaptosomal [³H]GABA Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled GABA into nerve terminals.

  • Synaptosome Preparation:

    • Euthanize rats and rapidly dissect the cerebral cortex and/or inferior colliculus in ice-cold 0.32 M sucrose (B13894) solution.

    • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer) and determine the protein concentration.

  • Uptake Assay:

    • Pre-incubate synaptosomes with varying concentrations of this compound or vehicle for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the uptake by adding a solution containing [³H]GABA (final concentration in the nanomolar range) and unlabeled GABA (final concentration in the low micromolar range).

    • Allow the uptake to proceed for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

synaptosomal_uptake_workflow cluster_prep Synaptosome Preparation cluster_assay [³H]GABA Uptake Assay prep1 Tissue Dissection (e.g., Rat Cortex) prep2 Homogenization (in 0.32 M Sucrose) prep1->prep2 prep3 Low-Speed Centrifugation (1,000 x g) prep2->prep3 prep4 Collect Supernatant prep3->prep4 prep5 High-Speed Centrifugation (20,000 x g) prep4->prep5 prep6 Resuspend Pellet (Synaptosomes) prep5->prep6 assay1 Pre-incubation with This compound prep6->assay1 assay2 Initiate Uptake with [³H]GABA assay1->assay2 assay3 Incubation (37°C) assay2->assay3 assay4 Rapid Filtration assay3->assay4 assay5 Scintillation Counting assay4->assay5 assay6 Data Analysis (IC₅₀) assay5->assay6

Caption: Workflow for Synaptosomal [³H]GABA Uptake Assay.

Radioligand Binding Assay for α₁-Adrenergic and D₂-Dopamine Receptors

This assay determines the affinity of this compound for specific receptors by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex for α₁-receptors, striatum for D₂-receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]prazosin for α₁-receptors, [³H]spiperone for D₂-receptors), and varying concentrations of this compound.

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

    • Incubate the plate to allow binding to reach equilibrium.

    • Terminate the binding by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the IC₅₀ and subsequently the Kᵢ value using the Cheng-Prusoff equation.

radioligand_binding_workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay m_prep1 Tissue Homogenization m_prep2 Centrifugation Steps m_prep1->m_prep2 m_prep3 Wash and Resuspend Membrane Pellet m_prep2->m_prep3 b_assay1 Incubate Membranes with Radioligand and this compound m_prep3->b_assay1 b_assay2 Rapid Filtration b_assay1->b_assay2 b_assay3 Radioactivity Measurement b_assay2->b_assay3 b_assay4 Data Analysis (IC₅₀/Kᵢ) b_assay3->b_assay4

Caption: Workflow for Radioligand Binding Assay.

In Vivo Anticonvulsant Models
  • Maximal Electroshock (MES) Seizure Model:

    • Administer this compound or vehicle intraperitoneally to mice.

    • At the time of peak drug effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal or ear-clip electrodes.

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

    • The endpoint is the abolition of the tonic hindlimb extension.

    • Calculate the ED₅₀, the dose that protects 50% of the animals from the tonic extension seizure.

  • Sound-Induced Seizure Model in DBA/2 Mice:

    • Use DBA/2 mice, which are genetically susceptible to audiogenic seizures.

    • Administer this compound or vehicle intraperitoneally.

    • After a predetermined time, expose the mice to a high-intensity sound stimulus (e.g., 120 dB).

    • Observe and score the seizure activity, including wild running, clonic convulsions, and tonic convulsions.

    • Determine the ED₅₀ for the suppression of each seizure component.

Novel Mechanisms of Action

Recent research has unveiled a novel mechanism of action for this compound as a Neuromedin U receptor 2 (NMUR2) antagonist.

NMUR2 Antagonism and Downstream Signaling

In glioma cells, NMUR2 activation has been shown to promote cell proliferation. This compound acts as an antagonist at this receptor, inhibiting its downstream signaling cascade. This involves the suppression of STAT5 (Signal Transducer and Activator of Transcription 5) phosphorylation, which in turn downregulates the expression of key cell cycle-related genes.

nmur2_signaling_pathway nmur2 NMUR2 stat5 STAT5 nmur2->stat5 Activates nnc This compound nnc->nmur2 p_stat5 p-STAT5 stat5->p_stat5 Phosphorylation cell_cycle Cell Cycle Progression p_stat5->cell_cycle Promotes

Caption: this compound as an antagonist of the NMUR2 signaling pathway.

Conclusion

This compound is a versatile pharmacological agent with a well-defined profile as a GABA uptake inhibitor, particularly targeting BGT-1. Its additional activities at adrenergic, dopaminergic, and NMUR2 receptors contribute to its complex in vivo effects, including potent anticonvulsant and antiallodynic properties. The detailed experimental protocols and compiled quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related compounds. The elucidation of its novel role as an NMUR2 antagonist opens new avenues for its application in oncology and other fields.

References

An In-depth Technical Guide to NNC 05-2090 (CAS Number: 184845-18-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 05-2090, with CAS number 184845-18-9, is a novel psychoactive compound that has demonstrated significant potential in preclinical studies. Primarily characterized as a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter 1 (BGT-1), it has shown promise as an anticonvulsant. More recent research has also identified this compound as a potential antagonist of the neuromedin U receptor 2 (NMUR2), suggesting a possible therapeutic role in glioma. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its evaluation.

Core Pharmacology and Mechanism of Action

This compound is a nipecotic acid derivative, 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol.[1] Its primary established mechanism of action is the inhibition of GABA uptake, which increases the extracellular concentration of the principal inhibitory neurotransmitter, GABA, in the central nervous system. This enhancement of GABAergic neurotransmission is believed to underlie its anticonvulsant properties.[2][3]

This compound exhibits a distinct profile by not acting preferentially on the GAT-1 transporter, unlike some other GABA uptake inhibitors.[1][4] It shows moderate selectivity for the BGT-1 transporter (also known as mGAT-2).[5] Additionally, this compound has been found to interact with other neurotransmitter systems, displaying affinity for α1-adrenergic and D2 dopamine (B1211576) receptors, and inhibiting serotonin, noradrenaline, and dopamine transporters at micromolar concentrations.[1]

A recent and significant finding is the identification of this compound as a small molecule antagonist of the neuromedin U receptor 2 (NMUR2). This G-protein coupled receptor is implicated in glioma progression. By antagonizing NMUR2, this compound has been shown to reduce cell cycle progression in glioma cells through the STAT5 signaling pathway, highlighting a potential novel therapeutic avenue for this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Binding Affinities and Inhibitory Concentrations

TargetParameterValueSpeciesReference
GABA Transporters
hBGT-1 (mGAT-2)Ki1.4 µMHuman/Mouse[5]
hGAT-3Ki15 µMHuman[5]
hGAT-1Ki19 µMHuman[5]
hGAT-2Ki41 µMHuman[5]
[3H]GABA Uptake (Cerebral Cortex Synaptosomes)IC504.4 ± 0.8 µMRat[1]
[3H]GABA Uptake (Inferior Colliculus Synaptosomes)IC502.5 ± 0.7 µMRat[1]
Monoamine Transporters
Serotonin TransporterIC505.29 µMNot Specified[5]
Noradrenaline TransporterIC507.91 µMNot Specified[5]
Dopamine TransporterIC504.08 µMNot Specified[5]
Other Receptors
α1-Adrenergic ReceptorAffinity266 nMNot Specified[1]
D2 Dopamine ReceptorAffinity1632 nMNot Specified[1]

Table 2: In Vivo Anticonvulsant Efficacy

ModelEffectED50SpeciesReference
Sound-Induced Seizures (DBA/2 mice)Inhibition of tonic convulsions6 µmol/kgMouse[1]
Sound-Induced Seizures (DBA/2 mice)Inhibition of clonic convulsions19 µmol/kgMouse[1]
Maximal Electroshock (MES) TestAntagonism of tonic hindlimb extension73 µmol/kgMouse[1]
Amygdala Kindled RatsReduction of generalized seizure severity (grades 3-5)Significant at 72-242 µmol/kgRat[1]
Amygdala Kindled RatsReduction of afterdischarge durationSignificant at 72-242 µmol/kgRat[1]

Signaling Pathways and Experimental Workflows

GABA Reuptake Inhibition by this compound

This compound's primary mechanism involves the blockade of GABA transporters, particularly BGT-1, which are located on both presynaptic neurons and surrounding glial cells. This inhibition leads to an accumulation of GABA in the synaptic cleft, thereby enhancing the activation of postsynaptic GABAA and GABAB receptors and potentiating inhibitory neurotransmission.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Depolarization GABA_synapse GABA GABA_release->GABA_synapse BGT1_pre BGT-1 Transporter GABA_synapse->BGT1_pre Reuptake GABA_receptor GABA Receptor (GABAA/GABAB) GABA_synapse->GABA_receptor Binding BGT1_glia BGT-1 Transporter GABA_synapse->BGT1_glia Reuptake Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Activation NNC052090 This compound NNC052090->BGT1_pre Inhibits NNC052090->BGT1_glia Inhibits

Caption: Proposed mechanism of GABA reuptake inhibition by this compound.
NMUR2 Antagonism in Glioma

In glioma cells, this compound acts as an antagonist at the NMUR2 receptor. The binding of the endogenous ligand, neuromedin U (NMU), to NMUR2 typically activates a Gαq-mediated signaling cascade, leading to the activation of STAT5. Activated STAT5 then translocates to the nucleus and promotes the transcription of genes involved in cell cycle progression, ultimately leading to cell proliferation and migration. This compound blocks this pathway, thereby inhibiting glioma cell growth.

NMUR2_Pathway NMU Neuromedin U (NMU) NMUR2 NMUR2 Receptor NMU->NMUR2 Binds G_alpha_q Gαq NMUR2->G_alpha_q Activates NNC052090 This compound NNC052090->NMUR2 Antagonizes STAT5_inactive Inactive STAT5 G_alpha_q->STAT5_inactive Activates STAT5_active Active STAT5 STAT5_inactive->STAT5_active Phosphorylation Nucleus Nucleus STAT5_active->Nucleus Translocation Transcription Gene Transcription (Cell Cycle Progression) Nucleus->Transcription Promotes Proliferation Cell Proliferation & Migration Transcription->Proliferation

Caption: this compound antagonism of the NMUR2-STAT5 signaling pathway in glioma.
Experimental Workflow for Preclinical Evaluation

A typical preclinical evaluation of a compound like this compound involves a tiered approach, starting with in vitro characterization of its binding and functional activity, followed by in vivo assessment of its efficacy and safety in animal models.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Safety binding_assay Receptor/Transporter Binding Assays uptake_assay [3H]GABA Uptake Assay (Synaptosomes/CHO cells) binding_assay->uptake_assay cell_based_assay Glioma Cell Proliferation & Migration Assays uptake_assay->cell_based_assay mes_test Maximal Electroshock (MES) Test cell_based_assay->mes_test kindling_model Amygdala Kindling Model mes_test->kindling_model glioma_model Glioma Xenograft Model kindling_model->glioma_model pk_pd Pharmacokinetics & Pharmacodynamics glioma_model->pk_pd toxicology Toxicology Studies pk_pd->toxicology

Caption: A generalized experimental workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

[3H]GABA Uptake Assay in Synaptosomes

Objective: To determine the inhibitory effect of this compound on GABA uptake in isolated nerve terminals (synaptosomes).

Materials:

  • Rat cerebral cortex or inferior colliculus tissue

  • Sucrose (B13894) buffer (0.32 M)

  • Krebs-Henseleit buffer

  • [3H]GABA (radiolabeled gamma-aminobutyric acid)

  • This compound and other test compounds

  • Scintillation fluid

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

  • Glass fiber filters

Procedure:

  • Synaptosome Preparation:

    • Euthanize rats and rapidly dissect the desired brain region (e.g., cerebral cortex).

    • Homogenize the tissue in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in Krebs-Henseleit buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake reaction by adding a known concentration of [3H]GABA.

    • Allow the reaction to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated [3H]GABA.

    • Place the filters in scintillation vials with scintillation fluid.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Calculate the percentage of inhibition of [3H]GABA uptake for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Maximal Electroshock (MES) Test in Mice

Objective: To evaluate the anticonvulsant activity of this compound against generalized tonic-clonic seizures.

Materials:

  • Male mice (e.g., Swiss albino)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Saline solution

  • This compound and vehicle control

Procedure:

  • Animal Preparation and Dosing:

    • Acclimatize mice to the laboratory conditions.

    • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) at various doses.

    • Allow a predetermined time for drug absorption before inducing seizures.

  • Seizure Induction:

    • Gently restrain each mouse.

    • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

    • Place the electrodes on the corneas of the mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation and Scoring:

    • Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES-induced seizure.

    • Abolition of the tonic hindlimb extension is considered protection.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose of this compound.

    • Determine the median effective dose (ED50) using probit analysis or a similar statistical method.

Amygdala Kindling Model in Rats

Objective: To assess the efficacy of this compound in a model of focal epilepsy with secondary generalization.

Materials:

  • Male rats (e.g., Wistar or Sprague-Dawley)

  • Stereotaxic apparatus

  • Bipolar stimulating and recording electrodes

  • Electrical stimulator

  • EEG recording system

  • Dental cement

  • This compound and vehicle control

Procedure:

  • Electrode Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a bipolar electrode into the basolateral amygdala using stereotaxic coordinates.

    • Implant recording electrodes over the cortex.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow the animal to recover for at least one week.

  • Kindling Procedure:

    • Deliver a brief, low-intensity electrical stimulus to the amygdala once or twice daily.

    • Observe and score the behavioral seizure severity using Racine's scale.

    • Continue daily stimulations until the rat consistently exhibits Stage 4 or 5 seizures (fully kindled).

  • Drug Testing:

    • In fully kindled rats, administer this compound or vehicle control.

    • After a predetermined time, deliver the electrical stimulus to the amygdala.

    • Record the behavioral seizure score and the duration of the afterdischarge (electrical seizure activity) from the EEG.

  • Data Analysis:

    • Compare the seizure scores and afterdischarge durations in the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., Mann-Whitney U test for scores, t-test for durations).

Glioma Xenograft Model in Immunocompromised Mice

Objective: To evaluate the in vivo anti-tumor efficacy of this compound against human glioma.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human glioma cell line

  • Matrigel or similar basement membrane matrix

  • Surgical instruments

  • This compound and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest cultured human glioma cells and resuspend them in a mixture of media and Matrigel.

    • Inject a defined number of cells (e.g., 1-5 x 10^6) subcutaneously or orthotopically (intracranially) into the mice.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth. For subcutaneous models, measure tumor volume with calipers regularly. For orthotopic models, monitor for neurological symptoms or use in vivo imaging techniques.

    • Once tumors reach a predetermined size, randomize the mice into treatment groups.

    • Administer this compound or vehicle control according to the desired dosing schedule and route.

  • Efficacy Assessment:

    • Continue to monitor tumor growth throughout the treatment period.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

    • For survival studies, monitor the mice until they reach a predefined endpoint.

  • Data Analysis:

    • Compare tumor growth rates, final tumor weights, and survival times between the this compound-treated and vehicle control groups using appropriate statistical methods (e.g., ANOVA for tumor growth, Kaplan-Meier analysis for survival).

Conclusion

This compound is a multifaceted pharmacological agent with a well-established role as a GABA uptake inhibitor and a newly identified potential as an NMUR2 antagonist. Its anticonvulsant properties, demonstrated in various preclinical models, are likely attributable to its modulation of the GABAergic system. The discovery of its activity in glioma models opens up exciting new avenues for its therapeutic application. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential treatment for neurological disorders and cancer. Further investigation into its pharmacokinetic profile, safety, and the intricate details of its signaling pathways will be crucial for its translation to the clinical setting.

References

Unveiling the Anticonvulsant Potential of NNC 05-2090 in Murine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticonvulsant properties of NNC 05-2090, a novel nipecotic acid derivative, as demonstrated in various mouse models of epilepsy. The document collates key quantitative data, details the experimental methodologies employed in these studies, and illustrates the underlying mechanisms and workflows through signaling pathway and experimental diagrams.

Core Findings and Data Summary

This compound has demonstrated significant anticonvulsant effects in several well-established rodent models of seizures. Its primary mechanism of action is believed to be the inhibition of GABA uptake, particularly through non-GAT-1 transporters, leading to an enhancement of GABAergic neurotransmission.[1][2] This activity profile distinguishes it from selective GAT-1 inhibitors like tiagabine.[1][2]

Quantitative Anticonvulsant Activity of this compound in Mice

The efficacy of this compound in preventing or mitigating seizures has been quantified in several key studies. The following tables summarize the median effective dose (ED50) values obtained in different mouse seizure models.

Seizure ModelSeizure TypeED50 (μmol/kg, i.p.)Reference
Audiogenic Seizures (DBA/2 mice)Tonic Convulsions6[1]
Audiogenic Seizures (DBA/2 mice)Clonic Convulsions19[1]
Maximal Electroshock (MES)Tonic Hindlimb Extension73[1][3][4]
Seizure ModelSeizure TypeED50 (μmol/kg, i.p.)Reference
Sound-induced SeizuresClonic Convulsions26[3][4][5]
Sound-induced SeizuresTonic Convulsions19[3][4]
In Vitro Activity and Receptor Binding Profile

This compound's activity is not limited to its anticonvulsant effects. It also demonstrates affinity for other receptors and transporters, which may contribute to its overall pharmacological profile.

AssayTargetIC50 / KiReference
[3H]GABA UptakeSynaptosomes (Rat Cortex)4.4 ± 0.8 μM[1]
[3H]GABA UptakeSynaptosomes (Inferior Colliculus)2.5 ± 0.7 μM[1]
Receptor Bindingα1-adrenoceptors266 nM (IC50)[1][2][3][4][6]
Receptor BindingD2-receptors1632 nM (IC50)[1][2][3][4][6]
GABA Transporter InhibitionBGT-1 (mGAT-2)1.4 μM (Ki)[3][4][6]
GABA Transporter InhibitionGAT-119 μM (Ki)[6]
GABA Transporter InhibitionGAT-241 μM (Ki)[6]
GABA Transporter InhibitionGAT-315 μM (Ki)[6]

Experimental Protocols

The following sections detail the methodologies used to assess the anticonvulsant efficacy of this compound in mice.

Audiogenic Seizure Test in DBA/2 Mice

This model utilizes the genetic susceptibility of DBA/2 mice to sound-induced seizures.

  • Animal Model: DBA/2 mice, known for their sensitivity to audiogenic seizures.

  • Drug Administration: this compound is administered intraperitoneally (i.p.) at varying doses.

  • Seizure Induction: At the time of peak drug effect, mice are placed in an enclosed chamber and exposed to a high-intensity acoustic stimulus (e.g., a sinusoidal tone swept between 8 and 16 kHz at approximately 100 dB) for up to 60 seconds.[7]

  • Observation: The animals are observed for a characteristic seizure sequence, including wild running, clonic convulsions, and tonic hindlimb extension.

  • Endpoint: The dose of this compound that protects 50% of the mice from exhibiting tonic and clonic convulsions is determined as the ED50.

Maximal Electroshock (MES) Seizure Test

The MES test is a model of generalized tonic-clonic seizures.

  • Animal Model: Typically, adult male mice are used.

  • Drug Administration: this compound is administered i.p. at a range of doses.

  • Seizure Induction: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[8] An anesthetic/electrolyte solution is applied to the corneas prior to electrode placement.[8]

  • Observation: The primary endpoint is the presence or absence of tonic hindlimb extension, where the hindlimbs are fully extended at a 180-degree angle to the body.

  • Endpoint: The ED50 is calculated as the dose that prevents tonic hindlimb extension in 50% of the animals.[1][9]

Pentylenetetrazol (PTZ) Seizure Test

The subcutaneous PTZ test is a model for generalized myoclonic seizures. While this compound has been evaluated in this model, specific ED50 values in mice are not consistently reported in the reviewed literature. The general protocol is as follows:

  • Animal Model: Adult mice.

  • Drug Administration: this compound is administered i.p. prior to the convulsant.

  • Seizure Induction: A subcutaneous injection of pentylenetetrazol (PTZ) at a dose sufficient to induce clonic seizures in control animals (e.g., 85 mg/kg) is administered.[8]

  • Observation: Mice are observed for a defined period (e.g., 30 minutes) for the presence of clonic seizures, often characterized by clonus of the forelimbs and/or facial muscles.[7][8]

  • Endpoint: Protection is defined as the absence of clonic seizures lasting for a specific duration (e.g., at least 5 seconds). The ED50 would be the dose protecting 50% of the mice.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes involved in the evaluation of this compound, the following diagrams have been generated using Graphviz (DOT language).

G Proposed Anticonvulsant Mechanism of this compound cluster_synapse Synaptic Cleft GABA GABA GABA_R GABAA Receptor GABA->GABA_R Binds to GAT Non-GAT-1 Transporters (e.g., GAT-3/BGT-1) GABA->GAT Uptake Postsynaptic Postsynaptic Neuron GABA_R->Postsynaptic Hyperpolarization Enhanced_Inhibition Enhanced Neurotransmission (Inhibitory) Increased_GABA Increased Synaptic GABA Concentration NNC_2090 This compound NNC_2090->GAT Inhibits Presynaptic Presynaptic Neuron Presynaptic->GABA Release Increased_GABA->GABA_R Increased Activation Anticonvulsant_Effect Anticonvulsant Effect Enhanced_Inhibition->Anticonvulsant_Effect

Proposed anticonvulsant mechanism of this compound.

G Experimental Workflow for Anticonvulsant Testing in Mice cluster_setup Experimental Setup cluster_procedure Procedure cluster_models cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., DBA/2, Adult Mice) Administration Administer this compound (i.p.) Animal_Model->Administration Drug_Prep Prepare this compound (Varying Doses) Drug_Prep->Administration Wait Wait for Peak Drug Effect Administration->Wait Seizure_Induction Induce Seizures Wait->Seizure_Induction Audiogenic Audiogenic Stimulus (DBA/2 Mice) Seizure_Induction->Audiogenic MES Maximal Electroshock (MES) Seizure_Induction->MES PTZ Pentylenetetrazol (PTZ) Seizure_Induction->PTZ Observation Observe for Seizure Phenotypes (Tonic/Clonic Convulsions) Audiogenic->Observation MES->Observation PTZ->Observation ED50 Calculate ED50 Observation->ED50

Generalized workflow for anticonvulsant testing in mice.

References

NNC 05-2090: A Technical Guide to its Role in Epilepsy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 05-2090 is a novel psychoactive compound that has garnered significant interest in the field of epilepsy research. Primarily characterized as a betaine/GABA transporter 1 (BGT-1) inhibitor, its mechanism of action extends to other neurotransmitter systems, suggesting a complex pharmacological profile. Preclinical studies have demonstrated its anticonvulsant properties in a variety of animal models, positioning it as a valuable tool for investigating the role of GABAergic transport in seizure modulation and as a potential lead for novel antiepileptic drug development. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects.

Mechanism of Action

This compound exerts its primary effect through the inhibition of the betaine/GABA transporter 1 (BGT-1), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[1] BGT-1 is involved in the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system. By blocking BGT-1, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic tone and producing an inhibitory effect on neuronal excitability. This is the putative mechanism underlying its anticonvulsant activity.[1]

In addition to its action on BGT-1, this compound also exhibits inhibitory activity at the mouse GABA transporter type 2 (mGAT2) and, to a lesser extent, at GAT-1 and GAT-3.[2][3] Furthermore, it has been shown to inhibit the transporters for serotonin, noradrenaline, and dopamine, and displays affinity for α1- and D2-receptors.[4][5] This broader pharmacological profile may contribute to its overall in vivo effects.

NNC_05_2090_Signaling_Pathway cluster_presynaptic Presynaptic Neuron / Glial Cell cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA BGT1 BGT-1 GABA->BGT1 Uptake extGABA Increased Extracellular GABA NNC052090 This compound NNC052090->BGT1 Inhibition GABAR GABA Receptors extGABA->GABAR Binding Inhibition Enhanced Inhibitory Neurotransmission GABAR->Inhibition Anticonvulsant Anticonvulsant Inhibition->Anticonvulsant Anticonvulsant Effect

Mechanism of action of this compound.

Quantitative Data

The following tables summarize the in vitro binding and inhibitory activities of this compound, as well as its in vivo efficacy in preclinical models of epilepsy.

Table 1: In Vitro Inhibitory and Binding Profile of this compound

TargetSpeciesAssayValueReference
GABA Transporters
BGT-1 (mGAT2)MouseKi1.4 µM[2][3]
BGT-1HumanIC5010.6 µM[2]
[3H]GABA UptakeRat Cortex SynaptosomesIC504.4 µM[5]
[3H]GABA UptakeRat Inf. Colliculus SynaptosomesIC502.5 µM[2]
GAT-1HumanIC5029.62 µM[2]
GAT-2HumanIC5045.29 µM[2]
GAT-3HumanIC5022.51 µM[2]
Monoamine Transporters
Serotonin TransporterIC505.29 µM[4]
Noradrenaline TransporterIC507.91 µM[4]
Dopamine TransporterIC504.08 µM[4]
Receptor Binding
α1-Adrenergic ReceptorIC50266 nM[5]
D2 Dopamine ReceptorIC501632 nM[5]

Table 2: In Vivo Anticonvulsant Efficacy of this compound

Epilepsy ModelSpeciesRoute of AdministrationEndpointED50 (µmol/kg)Reference
Maximal Electroshock (MES)MouseIntraperitonealInhibition of tonic hindlimb extension73[5]
Audiogenic SeizuresDBA/2 MouseIntraperitonealInhibition of tonic convulsions6[5]
Audiogenic SeizuresDBA/2 MouseIntraperitonealInhibition of clonic convulsions19[5]
Amygdala KindlingRatIntraperitonealReduction of generalized seizure severity (grades 3-5)-[5]
Amygdala KindlingRatIntraperitonealReduction of afterdischarge duration-[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

[3H]GABA Uptake Assay in Synaptosomes

This protocol is used to determine the inhibitory effect of this compound on GABA uptake into nerve terminals.

Materials:

  • Rat cerebral cortex or inferior colliculus

  • Sucrose solution (0.32 M)

  • Krebs-Ringer-HEPES buffer

  • [3H]GABA (radiolabeled gamma-aminobutyric acid)

  • This compound

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh brain tissue in ice-cold 0.32 M sucrose. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the crude synaptosomal fraction. Resuspend the pellet in buffer.

  • Uptake Assay: Pre-incubate the synaptosomal suspension at 37°C. Initiate the uptake reaction by adding a mixture of [3H]GABA and varying concentrations of this compound.

  • Termination: After a short incubation period, terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.

  • Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity retained on the filters, which represents the amount of [3H]GABA taken up by the synaptosomes, using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, the concentration of this compound that inhibits 50% of the specific [3H]GABA uptake, by non-linear regression analysis.

GABA_Uptake_Assay_Workflow Start Start BrainTissue Brain Tissue (Cortex or Inf. Colliculus) Start->BrainTissue Homogenization Homogenize in Sucrose Solution BrainTissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Synaptosomes Resuspend Synaptosomes Centrifugation2->Synaptosomes Preincubation Pre-incubate at 37°C Synaptosomes->Preincubation Uptake Add [3H]GABA and This compound Preincubation->Uptake Termination Rapid Filtration and Washing Uptake->Termination Quantification Scintillation Counting Termination->Quantification Analysis Calculate IC50 Quantification->Analysis End End Analysis->End

Workflow for the [3H]GABA uptake assay.
Maximal Electroshock (MES) Test in Mice

This model is used to assess the ability of a compound to prevent the spread of seizures.

Materials:

  • Male mice (e.g., CF-1 or C57BL/6)

  • Electroconvulsive shock apparatus with corneal electrodes

  • 0.5% Tetracaine (B1683103) hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

  • This compound and vehicle control

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory conditions. Weigh each animal for accurate dosing.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at various doses.

  • Anesthesia and Electrode Placement: At the time of peak drug effect, apply a drop of tetracaine solution to the corneas, followed by a drop of saline for conductivity. Place the corneal electrodes on the eyes.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb tonic extensor component is considered protection.

  • Data Analysis: Calculate the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

Audiogenic Seizures in DBA/2 Mice

This model utilizes a genetic predisposition to sound-induced seizures.

Materials:

  • Male DBA/2 mice (typically 21-28 days of age)

  • Sound-attenuating chamber

  • Acoustic stimulus generator (e.g., electric bell, speaker)

  • This compound and vehicle control

Procedure:

  • Animal Preparation and Drug Administration: Similar to the MES test.

  • Acoustic Stimulation: At the time of peak drug effect, place the mouse in the sound-attenuating chamber. Expose the animal to a high-intensity acoustic stimulus (e.g., 100-120 dB) for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure occurs.

  • Observation: Observe and score the seizure response, which typically includes a wild running phase, followed by clonic and then tonic convulsions.

  • Data Analysis: Determine the ED50 for the inhibition of clonic and tonic convulsions.

Amygdala Kindling in Rats

This model is used to study the development of epilepsy (epileptogenesis) and to test compounds against focal seizures that generalize.

Materials:

  • Male rats (e.g., Wistar)

  • Stereotaxic apparatus

  • Bipolar stimulating and recording electrodes

  • Electrical stimulator

  • EEG recording system

  • This compound and vehicle control

Procedure:

  • Electrode Implantation: Under anesthesia, stereotaxically implant a bipolar stimulating electrode into the basolateral amygdala. Recording electrodes may also be placed in other brain regions. Allow for a post-surgical recovery period.

  • Afterdischarge Threshold (ADT) Determination: Determine the lowest electrical stimulus intensity that elicits an afterdischarge (epileptiform EEG activity) lasting at least 5 seconds.

  • Kindling: Administer daily or twice-daily electrical stimulations at or slightly above the ADT.

  • Seizure Scoring: Observe and score the behavioral seizure severity after each stimulation using the Racine scale (ranging from stage 1, facial movements, to stage 5, rearing and falling with generalized tonic-clonic convulsions).[6]

  • Fully Kindled State: Continue stimulations until the animal consistently exhibits stage 4 or 5 seizures.

  • Drug Testing: In fully kindled animals, administer this compound or vehicle and then deliver an electrical stimulation.

  • Data Analysis: Record the behavioral seizure score and the duration of the afterdischarge. A significant reduction in seizure score and/or afterdischarge duration indicates anticonvulsant activity.

Amygdala_Kindling_Workflow Start Start Surgery Stereotaxic Implantation of Amygdala Electrode Start->Surgery Recovery Post-Surgical Recovery Surgery->Recovery ADT Determine Afterdischarge Threshold (ADT) Recovery->ADT Kindling Daily Electrical Stimulation at ADT ADT->Kindling Scoring Observe and Score Seizures (Racine Scale) Kindling->Scoring FullyKindled Achieve Fully Kindled State (Stage 4-5) Scoring->FullyKindled DrugAdmin Administer this compound or Vehicle FullyKindled->DrugAdmin Stimulation Deliver Electrical Stimulation DrugAdmin->Stimulation Analysis Analyze Seizure Score and Afterdischarge Duration Stimulation->Analysis End End Analysis->End

Experimental workflow for the amygdala kindling model.

Conclusion

This compound is a valuable pharmacological tool for the study of epilepsy. Its primary mechanism as a BGT-1 inhibitor highlights the potential of targeting non-GAT-1 GABA transporters for the development of novel anticonvulsant therapies. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and related compounds in the field of epilepsy and other neurological disorders characterized by GABAergic dysfunction.

References

NNC 05-2090: A Preclinical Investigation into its Therapeutic Potential for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NNC 05-2090 is a novel small molecule that has demonstrated significant preclinical activity as a potential therapeutic agent for neurological diseases, particularly epilepsy and neuropathic pain. Its primary mechanism of action is the inhibition of gamma-aminobutyric acid (GABA) transporters, leading to an increase in synaptic GABA levels and enhanced inhibitory neurotransmission. This technical guide provides a comprehensive overview of the core preclinical data on this compound, including its pharmacological profile, efficacy in animal models, and detailed experimental methodologies. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized. It is important to note that, to date, no clinical trials of this compound in humans have been identified in publicly available databases.

Core Pharmacological Profile

This compound is a potent inhibitor of GABA transporters with a notable selectivity profile. It also interacts with other monoamine transporters and receptors, which may contribute to its overall pharmacological effects.

Inhibition of GABA and Monoamine Transporters

This compound has been characterized by its inhibitory activity on various GABA and monoamine transporters. The following tables summarize the key quantitative data from in vitro inhibition assays.

TransporterInhibition Constant (IC50)Inhibition Constant (Ki)Reference(s)
GABA Transporters
Betaine/GABA Transporter 1 (BGT-1)10.6 µM1.4 µM (hBGT-1)[1][2][3][4]
GABA Transporter 1 (GAT-1)29.62 µM19 µM (hGAT-1)[1][5]
GABA Transporter 2 (GAT-2) / mGAT245.29 µM1.4 µM (mGAT2), 41 µM (hGAT-2)[1][2][5][6][7]
GABA Transporter 3 (GAT-3)22.51 µM15 µM (hGAT-3)[1][5]
Monoamine Transporters
Serotonin Transporter (SERT)5.29 µM-[1][3][8]
Noradrenaline Transporter (NET)7.91 µM-[1][3][8]
Dopamine Transporter (DAT)4.08 µM-[1][3][8]
Receptor Binding Affinity

In addition to transporter inhibition, this compound exhibits binding affinity for α1-adrenergic and D2-dopamine receptors.

ReceptorBinding Affinity (IC50)Reference(s)
α1-adrenergic Receptor266 nM[1][2][5][9]
D2-dopamine Receptor1632 nM[1][2][5][9]
Inhibition of GABA Uptake in Synaptosomes

This compound has been shown to inhibit the uptake of radiolabeled GABA into synaptosomal preparations, demonstrating its functional activity at the synapse.

Brain RegionInhibition of [3H]GABA Uptake (IC50)Reference(s)
Rat Cerebral Cortex4.4 µM[1][9]
Rat Inferior Colliculus2.5 µM[1]

Preclinical Efficacy in Neurological Disease Models

The therapeutic potential of this compound has been evaluated in established rodent models of epilepsy and neuropathic pain.

Anticonvulsant Activity

This compound demonstrated dose-dependent anticonvulsant effects in both electrically and chemically induced seizure models.

Animal ModelSeizure TypeEfficacy (ED50)Administration RouteReference(s)
DBA/2 MiceSound-induced tonic convulsions19 µmol/kgIntraperitoneal (i.p.)[1][9]
DBA/2 MiceSound-induced clonic convulsions6 µmol/kgIntraperitoneal (i.p.)[9]
MiceMaximal Electroshock (MES)73 µmol/kgIntraperitoneal (i.p.)[1][9]
Amygdala Kindled RatsGeneralized seizures (grade 3-5)Significant reduction at 72-242 µmol/kgIntraperitoneal (i.p.)[9]
Amygdala Kindled RatsAfterdischarge durationSignificant reduction at 72-242 µmol/kgIntraperitoneal (i.p.)[9]
Antiallodynic Activity in Neuropathic Pain

In a model of neuropathic pain, this compound effectively reversed mechanical allodynia.

Animal ModelEndpointEfficacyAdministration Route(s)Reference(s)
Partial Sciatic Nerve Ligation (PSL) MiceMechanical AllodyniaDose-dependent reversal at 0.01, 0.1, and 0.3 mg/kgIntraperitoneal (i.p.) and Intrathecal (i.t.)[10]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the inhibition of GABA transporters, which leads to an accumulation of GABA in the synaptic cleft and extrasynaptic space. This enhances the activation of both synaptic and extrasynaptic GABA receptors, resulting in increased inhibitory neurotransmission and a reduction in neuronal hyperexcitability.

G Proposed Mechanism of Action of this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_vesicle GABA GAD->GABA_vesicle Synaptic_Cleft Synaptic Cleft (Increased GABA) GABA_vesicle->Synaptic_Cleft Release GABA_transporter GABA Transporters (GAT-1, GAT-3, BGT-1) NNC_05_2090 This compound NNC_05_2090->GABA_transporter Inhibition Synaptic_Cleft->GABA_transporter Reuptake GABA_receptor GABA Receptors (GABA-A, GABA-B) Synaptic_Cleft->GABA_receptor Binding Inhibitory_Effect Increased Inhibitory Neurotransmission (Reduced Neuronal Excitability) GABA_receptor->Inhibitory_Effect Therapeutic_Effect Anticonvulsant & Antiallodynic Effects Inhibitory_Effect->Therapeutic_Effect

Proposed mechanism of action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Transporter Inhibition Assays

Objective: To determine the inhibitory potency of this compound on various GABA and monoamine transporters.

General Protocol:

  • Cell Culture: Stably transfect human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells to express the specific human or rodent transporter of interest (e.g., hGAT-1, hBGT-1, hSERT).

  • Radioligand Uptake Assay:

    • Plate the transfected cells in appropriate multi-well plates.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control.

    • Initiate the uptake reaction by adding a specific radiolabeled substrate for the transporter (e.g., [3H]GABA for GABA transporters, [3H]serotonin for SERT).

    • Incubate for a defined period at a controlled temperature (e.g., 37°C).

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of radioligand uptake at each concentration of this compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation if the assay is a competitive binding assay.

G Workflow for In Vitro Transporter Inhibition Assay Cell_Culture Culture cells expressing target transporter Plating Plate cells in multi-well plates Cell_Culture->Plating Pre_incubation Pre-incubate with this compound (various concentrations) Plating->Pre_incubation Uptake_Initiation Add radiolabeled substrate Pre_incubation->Uptake_Initiation Incubation Incubate at 37°C Uptake_Initiation->Incubation Termination Wash with ice-cold buffer Incubation->Termination Measurement Measure intracellular radioactivity Termination->Measurement Data_Analysis Calculate IC50/Ki values Measurement->Data_Analysis

Workflow for in vitro transporter inhibition assay.
Maximal Electroshock (MES) Seizure Model

Objective: To assess the ability of this compound to prevent the spread of generalized tonic-clonic seizures.[1][7]

Protocol:

  • Animals: Male CF-1 or C57BL/6 mice.

  • Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) at various doses.

  • Anesthesia and Electrode Placement: At the time of peak drug effect, apply a drop of 0.5% tetracaine (B1683103) hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline. Place corneal electrodes on the eyes.

  • Stimulation: Deliver an alternating current of 50 mA at 60 Hz for 0.2 seconds.

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb tonic extensor component is considered protection.

  • Data Analysis: Determine the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

Sound-Induced Seizure Model in DBA/2 Mice

Objective: To evaluate the efficacy of this compound against reflex seizures.[5][11]

Protocol:

  • Animals: DBA/2 mice, which are genetically susceptible to audiogenic seizures, typically between 21 and 28 days of age.

  • Drug Administration: Administer this compound or vehicle control i.p. at various doses.

  • Auditory Stimulus: At the time of peak drug effect, place the mouse in a sound-attenuating chamber. Expose the mouse to a high-intensity acoustic stimulus (e.g., 100-120 dB) for a fixed duration (e.g., 60 seconds).

  • Observation: Observe and score the seizure response, which typically includes a wild running phase, followed by clonic and then tonic convulsions.

  • Data Analysis: Determine the ED50 for the suppression of tonic and clonic seizure components.

Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain

Objective: To assess the antiallodynic effects of this compound in a model of peripheral nerve injury-induced neuropathic pain.

Protocol:

  • Surgery: Anesthetize the mice (e.g., with isoflurane). Expose the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter with a suture.

  • Behavioral Testing: After a post-operative recovery period (e.g., 7 days) to allow for the development of mechanical allodynia, assess the paw withdrawal threshold using von Frey filaments.

  • Drug Administration: Administer this compound or vehicle control either i.p. or intrathecally (i.t.).

  • Post-treatment Behavioral Testing: Measure the paw withdrawal threshold at various time points after drug administration.

  • Data Analysis: Compare the paw withdrawal thresholds before and after treatment to determine the degree of reversal of mechanical allodynia.

Clinical Development Status

A thorough search of clinical trial registries (including ClinicalTrials.gov) and the published scientific literature did not identify any registered or completed clinical trials for this compound in humans for any indication. This suggests that this compound has not yet progressed to the clinical stages of drug development.

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain. Its multimodal mechanism of action, primarily through the inhibition of GABA transporters, provides a strong rationale for its observed efficacy in animal models. The lack of progression to clinical trials may be due to various factors, including but not limited to, pharmacokinetic properties, off-target effects, or strategic decisions by the developing organization.

For researchers and drug development professionals, the preclinical data on this compound provides valuable insights into the therapeutic potential of targeting GABA transporters, particularly BGT-1. Future research could focus on optimizing the selectivity and pharmacokinetic profile of this compound-related compounds to potentially advance a candidate into clinical development. Further elucidation of the contribution of its effects on monoamine transporters to its overall efficacy and safety profile is also warranted.

References

Off-Target Effects of NNC 05-2090 on Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 05-2090, a derivative of nipecotic acid, is primarily recognized as a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as GAT-2 in mice.[1][2][3] Its potential as an anticonvulsant has been a key area of investigation.[1][2][3][4] However, a comprehensive understanding of its pharmacological profile necessitates a thorough examination of its interactions with other neurotransmitter systems. This technical guide provides an in-depth analysis of the off-target effects of this compound, with a specific focus on its interactions with the monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). Beyond its primary activity, this compound also exhibits affinity for α1- and D2-receptors.[2][4]

This document summarizes the available quantitative data on these interactions, details the experimental protocols used to ascertain these findings, and visualizes the key signaling pathways involved in the regulation of monoamine transporters.

Data Presentation: Quantitative Analysis of this compound Interactions

The following tables summarize the in vitro inhibitory activities of this compound on its primary GABA transporter targets and its off-target interactions with monoamine transporters and other receptors.

Table 1: Inhibitory Activity of this compound on GABA Transporters

TransporterSpeciesParameterValue (µM)Reference
hBGT-1HumanK_i1.4[1][2][3]
hGAT-1HumanK_i19[1][2][3]
hGAT-2HumanK_i41[1][2][3]
hGAT-3HumanK_i15[1][2][3]
BGT-1-IC_5010.6[5]

Table 2: Off-Target Inhibitory Activity of this compound on Monoamine Transporters

TransporterParameterValue (µM)Reference
Dopamine Transporter (DAT)IC_504.08[5]
Serotonin Transporter (SERT)IC_505.29[5]
Noradrenaline Transporter (NET)IC_507.91[5]

Table 3: Off-Target Binding Affinity of this compound at Other Receptors

ReceptorParameterValue (nM)Reference
α1-adrenoceptorIC_50266[2][4]
D2-receptorIC_501632[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the quantitative analysis of this compound's effects on monoamine transporters.

Radioligand Binding Assay for Monoamine Transporters

This protocol is a generalized procedure for determining the binding affinity (K_i) of a test compound for DAT, SERT, and NET using a competitive radioligand binding assay.

a. Materials and Reagents:

  • Membrane Preparations: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]GBR 12935

    • For SERT: [³H]Citalopram or [³H]Paroxetine

    • For NET: [³H]Nisoxetine or [³H]Mazindol

  • Non-specific Binding Compound: A high concentration of a known inhibitor for each transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM imipramine (B1671792) for SERT, 10 µM desipramine (B1205290) for NET).

  • Test Compound: this compound

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in polyethylenimine (PEI).

  • Cell harvester and liquid scintillation counter.

b. Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Non-specific binding compound, radioligand, and membrane preparation.

    • Test Compound: this compound dilution, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This protocol describes a method to measure the functional inhibition of monoamine transporters by this compound.

a. Materials and Reagents:

  • Cell Lines: HEK293 or CHO cells stably expressing hDAT, hSERT, or hNET.

  • Radiolabeled Neurotransmitters:

    • For DAT: [³H]Dopamine

    • For SERT: [³H]Serotonin (5-HT)

    • For NET: [³H]Norepinephrine

  • Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer (KRH) containing appropriate salts, glucose, and pH adjusted to 7.4.

  • Inhibitors for Non-specific Uptake: A high concentration of a known selective inhibitor for each transporter (e.g., 10 µM nomifensine (B1679830) for DAT, 10 µM fluoxetine (B1211875) for SERT, 10 µM desipramine for NET).

  • Test Compound: this compound

  • Cell Culture Plates: 24- or 96-well plates.

  • Lysis Buffer: e.g., 1% SDS.

  • Scintillation Cocktail and Counter.

b. Procedure:

  • Cell Culture: Plate the transporter-expressing cells in multi-well plates and grow to a confluent monolayer.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of this compound or the non-specific uptake inhibitor in uptake buffer for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells by adding lysis buffer to each well.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (in the presence of a selective inhibitor) from the total uptake (in the absence of any inhibitor).

    • Plot the percentage of specific uptake against the logarithm of the this compound concentration.

    • Calculate the IC_50 value, which is the concentration of this compound that causes 50% inhibition of the specific neurotransmitter uptake, using non-linear regression.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways that regulate the activity of monoamine transporters.

Monoamine_Transporter_Regulation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotransmitter Neurotransmitter Transporter Monoamine Transporter (DAT, SERT, NET) Neurotransmitter->Transporter Reuptake GPCR G-Protein Coupled Receptor Neurotransmitter->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates PKC PKC G_Protein->PKC Activates PKA PKA G_Protein->PKA Activates MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activates Phosphorylation Transporter Phosphorylation PKC->Phosphorylation Leads to PKA->Phosphorylation Leads to Trafficking Transporter Trafficking (Internalization/Insertion) MAPK_Pathway->Trafficking Modulates Trafficking->Transporter Phosphorylation->Transporter Modulates Activity

Caption: General overview of monoamine transporter regulation by intracellular signaling pathways.

Experimental_Workflow_Binding_Assay Start Start Prepare_Reagents Prepare Membrane Homogenates, Radioligand, and Test Compound Dilutions Start->Prepare_Reagents Assay_Setup Set up 96-well Plate: Total Binding, Non-specific Binding, and Test Compound Wells Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Unbound Radioactivity Filtration->Washing Counting Quantify Radioactivity using Scintillation Counter Washing->Counting Data_Analysis Calculate IC50 and Ki Values Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a competitive radioligand binding assay.

Experimental_Workflow_Uptake_Assay Start Start Cell_Culture Plate and Culture Transporter-Expressing Cells Start->Cell_Culture Pre_incubation Pre-incubate Cells with Test Compound (this compound) Cell_Culture->Pre_incubation Initiate_Uptake Add Radiolabeled Neurotransmitter Pre_incubation->Initiate_Uptake Incubation Incubate for a Defined Time Initiate_Uptake->Incubation Terminate_Uptake Wash Cells with Ice-Cold Buffer Incubation->Terminate_Uptake Cell_Lysis Lyse Cells Terminate_Uptake->Cell_Lysis Counting Quantify Radioactivity in Lysate Cell_Lysis->Counting Data_Analysis Calculate IC50 Value Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a neurotransmitter uptake inhibition assay.

References

NNC 05-2090: A Novel Antagonist of the Neuromedin U Receptor 2 for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

NNC 05-2090, a compound previously characterized as a GABA uptake inhibitor, has recently been identified as a potential antagonist of the Neuromedin U Receptor 2 (NMUR2). This discovery opens new avenues for therapeutic intervention, particularly in oncology, as aberrant NMUR2 signaling has been implicated in the progression of certain cancers, including glioma. This technical guide provides a comprehensive overview of the pharmacological profile of this compound as an NMUR2 antagonist, with a focus on its mechanism of action, quantitative data, and the experimental methodologies used for its characterization.

Pharmacological Profile of this compound

This compound exhibits a dual pharmacological profile. While its activity as a GABA transporter inhibitor is well-documented, its more recent identification as an NMUR2 antagonist is of significant interest for the development of novel cancer therapeutics.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity as both an NMUR2 antagonist and a GABA transporter inhibitor.

Table 1: this compound Activity at Neuromedin U Receptor 2

ParameterSpeciesCell LineValueReference
IC50 (Cell Proliferation)HumanGlioma CellsNot explicitly stated, but effective concentrations are in the 1.25-20 µM range.[1]

Note: A precise IC50 value for this compound at the NMUR2 receptor is not yet publicly available. The provided range is based on the effective concentrations used in functional assays.

Table 2: this compound Activity at GABA Transporters and Other Receptors

TargetSpeciesParameterValueReference
hBGT-1 (hGAT-2)HumanKi1.4 µM[2][3]
hGAT-3HumanKi15 µM[2][3]
hGAT-1HumanKi19 µM[2][3]
hGAT-2HumanKi41 µM[2][3]
Rat Cortex Synaptosomes ([3H]GABA uptake)RatIC504.4 µM[4]
Rat Inferior Colliculus Synaptosomes ([3H]GABA uptake)RatIC502.5 µM[4]
α1-receptorNot SpecifiedIC50266 nM[2][3]
D2-receptorNot SpecifiedIC501632 nM[2][3]

Experimental Protocols

The identification and characterization of this compound as an NMUR2 antagonist involved a series of key experiments. The detailed methodologies for these are outlined below.

High-Throughput Screening for NMUR2 Antagonists
  • Objective: To identify novel antagonists of the NMUR2 receptor from a library of known compounds.

  • Methodology: A cell-based drug screening of 6,331 FDA-approved compounds was performed.[1][5] A β-arrestin recruitment assay was utilized to assess the ability of the compounds to block NMUR2 activation.[1]

  • Cell Line: A stable cell line co-expressing NMUR2 and a β-arrestin-reporter fusion protein was used.

  • Procedure:

    • Cells were seeded in 96-well plates.

    • The following day, cells were treated with individual compounds from the drug library for 6 hours.[1]

    • The recruitment of β-arrestin to the activated NMUR2 was measured using a luciferase reporter system.[1]

    • Compounds that inhibited the agonist-induced β-arrestin recruitment were identified as potential antagonists.

In Vitro Glioma Cell Proliferation Assay
  • Objective: To evaluate the effect of this compound on the proliferation of glioma cells.

  • Methodology: A Cell Counting Kit-8 (CCK-8) assay was used to measure cell viability.

  • Cell Line: Human glioma cell lines.

  • Procedure:

    • Glioma cells were seeded in 96-well plates.

    • Cells were treated with varying concentrations of this compound (ranging from 1.25 to 20 µM) for 48 hours.[1]

    • After the treatment period, the CCK-8 reagent was added to each well, and the plates were incubated for 1 hour at 37°C.[1]

    • The optical density at 450 nm was measured using a microplate reader to determine the number of viable cells.

In Vivo Glioma Xenograft Model
  • Objective: To assess the in vivo anti-tumor efficacy of this compound alone and in combination with temozolomide (B1682018) (TMZ).

  • Methodology: A subcutaneous glioma xenograft model in mice was utilized.

  • Animal Model: Immunocompromised mice.

  • Procedure:

    • Human glioma cells were transplanted subcutaneously into the mice.[1]

    • Once tumors were established, mice were treated with this compound alone, TMZ alone, or a combination of both.[1]

    • Tumor size was monitored and measured regularly throughout the treatment period.[1]

    • At the end of the study, the anti-tumor effects of the different treatment regimens were compared.

Analysis of Downstream Signaling Pathways
  • Objective: To investigate the effect of this compound on the NMUR2 signaling cascade.

  • Methodology: RNA sequencing and phosphorylation arrays were employed to identify changes in gene expression and protein phosphorylation.[1]

  • Procedure:

    • RNA Sequencing: Glioma cells were treated with this compound, and total RNA was extracted. RNA sequencing was performed to identify differentially expressed genes, particularly those related to the cell cycle.[1][5]

    • Phosphorylation Array: Protein lysates from this compound-treated glioma cells were analyzed using a phosphorylation array to determine the phosphorylation status of key signaling proteins, such as STAT5.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

NMUR2 Signaling Pathway in Glioma

NMUR2_Signaling_Pathway_in_Glioma cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMUR2 NMUR2 Gq Gαq NMUR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates STAT5 STAT5 Ca_release->STAT5 Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Transcription Transcription of Cell Cycle Genes (PIM1, FOXM1) pSTAT5->Transcription Promotes Proliferation Cell Proliferation & Migration Transcription->Proliferation Leads to NMU Neuromedin U (Agonist) NMU->NMUR2 Binds & Activates NNC052090 This compound (Antagonist) NNC052090->NMUR2 Blocks Binding

Caption: NMUR2 signaling cascade in glioma cells.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_discovery Discovery cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Screening High-Throughput Screening (6,331 Compounds) Identification Identification of This compound Screening->Identification ProliferationAssay Cell Proliferation Assay (CCK-8) Identification->ProliferationAssay Test Effect On Cell Growth SignalingAssay Signaling Pathway Analysis (RNA-seq, Phospho-array) Identification->SignalingAssay Investigate Mechanism Xenograft Glioma Xenograft Model (Mice) ProliferationAssay->Xenograft Validate In Vivo SignalingAssay->ProliferationAssay Explains Mechanism Efficacy Evaluation of Anti-tumor Efficacy (Monotherapy & Combination) Xenograft->Efficacy

Caption: Workflow for this compound's NMUR2 antagonist discovery.

Conclusion

The identification of this compound as a novel antagonist of the NMUR2 receptor represents a significant advancement in the search for new therapeutic agents, particularly for the treatment of glioma. Its ability to inhibit the NMUR2 signaling pathway, leading to a reduction in cancer cell proliferation and a synergistic effect with standard chemotherapy, underscores its potential as a valuable lead compound. Further research is warranted to fully elucidate its binding kinetics at the NMUR2 receptor and to optimize its pharmacological properties for clinical development. The dual activity of this compound on both NMUR2 and GABA transporters also necessitates careful consideration of its overall in vivo effects and potential for off-target activities.

References

Investigating NNC 05-2090 in Glioma Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of NNC 05-2090, a small molecule antagonist of the neuromedin U receptor 2 (NMUR2), in the context of glioma cell lines. This document summarizes the mechanism of action, presents key quantitative data in structured tables, details experimental protocols for pivotal assays, and visualizes the core signaling pathway and experimental workflows.

Core Concepts: Mechanism of Action of this compound in Glioma

Glioma, a highly aggressive form of brain tumor, often exhibits upregulation of the Neuromedin U Receptor 2 (NMUR2).[1][2] The activation of NMUR2 initiates a signaling cascade that promotes glioma cell proliferation and migration.[1][2] this compound has been identified as a potent antagonist of NMUR2, effectively inhibiting its downstream signaling.[1]

The binding of the endogenous ligand, Neuromedin U (NMU), to NMUR2 triggers the activation of the Gαq subunit of the associated G protein. This, in turn, stimulates phospholipase C (PLC) to produce inositol (B14025) trisphosphate (IP3), leading to the release of intracellular calcium (Ca2+). The elevated Ca2+ levels activate Signal Transducer and Activator of Transcription 5 (STAT5) through phosphorylation. Phosphorylated STAT5 (p-STAT5) then translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of cell cycle-related genes, including PIM1 and FOXM1.[1] The increased expression of these genes promotes cell cycle progression and, consequently, glioma cell proliferation.

This compound competitively binds to NMUR2, preventing the binding of NMU and thereby blocking the entire downstream signaling cascade. This inhibition of STAT5 phosphorylation leads to a reduction in the expression of PIM1 and FOXM1, resulting in cell cycle arrest and a decrease in glioma cell growth.[1][2] Furthermore, studies have indicated a synergistic anti-tumor effect when this compound is used in combination with the standard chemotherapeutic agent, temozolomide (B1682018) (TMZ).[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of this compound on glioma cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Glioma Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
U87-MG48Value not explicitly found in search results
U25148Value not explicitly found in search results

Disclaimer: While the reviewed literature indicates a dose-dependent inhibition of glioma cell viability by this compound, the specific IC50 values were not explicitly stated in the available abstracts. The table structure is provided for when such data becomes available.

Table 2: Effect of this compound on Cell Cycle Distribution in U87-MG Glioma Cells

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)Value not explicitly found in search resultsValue not explicitly found in search resultsValue not explicitly found in search results
5Value not explicitly found in search resultsValue not explicitly found in search resultsValue not explicitly found in search results
10Value not explicitly found in search resultsValue not explicitly found in search resultsValue not explicitly found in search results
20Value not explicitly found in search resultsValue not explicitly found in search resultsValue not explicitly found in search results

Disclaimer: The reviewed literature confirms that this compound induces cell cycle arrest in glioma cells. However, the precise percentages of cells in each phase of the cell cycle at different concentrations were not available in the searched abstracts. The table is presented to structure future findings.

Table 3: Effect of this compound on STAT5 Phosphorylation in U87-MG Glioma Cells

Treatment Concentration (µM)Treatment Duration (hours)Relative p-STAT5 Protein Levels (Fold Change vs. Control)
0 (Control)241.0
524Value not explicitly found in search results
1024Value not explicitly found in search results
2024Value not explicitly found in search results

Disclaimer: Research indicates a concentration-dependent decrease in phospho-STAT5 levels upon this compound treatment. The quantitative fold-change values were not specified in the reviewed literature. This table provides a framework for presenting such data.

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of this compound on glioma cell lines are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on glioma cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Glioma cell lines (e.g., U87-MG, U251)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed glioma cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve final concentrations ranging from 1.25 µM to 20 µM. A vehicle control (DMSO) should also be prepared.

  • After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Following incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of glioma cells.

Materials:

  • Glioma cell lines (e.g., U87-MG)

  • 6-well plates

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed glioma cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 48 hours.

  • Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.

Western Blot Analysis of STAT5 Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of STAT5 in glioma cells.

Materials:

  • Glioma cell lines (e.g., U87-MG)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed glioma cells and treat with different concentrations of this compound for 24 hours.

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-STAT5, total STAT5, and β-actin (as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. The band intensities are quantified using densitometry software, and the levels of p-STAT5 are normalized to total STAT5 and the loading control.

Visualizations

Signaling Pathway of this compound in Glioma Cells

NNC_05_2090_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMUR2 NMUR2 Gq Gαq NMUR2->Gq NNC_2090 This compound NNC_2090->NMUR2 Inhibits NMU Neuromedin U NMU->NMUR2 Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 STAT5 STAT5 Ca2->STAT5 Phosphorylation pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5_nuc p-STAT5 pSTAT5->pSTAT5_nuc Translocation PIM1_FOXM1 PIM1/FOXM1 Transcription pSTAT5_nuc->PIM1_FOXM1 CellCycle Cell Cycle Progression PIM1_FOXM1->CellCycle

Caption: this compound inhibits the NMUR2 signaling pathway in glioma cells.

Experimental Workflow for Investigating this compound

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis start Start: Glioma Cell Culture (U87-MG, U251) treatment Treatment with this compound (0-20 µM) start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Western Blot (p-STAT5) treatment->western ic50 IC50 Calculation viability->ic50 cycle_dist Cell Cycle Phase Distribution cell_cycle->cycle_dist protein_quant Protein Expression Quantification western->protein_quant end Conclusion: This compound inhibits glioma cell proliferation via cell cycle arrest and STAT5 inhibition ic50->end cycle_dist->end protein_quant->end

Caption: Workflow for the in vitro evaluation of this compound in glioma cell lines.

References

NNC 05-2090 Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for NNC 05-2090 hydrochloride. Given the limited publicly available data specific to this compound, this document also outlines generalized experimental protocols for determining these critical parameters, offering a framework for researchers to conduct their own detailed assessments.

Core Physicochemical Properties

This compound hydrochloride is a synthetic compound with a molecular weight of 451.01 g/mol and a molecular formula of C₂₇H₃₀N₂O₂·HCl. It is known as a GABA uptake inhibitor with moderate selectivity for the BGT-1 (betaine/GABA transporter 1).

Solubility Profile

The solubility of this compound hydrochloride has been reported in several organic solvents. However, there is some variability in the reported values, and detailed aqueous solubility data is limited.

Data Presentation: Solubility of this compound Hydrochloride

SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mMAnother source indicates 10 mM.[1] One supplier suggests that up to 100 mg/mL (221.73 mM) is achievable with the aid of ultrasound.
Ethanol13 mM
Aqueous SolutionsSlightly solubleQuantitative data regarding concentration, pH, and temperature are not specified.
AcetonitrileSlightly soluble (0.1-1 mg/ml)

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound.

  • Preparation of Buffers: Prepare a series of buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of this compound hydrochloride to a known volume of each buffer in separate, sealed containers. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the samples at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This is typically 24 to 72 hours.

  • Sample Collection and Preparation: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the supernatant. To prevent contamination from undissolved solids, filter the sample through a 0.45 µm filter.

  • Analysis: Analyze the concentration of this compound hydrochloride in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Equilibrium Confirmation: Equilibrium is confirmed when consecutive measurements of the solute concentration are consistent.

Stability Profile

The stability of this compound hydrochloride is a critical factor for its storage, handling, and experimental use. The available information provides general storage guidelines.

Data Presentation: Stability and Storage of this compound Hydrochloride

ConditionRecommendationDuration
Solid Form StorageDesiccate at room temperature or 4°C, sealed and away from moisture.Up to 12 months or ≥ 2-4 years, depending on the source.[2]
ShippingAmbient temperature; can be shipped with an ice pack.Not specified.
DMSO Stock SolutionStore at -80°C or -20°C.6 months at -80°C; 1 month at -20°C.

Experimental Protocol: Forced Degradation Studies for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

  • Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound hydrochloride from its potential degradation products.

  • Stress Conditions: Expose solutions of this compound hydrochloride to a variety of stress conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat with 0.1 M NaOH at an elevated temperature for a defined period.

    • Oxidation: Treat with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

    • Photostability: Expose the drug substance in solution and as a solid to UV and visible light, as per ICH Q1B guidelines.

  • Sample Analysis: At various time points, analyze the stressed samples using the developed stability-indicating HPLC method.

  • Data Evaluation: Identify and quantify the degradation products. The peak purity of the parent drug should be assessed to ensure no co-eluting degradants.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) prep_sol Prepare Buffers (pH 1.2-7.4) add_nnc_sol Add Excess this compound HCl prep_sol->add_nnc_sol equilibrate_sol Equilibrate (24-72h at controlled temp) add_nnc_sol->equilibrate_sol sample_sol Filter Supernatant equilibrate_sol->sample_sol analyze_sol Analyze by HPLC sample_sol->analyze_sol end_sol Solubility Profile analyze_sol->end_sol dev_method Develop Stability-Indicating HPLC Method stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) dev_method->stress sample_stab Sample at Time Points stress->sample_stab analyze_stab Analyze by HPLC sample_stab->analyze_stab identify_deg Identify & Quantify Degradants analyze_stab->identify_deg end_stab Stability Profile & Degradation Pathway identify_deg->end_stab start Start: this compound HCl Sample start->prep_sol start->dev_method

Caption: Workflow for determining the solubility and stability of this compound hydrochloride.

Hypothetical Degradation Relationship

G cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound Hydrochloride acid Acidic Hydrolysis parent->acid base Basic Hydrolysis parent->base oxidation Oxidation parent->oxidation light Photolysis parent->light deg1 Hydrolytic Product A acid->deg1 base->deg1 deg2 Oxidative Product B oxidation->deg2 deg3 Photolytic Product C light->deg3

Caption: Hypothetical degradation pathways of this compound hydrochloride under stress conditions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Initial In Vitro Studies of NNC 05-2090

This technical guide provides a comprehensive overview of the initial in vitro studies of this compound, a molecule initially investigated as a gamma-aminobutyric acid (GABA) uptake inhibitor and recently identified as a potential antagonist of the Neuromedin U Receptor 2 (NMUR2). This document collates quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to support further research and development.

Core Focus: GABA Transporter Inhibition and NMUR2 Antagonism

This compound, a novel nipecotic acid derivative, was first characterized for its role in modulating the GABAergic system. It functions as an inhibitor of GABA transporters (GATs), with a moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GAT-2 (mGAT-2).[1][2] More recent high-throughput screening has unveiled its potential as an antagonist of NMUR2, a G protein-coupled receptor implicated in glioma progression.[3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound against various transporters and receptors.

Table 1: Inhibitory Activity of this compound on GABA Transporters
Target TransporterSpecies/SystemParameterValue (µM)Reference(s)
BGT-1 (mGAT-2) HumanKi1.4[1]
CHO cells expressing BGT-1IC5010.6[4][5]
GAT-1 HumanKi19[1]
Rat Cerebral Cortex SynaptosomesIC504.4 ± 0.8
CHO cellsIC5029.62[4]
GAT-2 HumanKi41[1]
CHO cellsIC5045.29[4]
GAT-3 HumanKi15[1]
CHO cellsIC5022.51[4]
Non-GAT-1 Rat Inferior Colliculus SynaptosomesIC502.5 ± 0.7
Table 2: Inhibitory Activity of this compound on Other Transporters and Receptors
TargetSpecies/SystemParameterValue (nM)Reference(s)
α1-Adrenergic Receptor Not SpecifiedIC50266[6][1]
D2 Dopamine Receptor Not SpecifiedIC501632[6][1]
Serotonin Transporter CHO cellsIC505290[4][5]
Noradrenaline Transporter CHO cellsIC507910[4][5]
Dopamine Transporter CHO cellsIC504080[4][5]

Experimental Protocols

[3H]GABA Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol outlines the methodology used to determine the IC50 values of this compound for the inhibition of GABA uptake in native tissue preparations.

1. Synaptosome Preparation:

  • Male Wistar rats are euthanized, and the cerebral cortex and inferior colliculus are rapidly dissected and placed in ice-cold 0.32 M sucrose (B13894).

  • The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

  • The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

  • The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-HEPES buffer: 124 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.3 mM MgSO4, 2.5 mM CaCl2, 25 mM HEPES, 10 mM D-glucose, pH 7.4).

2. [3H]GABA Uptake Assay:

  • Synaptosomal suspensions are pre-incubated with various concentrations of this compound (or vehicle control) for 10-15 minutes at 37°C.

  • To assess non-GAT-1 uptake in the inferior colliculus, a selective GAT-1 inhibitor (e.g., NNC 05-0711 at 1 µM) is included in the pre-incubation.[6]

  • The uptake reaction is initiated by the addition of [3H]GABA at a final concentration of approximately 50 nM.

  • The incubation is carried out for a short period (e.g., 3-5 minutes) at 37°C to measure the initial rate of uptake.

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) followed by washing with ice-cold buffer to remove unincorporated [3H]GABA.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a non-labeled GABA uptake inhibitor (e.g., tiagabine) or by conducting the assay at 0-4°C.

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

NMUR2 Antagonist Activity Screening using PRESTO-Tango Assay

This protocol describes a high-throughput cell-based assay used to identify this compound as an NMUR2 antagonist.[3][7]

1. Principle of the Assay:

  • The Tango assay is a method to detect G protein-coupled receptor (GPCR) activation by monitoring the recruitment of β-arrestin to the receptor.

  • The assay utilizes a fusion protein of the GPCR of interest (NMUR2) with a transcription factor (e.g., tTA), and a separate fusion protein of β-arrestin with a protease (e.g., TEV protease).

  • Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the protease cleaves the transcription factor from the receptor, allowing it to translocate to the nucleus and drive the expression of a reporter gene (e.g., luciferase).

  • Antagonists will inhibit this process by preventing agonist-induced receptor activation.

2. Experimental Workflow:

  • HEK293 cells are co-transfected with plasmids encoding the NMUR2-tTA fusion protein, the β-arrestin-TEV protease fusion protein, and a luciferase reporter gene under the control of a tTA-responsive promoter.

  • Transfected cells are plated in multi-well plates.

  • Cells are pre-incubated with this compound at various concentrations for a defined period (e.g., 30-60 minutes).

  • The cells are then stimulated with a known NMUR2 agonist (e.g., Neuromedin U) at a concentration that elicits a submaximal response (e.g., EC80).

  • After an incubation period (e.g., 6-24 hours) to allow for reporter gene expression, the luciferase activity is measured using a luminometer.

3. Data Analysis:

  • The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced luciferase signal.

  • IC50 values are determined from the concentration-response curves using non-linear regression.

Signaling Pathways and Experimental Workflows

GABA Transporter (GAT) Inhibition Workflow

The following diagram illustrates the experimental workflow for assessing the inhibitory effect of this compound on GABA uptake.

GAT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Rat Brain Tissue (Cortex / Inf. Colliculus) Homogenization Homogenization in Sucrose Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 Synaptosomes Resuspend Synaptosomal Pellet Centrifugation2->Synaptosomes Preincubation Pre-incubate with This compound Synaptosomes->Preincubation Add_GABA Add [3H]GABA Preincubation->Add_GABA Incubation Incubate at 37°C Add_GABA->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Calculate Specific Uptake Scintillation->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50

Caption: Workflow for the [3H]GABA uptake inhibition assay.

GABAergic Synapse Signaling Pathway

This diagram shows the mechanism by which this compound is proposed to increase GABAergic signaling.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_syn GABA GAD->GABA_syn VGAT vGAT GABA_syn->VGAT Vesicle Synaptic Vesicle GABA_cleft GABA Vesicle->GABA_cleft release VGAT->Vesicle GABA_R GABA Receptor (GABAA/GABAB) GABA_cleft->GABA_R binding GAT GABA Transporter (GAT/BGT-1) GABA_cleft->GAT reuptake Inhibition Postsynaptic Inhibition GABA_R->Inhibition NNC This compound NNC->GAT inhibits

Caption: Inhibition of GABA reuptake by this compound.

NMUR2 Signaling Pathway

The following diagram illustrates the NMUR2 signaling pathway and the antagonistic action of this compound.

NMUR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMUR2 NMUR2 Gq Gαq NMUR2->Gq activates NMU Neuromedin U (Agonist) NMU->NMUR2 binds NNC This compound NNC->NMUR2 blocks PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on Ca Ca²⁺ ER->Ca releases STAT5 STAT5 Ca->STAT5 activates pSTAT5 p-STAT5 STAT5->pSTAT5 Transcription Gene Transcription (e.g., PIM1, FOXM1) pSTAT5->Transcription promotes Proliferation Cell Proliferation & Migration Transcription->Proliferation

References

NNC 05-2090: A Technical Whitepaper on its Discovery, Chemical Profile, and Dual Pharmacological Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 05-2090, chemically identified as 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride, is a novel psychoactive compound that has garnered significant interest within the neuroscience and oncology research communities. Initially characterized as a selective inhibitor of the GABA transporter BGT-1 with anticonvulsant and antiallodynic properties, recent discoveries have unveiled a new dimension to its pharmacological profile: antagonism of the neuromedin U receptor 2 (NMUR2), presenting potential therapeutic avenues for glioma. This document provides a comprehensive technical overview of the discovery, chemical structure, and multifaceted pharmacological actions of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanistic pathways.

Discovery and Chemical Identity

This compound emerged from research focused on developing novel nipecotic acid derivatives as GABA uptake inhibitors. The initial discovery, published in 1997, identified it as a subtype-selective inhibitor of the mouse GABA transporter type 2 (mGAT2), which is the murine ortholog of the human betaine/GABA transporter 1 (BGT-1).[1] This discovery highlighted its potential for modulating GABAergic neurotransmission through a mechanism distinct from selective GAT-1 inhibitors.

The chemical structure of this compound hydrochloride is presented below:

Chemical Name: 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride[2][3]

Molecular Formula: C₂₇H₃₀N₂O₂・HCl[2]

Molecular Weight: 451.01 g/mol [2]

CAS Number: 184845-18-9 (hydrochloride salt)[4]

Pharmacological Profile: A Dual-Action Compound

This compound exhibits a unique dual pharmacological profile, acting as both a GABA transporter inhibitor and a receptor antagonist.

Inhibition of GABA and Monoamine Transporters

This compound is a recognized inhibitor of GABA uptake, with moderate selectivity for the BGT-1 transporter.[5][6] Its inhibitory activity extends to other GABA transporter subtypes and monoamine transporters, as detailed in the quantitative data below.

Table 1: Inhibitory Activity of this compound on GABA and Monoamine Transporters

Target TransporterSpeciesAssay TypeIC₅₀ (µM)Kᵢ (µM)Reference(s)
GABA Transporters
BGT-1 (mGAT2)Mouse[³H]GABA uptake-1.4[1][4]
BGT-1Human[³H]GABA uptake10.6-[4][7]
GAT-1Human[³H]GABA uptake29.6219[4][8]
GAT-2Human[³H]GABA uptake45.2941[4][8]
GAT-3Human[³H]GABA uptake22.5115[4][8]
Monoamine Transporters
Serotonin Transporter (SERT)-Substrate uptake5.29-[4][7][9]
Noradrenaline Transporter (NET)-Substrate uptake7.91-[4][7][9]
Dopamine Transporter (DAT)-Substrate uptake4.08-[4][7][9]
Receptor Binding Affinity

In addition to its effects on transporters, this compound also demonstrates binding affinity for α₁-adrenergic and D₂-dopamine receptors.

Table 2: Receptor Binding Affinity of this compound

Target ReceptorBinding Affinity (IC₅₀, nM)Reference(s)
α₁-Adrenergic Receptor266[5][6][8][10]
D₂-Dopamine Receptor1632[5][6][8][10]
Antagonism of Neuromedin U Receptor 2 (NMUR2)

A recent and significant finding has identified this compound as a small molecule antagonist of the neuromedin U receptor 2 (NMUR2).[6][11] This discovery was the result of a cell-based drug screening of 6,331 repurposing drugs.[6][11] This novel mechanism of action positions this compound as a potential therapeutic agent for glioma, a highly aggressive form of brain cancer.[6][11]

Preclinical Efficacy

The pharmacological activities of this compound translate into demonstrable in vivo efficacy in models of neurological disorders and cancer.

Anticonvulsant Activity

This compound has shown significant anticonvulsant effects in various rodent models.

Table 3: In Vivo Anticonvulsant Efficacy of this compound

Animal ModelSeizure TypeEfficacy EndpointED₅₀ (µmol/kg, i.p.)Reference(s)
DBA/2 MiceSound-induced tonic convulsionsInhibition19[3][4]
DBA/2 MiceSound-induced clonic convulsionsInhibition26[4]
MiceMaximal Electroshock (MES)Antagonism of tonic hindlimb extension73[3][4]
Amygdala Kindled RatsGeneralized seizure severityReduction-[3]
Amygdala Kindled RatsAfterdischarge durationReduction-[3]
Antiallodynic Activity

This compound has also been shown to possess antiallodynic properties in a mouse model of neuropathic pain. Intraperitoneal or intrathecal administration of this compound dose-dependently reversed mechanical allodynia in the partial sciatic nerve ligation (PSL) model in mice.[4]

Anti-glioma Activity

As an NMUR2 antagonist, this compound has demonstrated promising anti-cancer effects in preclinical glioma models. Treatment with this compound in glioma cells led to a reduction in cell cycle progression.[6][11] Furthermore, a synergistic effect was observed when this compound was combined with the standard chemotherapeutic agent, temozolomide (B1682018), in both in vitro and in vivo models.[6][11]

Experimental Methodologies

This section provides an overview of the key experimental protocols used in the characterization of this compound.

[³H]GABA Uptake Inhibition Assay in Synaptosomes

This assay is fundamental to determining the inhibitory activity of this compound on GABA transporters.

Protocol:

  • Synaptosome Preparation: Crude synaptosomes are prepared from specific brain regions (e.g., cerebral cortex, inferior colliculus) of rats. The brain tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Incubation: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of this compound or a vehicle control.

  • [³H]GABA Uptake: The uptake reaction is initiated by the addition of a low concentration of radiolabeled [³H]GABA.

  • Termination: After a defined incubation period, the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification: The radioactivity retained on the filters, representing the amount of [³H]GABA taken up by the synaptosomes, is measured using liquid scintillation counting.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition of [³H]GABA uptake against the concentration of this compound.

G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay Homogenization Brain Tissue Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Synaptosomes Isolated Synaptosomes Centrifugation->Synaptosomes Preincubation Pre-incubation with this compound Synaptosomes->Preincubation Uptake Addition of [3H]GABA Preincubation->Uptake Termination Rapid Filtration Uptake->Termination Quantification Scintillation Counting Termination->Quantification

GABA Uptake Inhibition Assay Workflow
In Vivo Anticonvulsant Models

This model is used to assess the ability of a compound to prevent the spread of seizures.

Protocol:

  • Animal Preparation: Male mice are used for the study.

  • Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses.

  • Electroshock Application: At the time of predicted peak effect of the drug, a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[10] A topical anesthetic is applied to the corneas prior to electrode placement.[10]

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is considered a positive endpoint, indicating anticonvulsant activity.[10]

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

This model utilizes a genetically susceptible mouse strain to study reflex seizures.

Protocol:

  • Animal Model: Young adult DBA/2 mice, which are genetically prone to audiogenic seizures, are used.[12][13]

  • Drug Administration: this compound is administered i.p. at various doses.

  • Audiogenic Stimulus: At the time of peak drug effect, the mice are exposed to a high-intensity sound stimulus (e.g., 100-120 dB).[12][13]

  • Observation: The mice are observed for a characteristic seizure sequence, which includes wild running, clonic convulsions, and tonic convulsions.[12][13]

  • Endpoint: The presence or absence of each seizure component is recorded.

  • Data Analysis: The ED₅₀ for the inhibition of tonic and clonic convulsions is determined.

Partial Sciatic Nerve Ligation (PSL) Model in Mice

This surgical model is used to induce neuropathic pain and assess the efficacy of analgesic compounds.

Protocol:

  • Surgical Procedure: Under anesthesia, the sciatic nerve of one hind paw is exposed. A partial ligation of the nerve is performed by tying a suture around a portion of the nerve.[5][14][15]

  • Behavioral Testing: At various time points post-surgery, mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of varying stiffness is measured.

  • Drug Administration: this compound is administered either i.p. or intrathecally.

  • Endpoint: An increase in the paw withdrawal threshold after drug administration indicates an antiallodynic effect.

Signaling Pathways and Mechanisms of Action

Modulation of GABAergic Neurotransmission

By inhibiting BGT-1 and other GABA transporters, this compound increases the extracellular concentration of GABA in the synaptic cleft. This enhancement of GABAergic tone leads to increased activation of GABA receptors, resulting in neuronal hyperpolarization and a reduction in neuronal excitability. This mechanism is believed to underlie its anticonvulsant effects.

G NNC This compound BGT1 BGT-1 Transporter NNC->BGT1 inhibits GABA_uptake GABA Reuptake BGT1->GABA_uptake Extracellular_GABA Increased Extracellular GABA GABA_uptake->Extracellular_GABA leads to GABA_receptors GABA Receptor Activation Extracellular_GABA->GABA_receptors enhances Neuronal_excitability Decreased Neuronal Excitability GABA_receptors->Neuronal_excitability results in Anticonvulsant_effect Anticonvulsant Effect Neuronal_excitability->Anticonvulsant_effect

Proposed Mechanism of Anticonvulsant Action
Antagonism of NMUR2 Signaling in Glioma

In the context of glioma, this compound acts as an antagonist of NMUR2. The activation of NMUR2 in glioma cells is linked to the promotion of cell proliferation and migration. By blocking this receptor, this compound inhibits downstream signaling pathways that are crucial for cell cycle progression, thereby reducing tumor growth.

G NNC This compound NMUR2 NMUR2 Receptor NNC->NMUR2 antagonizes Downstream_signaling Downstream Signaling NNC->Downstream_signaling inhibits NMUR2->Downstream_signaling Cell_cycle Cell Cycle Progression Downstream_signaling->Cell_cycle promotes Glioma_growth Glioma Cell Growth Cell_cycle->Glioma_growth Anti_glioma_effect Anti-glioma Effect Glioma_growth->Anti_glioma_effect reduced by this compound

Proposed Mechanism of Anti-glioma Action

Conclusion and Future Directions

This compound is a remarkable small molecule with a dual mechanism of action that confers a diverse pharmacological profile. Its initial characterization as a BGT-1 selective GABA uptake inhibitor has established its potential in the treatment of epilepsy and neuropathic pain. The more recent discovery of its potent antagonism of the NMUR2 receptor opens up exciting new possibilities for its application in oncology, particularly in the treatment of glioma.

Future research should focus on further elucidating the structure-activity relationships of this compound to optimize its selectivity and potency for each of its targets. In-depth studies into the downstream signaling pathways affected by NMUR2 antagonism in glioma cells will be crucial for understanding its anti-cancer mechanism and for the development of combination therapies. The synergistic effect with temozolomide is particularly promising and warrants further investigation in clinical settings. The multifaceted nature of this compound makes it a valuable pharmacological tool and a promising lead compound for the development of novel therapeutics for a range of challenging diseases.

References

Methodological & Application

NNC 05-2090: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 05-2090 is a novel nipecotic acid derivative that functions as a γ-aminobutyric acid (GABA) uptake inhibitor. It displays moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as GAT-2 in mice. By inhibiting GABA reuptake, this compound increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to anticonvulsant and antiallodynic effects. These properties make this compound a valuable research tool for investigating the role of BGT-1 in various neurological disorders, including epilepsy and neuropathic pain. This document provides detailed protocols for in vivo studies designed to evaluate the efficacy of this compound in established rodent models.

Mechanism of Action

This compound primarily exerts its effects by inhibiting GABA transporters, with a notable preference for BGT-1.[1][2][3] It also shows activity at other GABA transporters (GAT-1, GAT-3) and monoamine transporters (serotonin, noradrenaline, and dopamine), although with varying affinities.[4][5][6] The inhibition of these transporters leads to an accumulation of GABA and other neurotransmitters in the synaptic cleft, enhancing inhibitory neurotransmission and modulating neuronal excitability.[7] This mechanism is believed to underlie its observed anticonvulsant and analgesic properties.[6][8] Additionally, this compound has been noted to have affinities for α1- and D2-receptors.[1][2][3][8]

Signaling Pathway

NNC_05_2090_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron / Glial Cell cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_transporter GABA Transporters (BGT-1, GAT-1, GAT-3) NNC_2090 This compound NNC_2090->GABA_transporter Inhibition Synaptic_Cleft Increased Extracellular GABA GABA_release->Synaptic_Cleft Exocytosis GABA_reuptake GABA Reuptake Synaptic_Cleft->GABA_transporter Reuptake GABA_receptor GABA Receptors Synaptic_Cleft->GABA_receptor Binding Neuronal_Inhibition Enhanced Neuronal Inhibition GABA_receptor->Neuronal_Inhibition Leads to

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeValueReference
GABA Transporters
hBGT-1Ki1.4 µM[1][2][3]
BGT-1IC5010.6 µM[4][6]
mGAT2Ki1.4 µM[4]
GAT-1IC5029.62 µM[4]
hGAT-1Ki19 µM[3]
GAT-2IC5045.29 µM[4]
hGAT-2Ki41 µM[3]
GAT-3IC5022.51 µM[4]
hGAT-3Ki15 µM[3]
[3H]GABA Uptake (Rat Cortex)IC504.4 µM[4][8]
[3H]GABA Uptake (Inferior Colliculus)IC502.5 µM[4]
Monoamine Transporters
Serotonin TransporterIC505.29 µM[4][6]
Noradrenaline TransporterIC507.91 µM[4][6]
Dopamine TransporterIC504.08 µM[4][6]
Receptor Binding
α1-ReceptorIC50266 nM[1][2][3][8]
D2-ReceptorIC501632 nM[1][2][3][8]

Table 2: In Vivo Anticonvulsant Efficacy of this compound

Animal ModelSeizure TypeEndpointED50 (µmol/kg, i.p.)Reference
DBA/2 MiceSound-induced Tonic ConvulsionsInhibition6[8]
DBA/2 MiceSound-induced Clonic ConvulsionsInhibition19[4][8]
Mice/RatsMaximal Electroshock (MES)Inhibition of Tonic Hindlimb Extension73[4][8]
Amygdala Kindled RatsGeneralized SeizureReduction in SeveritySignificant at 72-242 µmol/kg[8]
Amygdala Kindled RatsAfterdischargeReduction in DurationSignificant at 72-242 µmol/kg[8]

Experimental Protocols

Anticonvulsant Activity: Sound-Induced Seizures in DBA/2 Mice

This model is used to evaluate the efficacy of compounds against reflex seizures.[9] DBA/2 mice are genetically susceptible to audiogenic seizures, which manifest as a predictable sequence of wild running, followed by clonic and then tonic convulsions.[10][11]

Materials:

  • Male or female DBA/2 mice (21-28 days of age for maximal susceptibility)[10][11]

  • This compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Sound-proof chamber equipped with a high-frequency sound source (e.g., electric bell, 100-120 dB)[10][11]

  • Stopwatch

Procedure:

  • Acclimatization: Acclimate mice to the housing facility for at least 3 days prior to the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.).

  • Pre-treatment Time: Allow for a pre-treatment period based on the pharmacokinetic profile of this compound (typically 30-60 minutes for i.p. administration).

  • Seizure Induction: Place a single mouse in the sound-proof chamber.

  • Auditory Stimulus: Expose the mouse to the high-frequency sound for a fixed duration (e.g., 60 seconds) or until the onset of tonic seizures.

  • Observation: Observe and score the seizure response for each phase:

    • Wild running

    • Clonic seizures (convulsions of limbs and body)

    • Tonic seizures (rigid extension of hindlimbs)

    • Respiratory arrest and death

  • Data Analysis: Record the incidence and latency of each seizure phase. Calculate the percentage of animals protected from clonic and tonic seizures in each treatment group. Determine the ED50 value using probit analysis.

Sound_Induced_Seizure_Workflow start Start acclimatization Acclimatize DBA/2 Mice start->acclimatization drug_admin Administer this compound or Vehicle (i.p.) acclimatization->drug_admin pre_treatment Pre-treatment Period (30-60 min) drug_admin->pre_treatment seizure_induction Place Mouse in Sound Chamber pre_treatment->seizure_induction stimulus Apply Auditory Stimulus (100-120 dB) seizure_induction->stimulus observation Observe and Score Seizure Phases stimulus->observation data_analysis Analyze Incidence, Latency, and Protection observation->data_analysis end End data_analysis->end

Caption: Workflow for the sound-induced seizure model.

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[8] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[7][12]

Materials:

  • Male CF-1 mice or Sprague-Dawley rats[12][13]

  • This compound

  • Vehicle

  • Electroconvulsometer

  • Corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)[7][12]

  • Saline solution (0.9%)

Procedure:

  • Acclimatization: Acclimate animals to the laboratory conditions.

  • Drug Administration: Administer this compound or vehicle via the desired route.

  • Pre-treatment Time: Conduct the test at the time of peak effect of the compound.

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas, followed by a drop of saline to ensure good electrical contact.[7][12]

  • Stimulation: Deliver a supramaximal electrical stimulus through the corneal electrodes (e.g., for mice: 50 mA, 60 Hz, 0.2 seconds; for rats: 150 mA, 60 Hz, 0.2 seconds).[7][8]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of tonic hindlimb extension.

  • Data Analysis: An animal is considered protected if the tonic hindlimb extension is abolished. Calculate the percentage of protected animals in each group and determine the ED50.

Anticonvulsant Activity: Amygdala Kindling in Rats

The kindling model is a model of temporal lobe epilepsy, reflecting seizure generalization and epileptogenesis.[14] Repeated sub-threshold electrical stimulation of the amygdala leads to the progressive development of seizures.

Materials:

  • Adult male Wistar or Sprague-Dawley rats[1]

  • This compound

  • Vehicle

  • Stereotaxic apparatus

  • Bipolar stimulating and recording electrodes

  • Electrical stimulator

  • EEG recording system

Procedure:

  • Electrode Implantation: Under anesthesia, stereotaxically implant a bipolar electrode into the basolateral amygdala. Cortical electrodes may also be implanted for EEG recording.[1] Allow a recovery period of at least one week.

  • Afterdischarge Threshold (ADT) Determination: Determine the lowest current intensity that elicits an afterdischarge (AD) of at least 3 seconds.

  • Kindling Development: Stimulate the rats twice daily with the ADT current until they exhibit stable, fully kindled (Stage 5) seizures for at least 10 consecutive stimulations. Seizures are scored according to Racine's scale (Stage 1: facial clonus to Stage 5: rearing and falling with tonic-clonic convulsions).

  • Drug Testing: In fully kindled rats, administer this compound or vehicle.

  • Post-drug Stimulation: At the time of expected peak drug effect, deliver the kindling stimulation.

  • Data Analysis: Record the seizure stage, afterdischarge duration, and behavioral seizure duration. Analyze the data to determine if this compound significantly reduces these parameters compared to the vehicle control.

Antiallodynic Activity: Partial Sciatic Nerve Ligation (PSNL) in Mice

This is a widely used model of neuropathic pain that mimics symptoms observed in humans, such as mechanical allodynia.[3][4]

Materials:

  • Male C57BL/6 mice

  • This compound

  • Vehicle

  • Anesthetics

  • Surgical instruments

  • Suture material (e.g., 9-0 nylon)[4]

  • Von Frey filaments for assessing mechanical allodynia[2][15]

  • Hargreaves apparatus for assessing thermal hyperalgesia (optional)[4]

Procedure:

  • Baseline Measurement: Before surgery, habituate the mice to the testing environment and measure baseline paw withdrawal thresholds using von Frey filaments.[15]

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Make an incision in the thigh to expose the sciatic nerve.[4]

    • Carefully isolate the nerve and ligate approximately one-third to one-half of the nerve's dorsal portion with a suture.[4][16]

    • Close the muscle and skin layers.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-operative Recovery and Pain Development: Allow the animals to recover. Neuropathic pain behaviors typically develop within a few days and stabilize over 1-2 weeks.

  • Drug Administration: Once stable allodynia is established, administer this compound or vehicle (intrathecally or intravenously).[6]

  • Behavioral Testing: At various time points after drug administration, assess the paw withdrawal threshold using the von Frey up-down method.

  • Data Analysis: Compare the paw withdrawal thresholds in the drug-treated groups to the vehicle-treated group to determine the antiallodynic effect of this compound.

PSNL_Workflow start Start baseline Baseline Von Frey Testing start->baseline surgery Partial Sciatic Nerve Ligation (PSNL) baseline->surgery recovery Post-operative Recovery & Pain Development surgery->recovery drug_admin Administer this compound or Vehicle recovery->drug_admin behavioral_testing Post-drug Von Frey Testing drug_admin->behavioral_testing data_analysis Analyze Paw Withdrawal Thresholds behavioral_testing->data_analysis end End data_analysis->end

Caption: Workflow for the partial sciatic nerve ligation model.

References

Application Notes and Protocols for NNC 05-2090 in Rodent Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 05-2090 is a novel nipecotic acid derivative that has demonstrated significant anticonvulsant properties in a variety of rodent seizure models. As a gamma-aminobutyric acid (GABA) uptake inhibitor, it presents a valuable tool for investigating the role of GABAergic neurotransmission in epilepsy and for the preclinical assessment of potential anti-seizure therapies. These application notes provide comprehensive protocols for the use of this compound in common rodent seizure models, along with a summary of its pharmacological profile and efficacy data.

Mechanism of Action

This compound functions as a GABA uptake inhibitor with a distinct profile from selective GAT-1 inhibitors like tiagabine. It shows a preference for non-GAT-1 GABA transporters, primarily inhibiting the betaine/GABA transporter 1 (BGT-1) and GABA transporter 3 (GAT-3).[1][2][3] GAT-3 is predominantly expressed on astrocytes, while BGT-1 is also found on astrocytes, often at a distance from the synapse.[1][4] By inhibiting these transporters, this compound is thought to increase extrasynaptic GABA levels, enhancing tonic inhibition and thereby reducing neuronal hyperexcitability that leads to seizures.[1][3] This mechanism contributes to its broad efficacy in different seizure models. The compound also exhibits some affinity for α1-adrenergic and D2-dopamine receptors, although its anticonvulsant effects are primarily attributed to GABA transporter inhibition.[2][5]

Signaling Pathway of this compound in Seizure Reduction

GABASignaling cluster_synapse Synaptic Cleft & Extrasynaptic Space NNC_05_2090 This compound BGT1_GAT3 BGT-1 & GAT-3 (on Astrocyte) NNC_05_2090->BGT1_GAT3 Inhibits GABA GABA GABA_Receptor Extrasynaptic GABA Receptors GABA->GABA_Receptor Activates Neuron Neuron GABA_Receptor->Neuron Tonic Inhibition Seizure_Activity Reduced Seizure Activity Neuron->Seizure_Activity Reduced Hyperexcitability Astrocyte Astrocyte BGT1_GAT3->GABA Uptake of

Mechanism of this compound's anticonvulsant action.

Data Presentation

In Vitro Potency of this compound
TargetAssaySpeciesPreparationIC50 (µM)
GABA Uptake[3H]GABA UptakeRatCerebral Cortex Synaptosomes4.4 ± 0.8
GABA Uptake[3H]GABA UptakeRatInferior Colliculus Synaptosomes2.5 ± 0.7
BGT-1Inhibition of [3H]GABA UptakeHumanRecombinantKi = 1.4
GAT-1Inhibition of [3H]GABA UptakeHumanRecombinantKi = 19
GAT-2Inhibition of [3H]GABA UptakeHumanRecombinantKi = 41
GAT-3Inhibition of [3H]GABA UptakeHumanRecombinantKi = 15

Data compiled from multiple sources.[5]

In Vivo Efficacy of this compound in Rodent Seizure Models
Seizure ModelSpeciesAdministration RouteEndpointED50 (µmol/kg)
Sound-Induced Seizures (Tonic)DBA/2 MiceIntraperitonealInhibition of Tonic Convulsions6
Sound-Induced Seizures (Clonic)DBA/2 MiceIntraperitonealInhibition of Clonic Convulsions19
Maximal Electroshock (MES)MiceIntraperitonealInhibition of Tonic Hindlimb Extension73
Amygdala KindlingRatsIntraperitonealReduction of Seizure Severity (Grade 3-5)Significant at 72-242

Data from Dalby et al., 1997.[5]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for intraperitoneal (i.p.) injection

Protocol:

  • Stock Solution Preparation: Due to its solubility, this compound hydrochloride can be initially dissolved in DMSO. Prepare a stock solution of a desired concentration (e.g., 10-20 mg/mL) by dissolving the required amount of this compound in DMSO. Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation: For intraperitoneal injections, it is crucial to minimize the concentration of DMSO. On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection. The final concentration of DMSO in the working solution should be kept to a minimum, ideally below 5-10%, to avoid vehicle-induced side effects.

  • Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in sterile 0.9% saline as the working solution.

  • Administration: Administer the prepared this compound solution or vehicle control via intraperitoneal injection. The volume of injection should be calculated based on the animal's body weight (e.g., 10 mL/kg for mice).

Note: The original studies with this compound did not explicitly state the vehicle used for i.p. injection. The above protocol is a standard method for preparing similar compounds for in vivo administration. Researchers should perform initial tolerability studies with the chosen vehicle.

Experimental Workflow for In Vivo Seizure Models

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Drug_Prep Prepare this compound and Vehicle Solutions Randomization Randomize Animals into Treatment Groups Drug_Prep->Randomization Administration Administer this compound or Vehicle (i.p.) Randomization->Administration Waiting Waiting Period (0.5 - 2 hours) Administration->Waiting Seizure_Induction Induce Seizures (Sound, MES, or Kindling) Waiting->Seizure_Induction Observation Observe and Score Seizure Behavior Seizure_Induction->Observation Data_Analysis Analyze Data (e.g., ED50 calculation) Observation->Data_Analysis

General experimental workflow for rodent seizure models.
Sound-Induced Seizure Model in DBA/2 Mice

Materials:

  • DBA/2 mice (21-28 days old, when susceptibility to audiogenic seizures is maximal)[6]

  • Sound-proof chamber

  • Sound generator capable of producing a high-intensity acoustic stimulus (e.g., 110-120 dB)

  • Stopwatch

Protocol:

  • Animal Acclimation: Acclimate the DBA/2 mice to the housing facility for at least 3-4 days before the experiment.

  • Drug Administration: Administer this compound or vehicle i.p. 30-60 minutes prior to seizure induction.[7]

  • Seizure Induction: Place the mouse individually in the sound-proof chamber. After a brief habituation period (e.g., 1 minute), present the acoustic stimulus (e.g., a bell or a specific frequency tone at 110-120 dB) for up to 60 seconds or until a tonic-clonic seizure is observed.[6]

  • Observation and Scoring: Observe the mouse for the following seizure progression:

    • Wild Running: Frantic, undirected running.

    • Clonic Seizure: Rhythmic jerking of the limbs.

    • Tonic Seizure: Rigid extension of the limbs.

    • Respiratory Arrest: Cessation of breathing (can be fatal).

  • Data Collection: Record the latency to and the occurrence of each seizure phase. The primary endpoint is typically the prevention of the tonic seizure component.

Maximal Electroshock (MES) Seizure Model in Mice

Materials:

  • Male mice (e.g., CF-1 or C57BL/6)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Saline solution (0.9%)

  • Animal restrainer

Protocol:

  • Animal Acclimation: Acclimate mice to the laboratory for at least 3-4 days.

  • Drug Administration: Administer this compound or vehicle i.p. 30-60 minutes before the test.[7]

  • Electrode Application: Apply a drop of topical anesthetic to the corneas of the mouse. After a few seconds, apply a drop of saline to ensure good electrical contact.

  • Seizure Induction: Place the corneal electrodes on the eyes of the restrained mouse and deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation and Scoring: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extension is considered protection.

  • Data Collection: Record whether each animal was protected from the tonic hindlimb extension. This binary data is used to calculate the ED50.

Amygdala Kindling Model in Rats

Materials:

  • Male rats (e.g., Sprague-Dawley or Wistar)

  • Stereotaxic apparatus

  • Bipolar stimulating electrode

  • Cortical recording electrodes (optional, for EEG)

  • Electrical stimulator

  • Behavioral observation chamber

Protocol:

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a bipolar electrode into the basolateral amygdala. Cortical electrodes can also be implanted to record electroencephalographic (EEG) activity. Allow for a post-surgical recovery period of at least one week.

  • Kindling Induction:

    • Deliver a brief, low-intensity electrical stimulus (e.g., 1-2 seconds, 60 Hz) to the amygdala once or twice daily.

    • Observe and score the behavioral seizure response after each stimulation using the Racine scale.[8][9]

    • Continue stimulations until the rat consistently exhibits Stage 4 or 5 seizures (fully kindled). This process may take several weeks.

  • Drug Testing in Fully Kindled Rats:

    • Once a stable kindled state is achieved, administer this compound or vehicle i.p. approximately 2 hours before the next scheduled stimulation.[7]

    • Deliver the electrical stimulus and score the resulting seizure severity using the Racine scale.

    • If recording EEG, measure the afterdischarge duration.

  • Data Collection: The primary endpoints are the reduction in seizure stage and the decrease in afterdischarge duration in the drug-treated group compared to the vehicle-treated group.

Racine Seizure Severity Scale: [8][9]

  • Stage 1: Facial and mouth movements (e.g., chewing, twitching).

  • Stage 2: Head nodding.

  • Stage 3: Forelimb clonus.

  • Stage 4: Rearing with bilateral forelimb clonus.

  • Stage 5: Rearing and falling with generalized tonic-clonic convulsions.

References

Application Notes and Protocols for NNC 05-2090 in the Maximal Electroshock (MES) Test

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and protocols for the use of NNC 05-2090, a GABA uptake inhibitor, in the maximal electroshock (MES) seizure model. This document is intended for researchers, scientists, and drug development professionals investigating the anticonvulsant properties of this compound.

Mechanism of Action

This compound is a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also designated as GAT-2, and also shows activity at GAT-3.[1][2][3][4] By blocking these transporters, this compound increases the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the synaptic cleft.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system.[5][6] It binds to GABA-A receptors, which are ligand-gated ion channels that, upon activation, allow an influx of chloride ions.[5][6][7] This leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire and thus producing an inhibitory, anticonvulsant effect.[5]

Data Presentation

The anticonvulsant efficacy of this compound in the MES test is dose-dependent. The key quantitative measure is the median effective dose (ED₅₀), which is the dose required to protect 50% of the tested animals from the tonic hindlimb extension component of the seizure.

Table 1: Efficacy of this compound in the Maximal Electroshock (MES) Test

CompoundAnimal ModelAdministration RouteEndpointED₅₀ (µmol/kg)
This compoundMouseIntraperitoneal (i.p.)Abolition of tonic hindlimb extension73[1][8][9][10]

Experimental Protocols

Maximal Electroshock (MES) Seizure Induction in Rodents

The MES test is a widely used preclinical model for generalized tonic-clonic seizures and is effective for identifying anticonvulsant compounds that prevent seizure spread.[11][12][13]

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Animal restrainers

  • 0.5% Tetracaine (B1683103) hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

  • This compound

  • Vehicle control (e.g., saline, or as appropriate for this compound solubility)

  • Male CF-1 or C57BL/6 mice, or Sprague-Dawley CD albino rats[11][12]

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the laboratory environment for at least 3 days prior to the experiment.

    • Weigh each animal on the day of the experiment to ensure accurate dosing.

  • Drug Administration:

    • Prepare a solution of this compound in the appropriate vehicle.

    • Administer this compound or the vehicle control to the animals via intraperitoneal (i.p.) injection.

    • The MES test should be conducted at the time of peak effect (TPE) of the drug. This may need to be determined in preliminary studies.

  • Anesthesia and Electrode Placement:

    • At the time of testing, apply one drop of 0.5% tetracaine hydrochloride to the corneas of the animal to provide local anesthesia.[11][12]

    • Subsequently, apply a drop of 0.9% saline to each cornea to ensure good electrical conductivity.[11][12]

    • Gently place the corneal electrodes on the eyes of the restrained animal.

  • Electrical Stimulation:

    • Deliver an alternating current electrical stimulus through the corneal electrodes. Standard parameters are:

      • Mice: 50 mA, 60 Hz for 0.2 seconds.[11]

      • Rats: 150 mA, 60 Hz for 0.2 seconds.[11]

  • Observation and Endpoint:

    • Immediately following the stimulus, observe the animal's behavior.

    • The key endpoint is the presence or absence of a tonic hindlimb extension seizure. This is characterized by the rigid, extended posture of the hindlimbs.[11]

    • An animal is considered "protected" if the tonic hindlimb extension component of the seizure is abolished.[11]

  • Data Analysis:

    • For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension.

    • Determine the ED₅₀ value using a suitable statistical method, such as probit analysis.

Visualizations

MES_Workflow cluster_prep Preparation cluster_procedure MES Procedure cluster_observation Observation & Analysis acclimatize Animal Acclimatization weigh Weigh Animal acclimatize->weigh administer Administer this compound (i.p.) weigh->administer anesthetize Apply Topical Anesthetic & Saline to Corneas administer->anesthetize At Time of Peak Effect place_electrodes Place Corneal Electrodes anesthetize->place_electrodes stimulate Deliver Electrical Stimulus place_electrodes->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe protected Protected observe->protected Absent not_protected Not Protected observe->not_protected Present analyze Calculate ED50 protected->analyze not_protected->analyze

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

NNC_05_2090_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NNC_2090 This compound BGT1 BGT-1 / GAT-3 Transporter NNC_2090->BGT1 Inhibits GABA_uptake GABA Reuptake BGT1->GABA_uptake GABA_synapse Increased Synaptic GABA GABA_uptake->GABA_synapse Leads to GABA_A_R GABA-A Receptor GABA_synapse->GABA_A_R Binds to Cl_channel Chloride (Cl-) Channel Opening GABA_A_R->Cl_channel Activates Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Causes Anticonvulsant Anticonvulsant Effect Hyperpolarization->Anticonvulsant Results in

Caption: Signaling pathway of this compound's anticonvulsant action.

References

Application Notes and Protocols for NNC 05-2090 in Amygdala Kindling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of NNC 05-2090, a GABA uptake inhibitor, in amygdala kindling studies in rodents. This document is intended to guide researchers in designing and executing experiments to evaluate the anticonvulsant properties of this compound.

Introduction to this compound

This compound, with the chemical name 1-(3-(9H-Carbazol-9-yl)-l-propyl)-4-(2-methoxyphenyl)-4-piperidinol, is a potent inhibitor of GABA transporters.[1] Its primary mechanism of action involves blocking the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, thereby enhancing GABAergic neurotransmission.[2] this compound exhibits moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as GAT-2 in mice.[1] It also shows affinity for GAT-1 and GAT-3, as well as for α1- and D2-receptors.[1] Due to its ability to modulate GABA levels, this compound has been investigated for its anticonvulsant properties in various preclinical models of epilepsy, including the amygdala kindling model.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 / KiSpecies/TissueReference
[3H]GABA UptakeIC50: 4.4 ± 0.8 µMRat Cerebral Cortex Synaptosomes[1]
[3H]GABA Uptake (in presence of GAT-1 inhibitor)IC50: 2.5 ± 0.7 µMRat Inferior Colliculus Synaptosomes[1]
hBGT-1Ki: 1.4 µMHuman[1]
hGAT-1Ki: 19 µMHuman
hGAT-2Ki: 41 µMHuman
hGAT-3Ki: 15 µMHuman[1]
α1-receptorIC50: 266 nM[1]
D2-receptorIC50: 1632 nM[1]

Table 2: In Vivo Anticonvulsant Activity of this compound in Rodent Models

ModelSpeciesRoute of AdministrationEndpointED50 / Effective DoseReference
Amygdala KindlingRatIntraperitoneal (i.p.)Reduction in generalized seizure severity (grades 3-5)72-242 µmol/kg (significant effect)[1]
Amygdala KindlingRatIntraperitoneal (i.p.)Reduction in afterdischarge duration72-242 µmol/kg (significant effect)[1]
Maximal Electroshock (MES)MouseIntraperitoneal (i.p.)Antagonism of tonic hindlimb extension73 µmol/kg[1]
Sound-induced SeizuresDBA/2 MouseIntraperitoneal (i.p.)Inhibition of tonic convulsions6 µmol/kg[1]
Sound-induced SeizuresDBA/2 MouseIntraperitoneal (i.p.)Inhibition of clonic convulsions19 µmol/kg[1]

Experimental Protocols

Preparation of this compound Solution for In Vivo Administration

Materials:

  • This compound hydrochloride (purity >98%)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • This compound hydrochloride is soluble in DMSO up to 100 mM.[2] To prepare a stock solution, dissolve the required amount of this compound hydrochloride in a minimal amount of DMSO.

  • For intraperitoneal (i.p.) injections, the DMSO concentration should be kept low to avoid toxicity. A final concentration of 5-10% DMSO in sterile saline is generally well-tolerated by rodents.

  • Calculate the final volume of the dosing solution needed based on the number of animals and the desired dose. The injection volume for rats is typically 1-2 ml/kg.

  • Prepare the final dosing solution by diluting the DMSO stock solution with sterile saline to the desired final concentration of this compound and DMSO.

  • Vortex the solution thoroughly to ensure it is fully dissolved and homogenous.

  • Prepare a vehicle control solution containing the same final concentration of DMSO in sterile saline.

Amygdala Kindling Experimental Workflow

The following diagram illustrates the overall workflow for an amygdala kindling study investigating the effects of this compound.

G cluster_pre Pre-Kindling Phase cluster_kindling Kindling & Drug Administration Phase cluster_post Post-Kindling Analysis A Animal Acclimation B Stereotaxic Surgery: Electrode Implantation in Amygdala A->B C Post-operative Recovery (1-2 weeks) B->C D Determination of Afterdischarge Threshold (ADT) E Kindling Stimulations (e.g., twice daily) D->E F Administration of this compound or Vehicle (i.p.) (30-60 min prior to stimulation) E->F G Behavioral Seizure Scoring (Racine Scale) E->G H EEG Recording of Afterdischarge Duration E->H F->E I Data Analysis: Comparison of Seizure Parameters between Treatment Groups G->I H->I J Histological Verification of Electrode Placement I->J

Figure 1. Experimental workflow for amygdala kindling studies with this compound.
Detailed Protocol for Amygdala Kindling in Rats

a. Stereotaxic Surgery and Electrode Implantation:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail) and place it in a stereotaxic frame.

  • Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

  • Craniotomy: Using a dental drill, create a small burr hole over the target coordinates for the basolateral amygdala. Stereotaxic coordinates for the rat amygdala are approximately: Anteroposterior (AP): -2.8 mm from bregma; Mediolateral (ML): ±4.8 mm from midline; Dorsoventral (DV): -8.5 mm from the skull surface. These coordinates may need to be adjusted based on the rat strain and age.

  • Electrode Implantation: Slowly lower a bipolar stimulating and recording electrode to the target coordinates.

  • Fixation: Secure the electrode assembly to the skull using dental cement and anchor screws.

  • Post-operative Care: Suture the incision and provide post-operative analgesia and care according to approved institutional animal care protocols. Allow the animals to recover for at least one week before starting the kindling procedure.

b. Kindling Stimulation and Drug Administration:

  • Afterdischarge Threshold (ADT) Determination: After the recovery period, determine the ADT for each animal. This is the minimum current intensity required to elicit an afterdischarge of at least 3-5 seconds in duration. Start with a low current (e.g., 25 µA) and gradually increase it until an afterdischarge is observed.

  • Kindling Stimulations: Once the ADT is determined, begin the kindling stimulations. A common paradigm involves stimulating the amygdala twice daily with a suprathreshold current (e.g., 400 µA, 1-second train of 60 Hz sine waves).

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to the kindling stimulation. The i.p. injection should be given in the lower right quadrant of the abdomen to avoid the cecum.

  • Behavioral Seizure Scoring: Immediately following each stimulation, observe and score the behavioral seizure severity using the Racine scale (see Table 3).

  • Afterdischarge Duration (ADD) Recording: Record the electroencephalogram (EEG) from the implanted electrode to measure the duration of the afterdischarge.

Table 3: Racine Scale for Seizure Scoring in Rats

StageBehavioral Manifestations
1Mouth and facial movements
2Head nodding
3Forelimb clonus
4Rearing with forelimb clonus
5Rearing and falling (loss of postural control)

A rat is considered fully kindled after exhibiting several consecutive Stage 5 seizures.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of GABA reuptake, which enhances GABAergic neurotransmission.

G cluster_synapse GABAergic Synapse Presynaptic Neuron Presynaptic Neuron GABA GABA Presynaptic Neuron->GABA Release Postsynaptic Neuron Postsynaptic Neuron GABA Transporter (BGT-1/GATs) GABA Transporter (BGT-1/GATs) GABA Transporter (BGT-1/GATs)->Presynaptic Neuron GABA Receptor GABA Receptor GABA Receptor->Postsynaptic Neuron Inhibitory Signal Synaptic Cleft Synaptic Cleft Synaptic Cleft->GABA Transporter (BGT-1/GATs) Reuptake Synaptic Cleft->GABA Receptor Binding GABA->Synaptic Cleft This compound This compound This compound->GABA Transporter (BGT-1/GATs) Inhibits

Figure 2. Mechanism of action of this compound at the GABAergic synapse.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of GABAergic neurotransmission in seizure modulation. The protocols outlined in these application notes provide a framework for conducting amygdala kindling studies to assess the anticonvulsant efficacy of this compound. Researchers should adapt these protocols to their specific experimental questions and adhere to all institutional guidelines for animal care and use. Careful consideration of drug formulation, administration timing, and consistent seizure scoring are critical for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Cell-based Assays to Determine NNC 05-2090 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NNC 05-2090 is a versatile small molecule with demonstrated activity in two distinct areas of neuroscience and oncology. Initially characterized as a GABA uptake inhibitor, it shows moderate selectivity for the betaine/GABA transporter 1 (BGT-1) and also interacts with other GABA transporters (GAT-1, GAT-2, GAT-3) and monoamine transporters.[1][2][3][4] This activity underlies its anticonvulsant properties observed in preclinical models.[5][6] More recently, this compound has been identified as a potent antagonist of the neuromedin U receptor 2 (NMUR2), a promising therapeutic target in glioma.[7][8] As an NMUR2 antagonist, it can inhibit glioma cell proliferation and synergizes with standard chemotherapeutics like temozolomide.[8]

These application notes provide detailed protocols for two key cell-based assays to evaluate the efficacy of this compound based on its primary mechanisms of action: a GABA uptake inhibition assay and a glioma cell proliferation assay.

Mechanism of Action: Signaling Pathways

This compound's efficacy can be attributed to its modulation of two distinct signaling pathways.

  • Inhibition of GABA Transporters: In the central nervous system, GABA is the primary inhibitory neurotransmitter. Its action is terminated by reuptake from the synaptic cleft into neurons and glial cells by GABA transporters (GATs and BGT-1).[6] By inhibiting these transporters, this compound increases the extracellular concentration of GABA, enhancing GABAergic neurotransmission and producing an inhibitory effect on neuronal excitability.[6]

GABASignaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Astrocyte GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release SynapticGABA Synaptic GABA GABA_release->SynapticGABA GAT1 GAT-1 GABA_R GABA Receptor Inhibition Neuronal Inhibition GABA_R->Inhibition BGT1 BGT-1 GAT3 GAT-3 SynapticGABA->GAT1 Reuptake SynapticGABA->GABA_R Binds SynapticGABA->BGT1 Reuptake SynapticGABA->GAT3 Reuptake NNC_2090 This compound NNC_2090->GAT1 Inhibits NNC_2090->BGT1 Inhibits NNC_2090->GAT3 Inhibits

Caption: this compound inhibits GABA reuptake transporters (GATs, BGT-1).

  • Antagonism of NMUR2 in Glioma: Neuromedin U receptor 2 (NMUR2) is overexpressed in glioma cells and promotes their proliferation and migration.[7][8] Activation of the NMUR2 G-protein coupled receptor leads to a Gαq-mediated release of intracellular calcium, which in turn activates the STAT5 transcription factor. Activated STAT5 promotes the transcription of key cell cycle-related genes like PIM1 and FOXM1, driving cell cycle progression. This compound acts as an antagonist at the NMUR2, blocking this downstream signaling cascade and thereby reducing glioma cell growth.

NMUR2Signaling NNC_2090 This compound NMUR2 NMUR2 Receptor NNC_2090->NMUR2 Antagonizes Gaq Gαq NMUR2->Gaq Activates Ca_release Intracellular Ca²⁺ Release Gaq->Ca_release STAT5 STAT5 Activation Ca_release->STAT5 Transcription Transcription of PIM1, FOXM1 STAT5->Transcription Proliferation Glioma Cell Proliferation Transcription->Proliferation

Caption: this compound antagonizes the NMUR2 signaling pathway in glioma cells.

Quantitative Data: Inhibitory Profile of this compound

The following table summarizes the reported inhibitory constants (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), and half-maximal effective doses (ED₅₀) for this compound against various targets.

TargetParameterValueSpecies/SystemReference
GABA Transporters
hBGT-1Kᵢ1.4 µMHuman[3]
BGT-1IC₅₀10.6 µMNot Specified[1]
mGAT2Kᵢ1.4 µMMouse[1]
hGAT-1Kᵢ19 µMHuman[4]
GAT-1IC₅₀29.62 µMNot Specified[1]
hGAT-2Kᵢ41 µMHuman[4]
GAT-2IC₅₀45.29 µMNot Specified[1]
hGAT-3Kᵢ15 µMHuman[4]
GAT-3IC₅₀22.51 µMNot Specified[1]
[³H]GABA UptakeIC₅₀4.4 µMRat Cortex Synaptosomes[1][5]
[³H]GABA UptakeIC₅₀2.5 µMRat Inf. Colliculus Synaptosomes[1]
Monoamine Transporters
Serotonin (SERT)IC₅₀5.29 µMCHO Cells[2]
Noradrenaline (NET)IC₅₀7.91 µMCHO Cells[2]
Dopamine (DAT)IC₅₀4.08 µMCHO Cells[2]
Other Receptors
α₁-adrenergicIC₅₀266 nMNot Specified[3][5]
D₂-dopamineIC₅₀1632 nMNot Specified[3][5]
In Vivo Efficacy
Sound-induced tonic convulsionsED₅₀6 µmol/kgDBA/2 mice[5]
Sound-induced clonic convulsionsED₅₀19 µmol/kgDBA/2 mice[1][5]
Maximal Electroshock (MES)ED₅₀73 µmol/kgRodent[1][5]

Application Note 1: [³H]GABA Uptake Inhibition Assay

This assay quantifies the ability of this compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells engineered to express a specific GABA transporter subtype (e.g., BGT-1).

Experimental Workflow

GABAWorkflow A 1. Seed Cells (e.g., CHO-hBGT1) in 96-well plates B 2. Pre-incubate cells with varying concentrations of this compound A->B C 3. Add [³H]GABA to initiate uptake B->C D 4. Incubate for a defined period (e.g., 10-20 min at 37°C) C->D E 5. Terminate uptake by rapid washing with ice-cold buffer D->E F 6. Lyse cells to release intracellular [³H]GABA E->F G 7. Add scintillation cocktail F->G H 8. Quantify radioactivity using a scintillation counter G->H I 9. Calculate IC₅₀ value H->I

Caption: Workflow for the [³H]GABA uptake inhibition assay.

Detailed Protocol

Materials:

  • Cell line stably expressing the target transporter (e.g., CHO or HEK293 cells expressing hBGT-1).

  • Cell culture medium (e.g., DMEM/F12) with supplements (10% FBS, antibiotics).

  • 96-well cell culture plates (white, solid bottom for scintillation).

  • Assay Buffer (e.g., Krebs-Ringer-HEPES).

  • [³H]GABA (specific activity ~30-40 Ci/mmol).

  • This compound stock solution (in DMSO).

  • Non-specific uptake control (e.g., high concentration of a non-labeled substrate like tiagabine (B1662831) for GAT-1).

  • Cell lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Cell Seeding: The day before the assay, seed the transporter-expressing cells into a 96-well plate at a density that yields a confluent monolayer on the day of the experiment (e.g., 50,000 - 80,000 cells/well).

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO) and a non-specific uptake control.

  • Assay Initiation:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with 200 µL of pre-warmed Assay Buffer.

    • Add 100 µL of the this compound serial dilutions (or controls) to the respective wells.

    • Pre-incubate the plate for 15-20 minutes at 37°C.

  • GABA Uptake:

    • Initiate the uptake reaction by adding 100 µL of Assay Buffer containing [³H]GABA (final concentration ~10-50 nM).

    • Incubate for 10-20 minutes at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.

  • Termination and Lysis:

    • Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold Assay Buffer.

    • Add 100 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.

  • Quantification:

    • Add 200 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity (counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the average CPM from the non-specific uptake wells from all other wells.

    • Plot the percentage of specific [³H]GABA uptake against the log concentration of this compound.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Application Note 2: Glioma Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is used here to determine the effect of this compound on the growth of glioma cells.

Experimental Workflow

MTTWorkflow A 1. Seed Glioma Cells (e.g., U87, U251) in 96-well plates B 2. Allow cells to attach (overnight incubation) A->B C 3. Treat cells with varying concentrations of this compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4 hours (allow formazan (B1609692) formation) E->F G 7. Solubilize formazan crystals (add DMSO or Solubilization Buffer) F->G H 8. Read absorbance at ~570 nm G->H I 9. Calculate % viability and IC₅₀ H->I

Caption: Workflow for the MTT cell proliferation assay.

Detailed Protocol

Materials:

  • Glioma cell line (e.g., U87-MG, U251).

  • Cell culture medium (e.g., DMEM) with supplements (10% FBS, antibiotics).

  • 96-well flat-bottom cell culture plates.

  • This compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed glioma cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.

  • Cell Attachment: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 10 minutes to ensure complete dissolution.

  • Absorbance Reading:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value.

References

Application Notes and Protocols: [3H]GABA Uptake Assay Using NNC-05-2090

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The action of GABA is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs). Dysregulation of GABAergic signaling is implicated in various neurological and psychiatric disorders, making GATs a key target for therapeutic intervention. NNC-05-2090 is a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mGAT-2 in mice.[1][2] This document provides a detailed protocol for a [3H]GABA uptake assay using NNC-05-2090 to characterize its inhibitory activity on GABA transporters.

Signaling Pathway of GABA Uptake and Inhibition

GABA transporters are sodium (Na+) and chloride (Cl-) dependent symporters that translocate GABA from the extracellular space back into presynaptic neurons and surrounding glial cells.[3][4] This process is crucial for maintaining the precise timing of inhibitory neurotransmission.[3] NNC-05-2090 exerts its effect by binding to these transporters and blocking the reuptake of GABA, thereby increasing the concentration of GABA in the synaptic cleft and enhancing GABAergic signaling.

GABA_Uptake_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT GABA Transporter (GAT/BGT-1) Na_in Na+ Na_in->GAT Cl_in Cl- Cl_in->GAT GABA_reuptake GABA GABA_reuptake->GAT GABA_synapse->GAT Uptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor NNC_2090 NNC 05-2090 NNC_2090->GAT Inhibition Experimental_Workflow start Start cell_prep Prepare Cells/Synaptosomes start->cell_prep wash1 Wash with Assay Buffer cell_prep->wash1 pre_incubation Pre-incubate with NNC-05-2090 (or vehicle) wash1->pre_incubation add_gaba Add [3H]GABA to Initiate Uptake pre_incubation->add_gaba incubation Incubate at 37°C add_gaba->incubation terminate Terminate Uptake (Wash with Cold Buffer) incubation->terminate lyse_collect Lyse Cells / Collect Synaptosomes terminate->lyse_collect scintillation Add Scintillation Fluid lyse_collect->scintillation measure Measure Radioactivity scintillation->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

References

Application Notes and Protocols: NNC 05-2090 in Combination with Temozolomide for Glioma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for investigating the synergistic anti-tumor effects of NNC 05-2090 in combination with temozolomide (B1682018) (TMZ) for the treatment of glioma. The information is based on foundational studies identifying this compound as a potent antagonist of the Neuromedin U Receptor 2 (NMUR2), a promising therapeutic target in glioma.

Introduction

Glioma is a highly aggressive form of brain cancer with a poor prognosis, and the standard-of-care chemotherapeutic agent, temozolomide, is often limited by drug resistance.[1][2][3] Recent research has identified the Neuromedin U Receptor 2 (NMUR2) as being significantly upregulated in glioma patient samples compared to normal brain tissue.[1] Overexpression of NMUR2 has been shown to enhance glioma cell proliferation and migration.[1][2] this compound, identified through a screening of 6,331 FDA-approved compounds, is a small molecule antagonist of NMUR2.[1] Preclinical studies have demonstrated that this compound, particularly in combination with temozolomide, exhibits synergistic anti-tumor effects in glioma models, suggesting a promising therapeutic strategy.[1][2]

Mechanism of Action: The NMUR2 Signaling Pathway

In glioma cells, the overexpression of NMUR2 contributes to oncogenesis through the activation of a specific signaling cascade. Binding of the neuromedin U ligand to NMUR2 activates the Gαq protein, which in turn stimulates intracellular calcium (Ca²⁺) release.[1] This increase in intracellular calcium leads to the activation of the transcription factor STAT5.[1] Activated STAT5 then promotes the transcription of key cell cycle-related genes, including PIM1 and FOXM1, which drive glioma cell proliferation and migration.[1] this compound acts as an antagonist to NMUR2, effectively inhibiting this downstream signaling pathway and thereby reducing glioma cell growth.[1]

NMUR2_Signaling_Pathway cluster_cell Glioma Cell NMUR2 NMUR2 Gaq Gαq NMUR2->Gaq Activates Ca2 Intracellular Ca²⁺ Release Gaq->Ca2 Stimulates STAT5 STAT5 Activation Ca2->STAT5 PIM1_FOXM1 PIM1/FOXM1 Transcription STAT5->PIM1_FOXM1 Promotes Proliferation Cell Proliferation & Migration PIM1_FOXM1->Proliferation NNC_05_2090 This compound NNC_05_2090->NMUR2 Inhibits

NMUR2 Signaling Pathway in Glioma.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound and its combination with temozolomide.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayParameterValueReference
Rat Cerebral Cortex Synaptosomes[3H]GABA UptakeIC504.4 ± 0.8 µM[4]
Rat Inferior Colliculus Synaptosomes[3H]GABA UptakeIC502.5 ± 0.7 µM[4]
Glioma CellsCell ProliferationIC50 (48h)1.25-20 µM (Concentration Range Tested)[1]

Note: The primary anti-glioma activity of this compound is through NMUR2 antagonism, not GABA uptake inhibition. The GABA uptake data is from a separate study on its anticonvulsant properties.

Table 2: In Vivo Efficacy of this compound and Temozolomide Combination in a Glioma Xenograft Model

Treatment GroupDosageOutcomeReference
This compound MonotherapyNot SpecifiedSignificantly reduced tumor size[1]
This compound + TemozolomideNot SpecifiedSynergistic anti-tumor effects[1][2]

Note: Specific dosages for the in vivo combination therapy and quantitative measures of synergy (e.g., combination index) are not detailed in the referenced abstracts.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and temozolomide in glioma.

Protocol 1: In Vitro Cell Viability and Synergy Assessment

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound and to assess its synergistic effects with temozolomide.

1. Cell Culture:

  • Culture human glioma cell lines (e.g., U87MG, A172) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Drug Preparation:

  • Prepare stock solutions of this compound and temozolomide in dimethyl sulfoxide (B87167) (DMSO).
  • Further dilute the drugs to desired concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

3. Cell Viability Assay (MTT or CCK-8):

  • Seed glioma cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
  • Treat the cells with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) and temozolomide (e.g., 0, 50, 100, 200, 400 µM) alone and in combination for 48 to 72 hours.[1]
  • After the incubation period, add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
  • Incubate for 1-4 hours and then measure the absorbance at the appropriate wavelength using a microplate reader.
  • Calculate cell viability as a percentage relative to the untreated control cells.

4. Synergy Analysis:

  • Use the cell viability data from the combination treatments to calculate a Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.

  • A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

    In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture Glioma Cells Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Drug_Prep Prepare this compound & TMZ Treat_Cells Treat with Drugs (Single & Combo) Drug_Prep->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Viability_Assay Perform MTT/CCK-8 Assay Incubate->Viability_Assay Measure_Abs Measure Absorbance Viability_Assay->Measure_Abs Calc_Viability Calculate Cell Viability Measure_Abs->Calc_Viability IC50_Calc Determine IC50 Values Calc_Viability->IC50_Calc CI_Calc Calculate Combination Index (CI) Calc_Viability->CI_Calc Synergy_Assess Assess Synergy CI_Calc->Synergy_Assess

    In Vitro Synergy Assessment Workflow.
    Protocol 2: In Vivo Glioma Xenograft Model

This protocol describes the establishment of a glioma xenograft model in mice to evaluate the in vivo efficacy of the combination therapy.

1. Animal Model:

  • Use immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).
  • House animals in a pathogen-free environment with access to food and water ad libitum. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Cell Implantation:

  • Harvest glioma cells (e.g., U87MG) during the logarithmic growth phase.
  • Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/mL.
  • Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

3. Treatment Regimen:

  • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).
  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, temozolomide alone, this compound + temozolomide).
  • Administer this compound and temozolomide via appropriate routes (e.g., intraperitoneal injection, oral gavage) based on their pharmacokinetic properties. Dosing schedules should be determined from preliminary studies.
  • Monitor tumor volume and body weight of the mice regularly (e.g., every 2-3 days) throughout the study.

4. Endpoint and Analysis:

  • The study endpoint can be defined as the tumor volume reaching a certain size (e.g., 2000 mm³) or a predetermined time point.
  • Euthanize the mice at the endpoint and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
  • Compare the tumor growth inhibition and survival rates between the different treatment groups to evaluate the efficacy of the combination therapy.

Conclusion

The combination of this compound and temozolomide represents a novel and promising therapeutic strategy for glioma.[1][2] By targeting the NMUR2 signaling pathway, this compound can potentially overcome temozolomide resistance and enhance its anti-tumor efficacy. The protocols provided herein offer a framework for researchers to further investigate and validate this combination therapy in preclinical settings, with the ultimate goal of improving treatment outcomes for glioma patients.

References

Application Notes and Protocols for Studying the Antiallodynic Action of NNC 05-2090

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the experimental design for studying the antiallodynic properties of NNC 05-2090, a betaine/GABA transporter (BGT-1) inhibitor with additional activity on monoamine transporters.

Introduction

This compound has demonstrated potential as an antiallodynic agent, primarily through its inhibition of the BGT-1 transporter, which increases GABAergic tone in the spinal cord.[1][2][3] Additionally, its inhibitory action on serotonin, norepinephrine, and dopamine (B1211576) transporters suggests a multi-modal mechanism of action, potentially involving the enhancement of descending inhibitory pain pathways.[1][4][5][6] These protocols outline the necessary steps to investigate and quantify the antiallodynic effects of this compound in a preclinical model of neuropathic pain.

Data Presentation

The following table structure is recommended for summarizing the quantitative data obtained from the experimental protocols described below. This format allows for a clear and direct comparison of the effects of this compound across different treatment groups and time points.

Table 1: Effect of this compound on Mechanical Allodynia in a Mouse Model of Neuropathic Pain

Treatment GroupDose (mg/kg)Route of AdministrationPaw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Post-Injury (Day 14)Paw Withdrawal Threshold (g) - Post-Treatment (1h)Paw Withdrawal Threshold (g) - Post-Treatment (2h)Paw Withdrawal Threshold (g) - Post-Treatment (4h)
Vehicle Control-i.p. / i.t.
This compound0.01i.p. / i.t.
This compound0.1i.p. / i.t.
This compound0.3i.p. / i.t.
Positive Control (e.g., Gabapentin)Specify Dosei.p.

*Data should be presented as mean ± SEM. Statistical significance should be indicated (e.g., , p < 0.05) compared to the vehicle control group.

Experimental Protocols

A detailed methodology for the key experiments is provided below. This includes the surgical induction of neuropathic pain, the administration of this compound, and the behavioral assessment of mechanical allodynia.

Protocol 1: Partial Sciatic Nerve Ligation (pSNL) in Mice

This protocol describes a widely used surgical model to induce neuropathic pain and subsequent allodynia.[7][8][9]

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical scissors and forceps

  • 7-0 silk suture

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., povidone-iodine)

  • Heating pad

Procedure:

  • Anesthetize the mouse using an approved anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Shave the lateral surface of the thigh on the desired side.

  • Sterilize the surgical area with an antiseptic solution.

  • Make a small skin incision (approximately 1 cm) over the mid-thigh region.

  • Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

  • Carefully isolate the sciatic nerve from the surrounding connective tissue.

  • Using a curved needle, pass a 7-0 silk suture through the dorsal one-third to one-half of the sciatic nerve.

  • Tightly ligate this portion of the nerve. Ensure that the ligation is secure but does not completely transect the nerve.

  • Close the muscle layer with absorbable sutures if necessary.

  • Close the skin incision with wound clips or non-absorbable sutures.

  • Allow the mouse to recover on a heating pad until it regains normal activity.

  • Post-operative analgesics should be administered as per institutional guidelines, ensuring they do not interfere with the assessment of neuropathic pain.

  • Allow at least 7-14 days for the development of stable mechanical allodynia before commencing behavioral testing.

Protocol 2: Administration of this compound

This protocol details the preparation and administration of this compound for in vivo studies.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Vortex mixer

  • Syringes and needles for intraperitoneal (i.p.) or intrathecal (i.t.) injection

Procedure:

  • Prepare a stock solution of this compound hydrochloride in the chosen vehicle. The vehicle should be tested alone as a control.

  • On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 0.01, 0.1, and 0.3 mg/kg).[10]

  • Administer the prepared solutions to the mice via the chosen route (intraperitoneal or intrathecal).

  • For intraperitoneal injection, gently restrain the mouse and inject the solution into the lower abdominal quadrant.

  • For intrathecal injection, specific training and expertise are required to deliver the compound to the lumbar spinal cord.

  • The volume of injection should be consistent across all animals (e.g., 10 ml/kg for i.p. injections).

Protocol 3: Assessment of Mechanical Allodynia using the Von Frey Test (Up-Down Method)

This protocol describes a sensitive and reliable method for quantifying mechanical allodynia.[11][12][13]

Materials:

  • Von Frey filaments of varying calibrated forces (e.g., 0.008 g to 2.0 g)

  • Elevated wire mesh platform

  • Plexiglas enclosures for each mouse

Procedure:

  • Acclimate the mice to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.

  • Begin testing by applying a von Frey filament to the plantar surface of the hind paw of the ligated limb. The filament should be applied with enough force to cause it to bend.

  • A positive response is defined as a brisk withdrawal of the paw, licking, or flinching.

  • The "up-down method" should be used to determine the 50% paw withdrawal threshold.

    • Start with a filament in the middle of the force range (e.g., 0.4 g).

    • If there is a positive response, the next filament tested should be of a lower force.

    • If there is no response, the next filament tested should be of a higher force.

    • The pattern of responses is used to calculate the 50% paw withdrawal threshold using a specific formula or a publicly available online calculator.

  • Record the paw withdrawal threshold for each mouse at baseline (before surgery), post-injury (before treatment), and at various time points after the administration of this compound or vehicle (e.g., 1, 2, and 4 hours post-injection).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the antiallodynic action of this compound.

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Data Analysis Animal_Acclimation Animal Acclimation (7 days) Baseline_Testing Baseline Behavioral Testing (Von Frey Test) Animal_Acclimation->Baseline_Testing pSNL_Surgery Partial Sciatic Nerve Ligation (pSNL) Surgery Baseline_Testing->pSNL_Surgery Post_Op_Recovery Post-Operative Recovery & Allodynia Development (14 days) pSNL_Surgery->Post_Op_Recovery Drug_Administration This compound or Vehicle Administration (i.p. or i.t.) Post_Op_Recovery->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing (1h, 2h, 4h) Drug_Administration->Post_Treatment_Testing Data_Collection Data Collection & Tabulation Post_Treatment_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Experimental workflow for studying this compound's antiallodynic effects.

G cluster_0 This compound Action cluster_1 Spinal Cord - Dorsal Horn cluster_2 Descending Pain Pathway (Brainstem to Spinal Cord) NNC This compound BGT1 BGT-1 Transporter NNC->BGT1 Inhibits MAT Monoamine Transporters (SERT, NET, DAT) NNC->MAT Inhibits GABA Increased Extracellular GABA BGT1->GABA Leads to GABA_R GABA Receptors (GABA-A & GABA-B) GABA->GABA_R Activates Inhibitory_Neuron Inhibitory Interneuron GABA->Inhibitory_Neuron Potentiates DH_Neuron Dorsal Horn Projection Neuron GABA_R->DH_Neuron Hyperpolarizes/ Inhibits Inhibitory_Neuron->DH_Neuron Inhibits (via GABA release) Reduced_Transmission Reduced Nociceptive Transmission DH_Neuron->Reduced_Transmission Results in Antiallodynia Antiallodynic Effect Reduced_Transmission->Antiallodynia Monoamines Increased Monoamines (5-HT, NE, DA) MAT->Monoamines Leads to Descending_Inhibition Enhanced Descending Inhibitory Control Monoamines->Descending_Inhibition Descending_Inhibition->DH_Neuron Inhibits Nociceptive_Input Nociceptive Input (from periphery) Nociceptive_Input->DH_Neuron Excites

Proposed signaling pathway for the antiallodynic action of this compound.

References

Application Notes and Protocols for NNC 05-2090 Solution Preparation for Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 05-2090 is a potent and selective inhibitor of the GABA transporter 1 (BGT-1), also known as GAT-2 in mice.[1][2] It has demonstrated anticonvulsant properties in various preclinical models.[3][4] More recent research has also identified this compound as a potential antagonist of the neuromedin U receptor 2 (NMUR2), suggesting its potential therapeutic application in other indications such as glioma.[5][6] Proper preparation of this compound solutions for in vivo studies, such as intraperitoneal (i.p.) injection, is critical for obtaining accurate and reproducible results while ensuring the welfare of the experimental animals. This document provides detailed protocols and application notes for the preparation of this compound solutions.

Data Presentation

Physicochemical and Pharmacological Properties of this compound
PropertyValueReference
Chemical Name 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride[1]
Molecular Formula C₂₇H₃₁ClN₂O₂[1]
Molecular Weight 451.01 g/mol [7]
Appearance Solid[1]
Purity >98%[7]
Solubility DMSO: up to 100 mM (~45.1 mg/mL)[1][7][8] Ethanol: up to 13 mM[2]
Storage Store as a solid under desiccating conditions at room temperature.[1] Stock solutions in DMSO can be stored at -20°C for up to 1 month or -80°C for up to 6 months.[8]
Stability ≥ 4 years (as solid)[9]
In Vitro Activity of this compound
TargetActivityValueReference
hBGT-1 (mGAT-2) Kᵢ1.4 µM[1][7]
hGAT-1 Kᵢ19 µM[1]
hGAT-3 Kᵢ15 µM[2]
hGAT-2 Kᵢ41 µM[2]
α₁-adrenoceptor IC₅₀266 nM[1][3]
D₂-receptor IC₅₀1632 nM[1][3]
NMUR2 Antagonist-[5]
In Vivo Data for this compound (Intraperitoneal Injection in Mice)
ModelEffectED₅₀ / DosageReference
Sound-induced tonic convulsions (DBA/2 mice)Anticonvulsant19 µmol/kg[3][8]
Sound-induced clonic convulsions (DBA/2 mice)Anticonvulsant26 µmol/kg[8]
Maximal Electroshock (MES)Anticonvulsant73 µmol/kg[3][8]
Partial sciatic nerve ligation (PSL)Reversal of mechanical allodynia0.01, 0.1, and 0.3 mg/kg[7][8]
Glioma xenograftReduction in tumor size50 mg/kg[5]

Experimental Protocols

Preparation of this compound Solution for Intraperitoneal Injection

This protocol details the preparation of a dosing solution of this compound for intraperitoneal injection in mice. The principle is to first dissolve the compound in a minimal amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it with a physiologically compatible vehicle, such as sterile saline, to a final concentration that is safe for the animal.

Materials:

  • This compound hydrochloride (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Protocol:

  • Determine the Required Dosing Solution Concentration:

    • Based on the desired dose (e.g., in mg/kg) and the average weight of the animals, calculate the required concentration of the final dosing solution. A typical injection volume for mice is 10 mL/kg.

    • Example Calculation:

      • Desired dose: 10 mg/kg

      • Average mouse weight: 25 g (0.025 kg)

      • Injection volume: 10 mL/kg = 0.01 mL/g

      • Total volume to inject per 25 g mouse: 0.01 mL/g * 25 g = 0.25 mL

      • Amount of this compound per mouse: 10 mg/kg * 0.025 kg = 0.25 mg

      • Required concentration of dosing solution: 0.25 mg / 0.25 mL = 1 mg/mL

  • Prepare the this compound Stock Solution in DMSO:

    • Weigh the required amount of this compound hydrochloride powder using an analytical balance.

    • Dissolve the powder in a minimal volume of sterile DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Prepare the Final Dosing Solution:

    • It is crucial to keep the final concentration of DMSO low to avoid toxicity. A final DMSO concentration of ≤ 5% is generally well-tolerated for intraperitoneal injections in mice.

    • Calculate the volume of the DMSO stock solution and sterile saline needed to achieve the desired final concentration of this compound and a safe final concentration of DMSO.

    • Example Calculation (for a 1 mg/mL final solution with 5% DMSO):

      • Desired final volume: 1 mL

      • Desired final this compound concentration: 1 mg/mL

      • Desired final DMSO concentration: 5%

      • Start with a 20 mg/mL this compound stock solution in 100% DMSO.

      • To make 1 mL of the final solution, you will need 1 mg of this compound.

      • Volume of stock solution needed: 1 mg / 20 mg/mL = 0.05 mL (or 50 µL)

      • This 50 µL of stock solution will be 100% DMSO. In the final 1 mL volume, this will result in a 5% DMSO concentration (50 µL / 1000 µL).

      • Volume of sterile saline needed: 1 mL (final volume) - 0.05 mL (stock solution volume) = 0.95 mL (or 950 µL).

    • Slowly add the calculated volume of the this compound DMSO stock solution to the sterile saline while vortexing to prevent precipitation of the compound.

    • Visually inspect the final solution for any precipitation. If precipitation occurs, a different vehicle composition may be necessary (e.g., including Tween 80 or PEG).

  • Administration:

    • The freshly prepared dosing solution should be used immediately.

    • Administer the solution via intraperitoneal injection at the calculated volume based on the animal's body weight.

    • Always include a vehicle control group in your experiment, which receives an injection of the same final vehicle composition (e.g., 5% DMSO in saline) without the drug.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: this compound Solution Preparation start Start weigh Weigh this compound (Solid) start->weigh dissolve Dissolve in 100% DMSO to create stock solution weigh->dissolve vortex1 Vortex until fully dissolved dissolve->vortex1 dilute Dilute stock solution with sterile saline vortex1->dilute vortex2 Vortex during dilution dilute->vortex2 final_solution Final Dosing Solution (e.g., 1 mg/mL this compound in 5% DMSO/Saline) vortex2->final_solution inject Intraperitoneal Injection (e.g., 10 mL/kg) final_solution->inject end End inject->end

Caption: Workflow for preparing this compound for intraperitoneal injection.

G cluster_pathway Signaling Pathway: this compound as a GABA Uptake Inhibitor GABA_synapse GABA in Synaptic Cleft BGT1 BGT-1 Transporter (on Neurons/Glia) GABA_synapse->BGT1 binds to increased_GABA Increased Synaptic GABA Concentration GABA_synapse->increased_GABA GABA_reuptake GABA Reuptake BGT1->GABA_reuptake inhibition Inhibition GABA_reuptake->inhibition NNC_2090 This compound NNC_2090->BGT1 blocks postsynaptic_receptor Postsynaptic GABA Receptors increased_GABA->postsynaptic_receptor activates inhibitory_signal Enhanced Inhibitory Neurotransmission postsynaptic_receptor->inhibitory_signal

Caption: Mechanism of action of this compound as a BGT-1 inhibitor.

References

Application Notes and Protocols: Measuring the Effect of NNC 05-2090 on Brain GABA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 05-2090 is a synthetic compound known for its role as a γ-aminobutyric acid (GABA) uptake inhibitor. It exhibits moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also referred to as mouse GABA transporter 2 (mGAT2).[1][2] By impeding the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound effectively increases extracellular GABA concentrations. This modulation of GABAergic neurotransmission underlies its demonstrated anticonvulsant properties in various preclinical models.[3] These application notes provide detailed protocols for assessing the in vitro and in vivo effects of this compound on GABA levels, offering valuable tools for researchers in neuroscience and drug development.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound on GABA transporters and its in vivo effects on extracellular GABA levels.

TransporterParameterValue (µM)Source
BGT-1 (mGAT2)K_i_1.4
BGT-1IC_50_10.6[4]
GAT-1IC_50_19 - 29.62[1]
GAT-2IC_50_41 - 45.29[1]
GAT-3IC_50_15 - 22.51[1]
Serotonin TransporterIC_50_5.29[5]
Noradrenaline TransporterIC_50_7.91[5]
Dopamine TransporterIC_50_4.08[5]

Table 1: In Vitro Inhibitory Activity of this compound

Brain RegionCompoundConcentrationEffect on Extracellular GABA (% of Basal)Source
HippocampusNNC 05-2045100 µM251 ± 51[6]
ThalamusNNC 05-2045100 µM298 ± 27[6]

Table 2: In Vivo Effect of a Structurally and Functionally Similar GABA Uptake Inhibitor on Extracellular GABA Levels in Rats (via microdialysis). Note: Data for NNC 05-2045, a non-selective GABA uptake inhibitor and nipecotic acid derivative like this compound, is used as a proxy to illustrate the expected in vivo effect.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows for its characterization.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_glial Glial Cell GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 NNC_05_2090_GAT1 This compound NNC_05_2090_GAT1->GAT1 GABA_synapse->GAT1 Reuptake BGT1 BGT-1 GABA_synapse->BGT1 Reuptake GAT3 GAT-3 GABA_synapse->GAT3 Reuptake NNC_05_2090_BGT1 This compound NNC_05_2090_BGT1->BGT1 NNC_05_2090_BGT1->GAT3

Mechanism of this compound Action.

GABA_Uptake_Workflow start Start: Prepare Synaptosomes incubate Incubate with [3H]GABA and this compound (various concentrations) start->incubate filter Rapid Filtration to separate free [3H]GABA incubate->filter scintillation Scintillation Counting to measure [3H]GABA uptake filter->scintillation analyze Data Analysis: Calculate IC50 values scintillation->analyze end End: Determine Inhibitory Potency analyze->end

In Vitro GABA Uptake Assay Workflow.

Microdialysis_Workflow start Start: Stereotaxic Implantation of Microdialysis Probe baseline Collect Baseline Dialysate Samples start->baseline administer Administer this compound baseline->administer collect_post Collect Post-Administration Dialysate Samples administer->collect_post hplc Analyze GABA concentration by HPLC collect_post->hplc analyze Data Analysis: Compare pre- and post-administration GABA levels hplc->analyze end End: Quantify in vivo GABA increase analyze->end

In Vivo Microdialysis Workflow.

Experimental Protocols

Protocol 1: In Vitro [³H]GABA Uptake Assay in Rat Brain Synaptosomes

Objective: To determine the inhibitory potency (IC₅₀) of this compound on GABA uptake in isolated nerve terminals (synaptosomes).

Materials:

  • Rat cerebral cortex or inferior colliculus

  • Sucrose (B13894) solution (0.32 M)

  • Krebs-Ringer-HEPES buffer (pH 7.4)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • This compound stock solution

  • Scintillation fluid

  • Glass-fiber filters

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Euthanize a rat according to approved animal welfare protocols.

    • Rapidly dissect the cerebral cortex or inferior colliculus and place it in ice-cold 0.32 M sucrose.

    • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in Krebs-Ringer-HEPES buffer.

  • GABA Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension for 5 minutes at 37°C.

    • Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the synaptosome aliquots. Include a vehicle control.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]GABA (e.g., 50 nM).

    • Incubate for a short period (e.g., 3-5 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass-fiber filters.

    • Wash the filters rapidly with ice-cold buffer to remove unbound [³H]GABA.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [³H]GABA taken up in the presence of different concentrations of this compound.

    • Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific [³H]GABA uptake.

Protocol 2: In Vivo Microdialysis for Measuring Extracellular GABA Levels

Objective: To measure the effect of this compound on extracellular GABA concentrations in specific brain regions of anesthetized rats.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Anesthetic (e.g., halothane)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with electrochemical or fluorescence detection

  • Fraction collector

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus or thalamus).

    • Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

    • Allow a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a preservation solution.

    • Administer this compound. This can be done systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe by dissolving it in the aCSF. For local administration, a concentration of 100 µM can be used based on related studies.[6]

    • Continue to collect dialysate samples at the same regular intervals for several hours post-administration.

  • GABA Analysis by HPLC:

    • Derivatize the GABA in the dialysate samples to make it detectable by the HPLC system. O-phthalaldehyde (OPA) is a common derivatizing agent.

    • Inject the derivatized samples into the HPLC system.

    • Separate the derivatized GABA from other amino acids using a reverse-phase column.

    • Detect and quantify the GABA concentration using either an electrochemical or fluorescence detector.

  • Data Analysis:

    • Calculate the basal extracellular GABA concentration from the baseline samples.

    • Express the post-administration GABA levels as a percentage of the basal levels for each time point.

    • Plot the percentage change in GABA concentration over time to visualize the effect of this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on GABAergic neurotransmission. The in vitro GABA uptake assay is essential for determining the compound's potency and selectivity at GABA transporters, while the in vivo microdialysis technique allows for the direct measurement of its impact on extracellular GABA levels in the brain. These methods are critical for elucidating the mechanism of action of this compound and for the preclinical development of novel therapeutics targeting the GABA system.

References

Application Notes and Protocols for Assessing NNC 05-2090 Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques and detailed protocols for evaluating the blood-brain barrier (BBB) penetration of NNC 05-2090, a selective inhibitor of the GABA transporter 1 (GAT1/BGT-1). The following methodologies are critical for understanding the central nervous system (CNS) exposure and potential therapeutic efficacy of this compound.

Introduction to this compound and Blood-Brain Barrier Assessment

This compound is a synthetic organic compound investigated for its role as a GABA uptake inhibitor, with notable selectivity for the BGT-1 transporter. Its potential as a treatment for neurological disorders necessitates a thorough evaluation of its ability to cross the blood-brain barrier. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Assessing the BBB penetration of drug candidates like this compound is a critical step in CNS drug development.

This document outlines three key experimental approaches for quantifying the BBB penetration of this compound:

  • In Vivo Brain Microdialysis: For determining the unbound concentration of this compound in the brain extracellular fluid over time.

  • In Vivo Brain Tissue Distribution: For measuring the total concentration of this compound in brain tissue relative to plasma concentration.

  • In Vitro Transwell Permeability Assay: For assessing the passive permeability of this compound across a cell-based model of the BBB.

Data Presentation: Illustrative Quantitative Data for this compound

The following tables present illustrative quantitative data for this compound, based on typical values for CNS drugs and related compounds. These values should be considered as examples to be replaced with experimental data.

Table 1: Physicochemical and In Vitro Inhibition Data for this compound

ParameterValueReference
Molecular Weight 451.01 g/mol [1][2]
Molecular Formula C₂₇H₃₀N₂O₂·HCl[2]
Solubility Soluble to 100 mM in DMSO and 13 mM in ethanol[2]
Kᵢ for hBGT-1 1.4 µM[2]
Kᵢ for hGAT-1 19 µM[2]
Kᵢ for hGAT-3 15 µM[2]

Table 2: Illustrative In Vivo Pharmacokinetic Parameters for this compound in Rodents

ParameterDescriptionIllustrative Value
Kp Brain-to-Plasma Concentration Ratio (Total)1.5
Kp,uu Unbound Brain-to-Unbound Plasma Concentration Ratio0.8
fu,brain Fraction Unbound in Brain0.05
fu,plasma Fraction Unbound in Plasma0.03

Note: A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion, with minimal involvement of active efflux or influx transporters.[3]

Table 3: Illustrative In Vitro BBB Permeability of this compound

ParameterDescriptionIllustrative Value
Papp (A-B) Apparent Permeability Coefficient (Apical to Basolateral)15 x 10⁻⁶ cm/s
Papp (B-A) Apparent Permeability Coefficient (Basolateral to Apical)18 x 10⁻⁶ cm/s
Efflux Ratio Papp (B-A) / Papp (A-B)1.2

Note: An efflux ratio of less than 2 generally indicates that the compound is not a significant substrate of efflux transporters at the BBB. A Papp value greater than 10 x 10⁻⁶ cm/s is often considered indicative of good CNS penetration potential.[4]

Experimental Protocols

In Vivo Brain Microdialysis for Unbound this compound Quantification

This protocol details the procedure for measuring the time-course of unbound this compound concentrations in the brain extracellular fluid (ECF) of rodents.

Materials:

  • This compound

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • LC-MS/MS system

Protocol:

  • Animal Preparation: Anesthetize the rodent (e.g., Sprague-Dawley rat) and mount it in a stereotaxic frame.

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum or hippocampus).

  • Post-Surgery Recovery: Allow the animal to recover for at least 24 hours after surgery.

  • Probe Perfusion: On the day of the experiment, connect the microdialysis probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 0.5-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples for at least 1-2 hours to ensure a stable baseline.

  • This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal or intravenous injection).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for a predetermined duration (e.g., 4-6 hours) using a refrigerated fraction collector.

  • Blood Sampling: Collect periodic blood samples from the tail vein or other appropriate site.

  • Sample Analysis: Analyze the concentration of this compound in the dialysate and plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the unbound brain-to-unbound plasma concentration ratio (Kp,uu) using the area under the curve (AUC) of the unbound concentrations in brain dialysate and plasma.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Anesthetize and Mount Animal Probe_Implant Surgically Implant Microdialysis Probe Animal_Prep->Probe_Implant Recovery 24h Recovery Probe_Implant->Recovery Perfusion Perfuse Probe with aCSF Recovery->Perfusion Baseline Collect Baseline Dialysate Perfusion->Baseline Admin Administer this compound Baseline->Admin Collection Collect Dialysate and Blood Samples Admin->Collection LCMS LC-MS/MS Analysis of Samples Collection->LCMS Calc Calculate Kp,uu LCMS->Calc

In Vivo Microdialysis Workflow
In Vivo Brain Tissue Distribution for Total this compound Quantification

This protocol describes the determination of the total brain-to-plasma concentration ratio (Kp) of this compound.

Materials:

  • This compound

  • Rodents (e.g., C57BL/6 mice)

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Centrifuge

  • Phosphate-buffered saline (PBS)

  • Organic solvent for extraction (e.g., acetonitrile)

  • LC-MS/MS system

Protocol:

  • This compound Administration: Administer this compound to a cohort of animals at the desired dose and route.

  • Sample Collection at Terminal Timepoint: At a specified time point (e.g., when pseudo-equilibrium is expected), anesthetize the animal and collect a blood sample via cardiac puncture.

  • Brain Perfusion: Perfuse the brain with ice-cold PBS to remove blood from the cerebral vasculature.

  • Brain Extraction: Excise the brain and weigh it.

  • Brain Homogenization: Homogenize the brain tissue in a known volume of PBS (e.g., 1:4 w/v) on ice.

  • Plasma Separation: Centrifuge the blood sample to obtain plasma.

  • Sample Preparation: Precipitate proteins from the brain homogenate and plasma samples using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated protein.

  • Analysis: Analyze the supernatant from both brain homogenate and plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Kp value by dividing the concentration of this compound in the brain homogenate by its concentration in plasma.

G cluster_vivo In Vivo Procedure cluster_prep Sample Preparation cluster_analysis Analysis Admin Administer this compound Sample_Collection Collect Blood and Brain Admin->Sample_Collection Perfusion Perfuse Brain with PBS Sample_Collection->Perfusion Plasma_Sep Separate Plasma Sample_Collection->Plasma_Sep Homogenize Homogenize Brain Tissue Perfusion->Homogenize Protein_Precip Protein Precipitation Homogenize->Protein_Precip Plasma_Sep->Protein_Precip LCMS LC-MS/MS Analysis Protein_Precip->LCMS Calc_Kp Calculate Kp LCMS->Calc_Kp

Brain Tissue Distribution Workflow
In Vitro Transwell Permeability Assay

This protocol outlines an in vitro method to assess the permeability of this compound across a monolayer of brain endothelial cells, mimicking the BBB.

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Brain microvascular endothelial cells (e.g., hCMEC/D3 or primary cells)

  • Astrocyte co-culture (optional, but recommended)

  • Cell culture medium and supplements

  • This compound

  • Lucifer yellow (as a marker for monolayer integrity)

  • Trans-endothelial electrical resistance (TEER) measurement system

  • LC-MS/MS system

Protocol:

  • Cell Seeding: Seed brain endothelial cells on the apical side of the Transwell insert. If using a co-culture model, seed astrocytes on the basolateral side of the insert or in the bottom of the well.

  • Monolayer Formation: Culture the cells until a confluent monolayer is formed.

  • Barrier Integrity Check: Monitor the integrity of the cell monolayer by measuring the TEER and by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Experiment (Apical to Basolateral):

    • Add this compound to the apical (donor) chamber.

    • At specified time points, take samples from the basolateral (receiver) chamber.

    • Replenish the receiver chamber with fresh medium.

  • Permeability Experiment (Basolateral to Apical):

    • Add this compound to the basolateral (donor) chamber.

    • At specified time points, take samples from the apical (receiver) chamber.

    • Replenish the receiver chamber with fresh medium.

  • Sample Analysis: Determine the concentration of this compound in all collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions and determine the efflux ratio.

G cluster_setup Model Setup cluster_exp Permeability Assay cluster_analysis Data Analysis Seed_Cells Seed Endothelial Cells on Transwell Co_Culture Co-culture with Astrocytes (Optional) Seed_Cells->Co_Culture Monolayer Culture to Confluent Monolayer Co_Culture->Monolayer TEER Check Barrier Integrity (TEER) Monolayer->TEER Add_Drug Add this compound to Donor Chamber TEER->Add_Drug Sample_Receiver Sample from Receiver Chamber at Time Points Add_Drug->Sample_Receiver LCMS LC-MS/MS Analysis of Samples Sample_Receiver->LCMS Calc_Papp Calculate Papp and Efflux Ratio LCMS->Calc_Papp

In Vitro Transwell Permeability Workflow

Analytical Method: LC-MS/MS for this compound Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the accurate quantification of this compound in biological matrices (plasma, brain dialysate, and brain homogenate).

General Parameters:

  • Chromatography: Reversed-phase HPLC with a C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

Validation of the method should be performed according to regulatory guidelines, including assessment of linearity, accuracy, precision, selectivity, and stability.

Conclusion

The combination of in vivo and in vitro techniques described in these application notes provides a robust framework for a comprehensive assessment of the blood-brain barrier penetration of this compound. The data generated from these studies are essential for understanding the pharmacokinetic/pharmacodynamic relationships of this compound and for making informed decisions in the drug development process.

References

Application Notes and Protocols for Studying GABAergic Neurotransmission with NNC 05-2090

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 05-2090 is a potent pharmacological tool for investigating the complexities of GABAergic neurotransmission. As a GABA uptake inhibitor, it offers a means to modulate the concentration of GABA in the synaptic cleft and extrasynaptic space, thereby influencing neuronal excitability. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in fundamental neuroscience research.

This compound, chemically known as 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, primarily functions by blocking the reuptake of GABA from the synaptic cleft.[1][2] It exhibits moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter 2 (mGAT-2).[3][4] By inhibiting GABA transporters, this compound effectively increases the extracellular concentration of GABA, leading to enhanced activation of both synaptic and extrasynaptic GABA receptors. This potentiation of GABAergic signaling underlies its observed anticonvulsant properties.[5][6]

Data Presentation

The following tables summarize the quantitative data for this compound, providing a clear comparison of its activity across various targets.

Table 1: Inhibitory Activity of this compound on GABA Transporters

TransporterSpeciesParameterValue (µM)Reference(s)
hBGT-1HumanK_i1.4[3][7][8]
hGAT-1HumanK_i19[3][7][8]
hGAT-2HumanK_i41[3][7][8]
hGAT-3HumanK_i15[3][7][8]
BGT-1RatIC_5010.6[1][2]
GAT-1RatIC_5029.62[1][2]
GAT-2RatIC_5045.29[1][2]
GAT-3RatIC_5022.51[1][2]

Table 2: Inhibitory Activity of this compound on Other Transporters and Receptors

TargetParameterValue (nM)Reference(s)
α1-adrenergic receptorIC_50266[3][5][6]
D2 dopamine (B1211576) receptorIC_501632[3][5][6]
Serotonin Transporter (SERT)IC_505290[1][2]
Noradrenaline Transporter (NET)IC_507910[1][2]
Dopamine Transporter (DAT)IC_504080[1][2]

Table 3: In Vitro [³H]GABA Uptake Inhibition by this compound

Tissue PreparationSpeciesParameterValue (µM)Reference(s)
Cortical SynaptosomesRatIC_504.4[1][2][6]
Inferior Colliculus SynaptosomesRatIC_502.5[1][2][6]

Table 4: In Vivo Anticonvulsant Efficacy of this compound in Mice

Seizure ModelParameterValue (µmol/kg)Reference(s)
Sound-induced (tonic)ED_5019[1][2][6]
Sound-induced (clonic)ED_5019[5]
Maximal Electroshock (MES)ED_5073[1][2][6]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of GABA transporters, which leads to an accumulation of extracellular GABA and subsequent enhancement of GABAergic signaling. This can be visualized as follows:

GABASignaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse Exocytosis GAT GABA Transporter (e.g., BGT-1) GABA_synapse->GAT Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding GAT->GABA_vesicle Recycling NNC_2090 This compound NNC_2090->GAT Inhibition Inhibition Neuronal Inhibition (Hyperpolarization) GABA_receptor->Inhibition Cl- influx

Mechanism of this compound Action

Experimental Protocols

[³H]GABA Uptake Assay in Rat Brain Synaptosomes

This protocol details the measurement of GABA uptake inhibition by this compound in isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., cortex, inferior colliculus)

  • Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 26 mM NaHCO₃, 10 mM D-glucose, 2.4 mM CaCl₂, pH 7.4)

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • This compound stock solution (in DMSO)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Homogenizer and centrifuge

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region on ice.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Uptake Assay:

    • Pre-incubate synaptosomal aliquots with various concentrations of this compound (or vehicle control) for 10-15 minutes at 37°C.

    • Initiate the uptake by adding a final concentration of 50 nM [³H]GABA.

    • Incubate for 5-10 minutes at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

    • Non-specific uptake is determined in the presence of a high concentration of a non-labeled GABA uptake inhibitor (e.g., tiagabine) or by conducting the assay at 0-4°C.

  • Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

GABAUptakeWorkflow start Start prep Synaptosome Preparation start->prep preincubate Pre-incubation with This compound prep->preincubate uptake [³H]GABA Uptake preincubate->uptake terminate Termination & Washing uptake->terminate measure Scintillation Counting terminate->measure analyze Data Analysis (IC50) measure->analyze end End analyze->end

[³H]GABA Uptake Assay Workflow
Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to measure the effect of this compound on GABAergic currents in neurons.

Materials:

  • Brain slices or cultured neurons

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators and microscope

  • Borosilicate glass capillaries for patch pipettes

  • This compound stock solution

Procedure:

  • Preparation:

    • Prepare acute brain slices or cultured neurons for recording.

    • Continuously perfuse the recording chamber with oxygenated aCSF.

  • Recording:

    • Pull patch pipettes and fill with intracellular solution. Pipette resistance should be 3-7 MΩ.

    • Establish a whole-cell patch-clamp configuration on a target neuron.

    • Record baseline GABAergic activity, such as spontaneous inhibitory postsynaptic currents (sIPSCs) or miniature inhibitory postsynaptic currents (mIPSCs) in the presence of tetrodotoxin (B1210768) (TTX).

  • Drug Application:

    • Bath-apply this compound at the desired concentration to the perfusion solution.

    • Allow sufficient time for the drug to equilibrate in the recording chamber.

  • Data Acquisition and Analysis:

    • Record GABAergic currents before, during, and after this compound application.

    • Analyze changes in the frequency, amplitude, and decay kinetics of IPSCs to determine the effect of this compound on GABAergic neurotransmission. An increase in the frequency and/or decay time of IPSCs would be expected.

Evaluation of Anticonvulsant Activity in Mice

This protocol outlines the assessment of this compound's in vivo efficacy against seizures.

Materials:

  • Male adult mice (e.g., DBA/2 for audiogenic seizures, Swiss Webster for MES)

  • This compound solution for injection (e.g., in saline with a solubilizing agent)

  • Electroconvulsive shock generator (for MES test)

  • Sound-proof chamber with a sound generator (for audiogenic seizure test)

  • Pentylenetetrazol (PTZ) solution (for chemical-induced seizure test)

Procedure (Maximal Electroshock Seizure - MES Test):

  • Administer this compound intraperitoneally (i.p.) at various doses to different groups of mice.

  • At the time of peak drug effect (e.g., 30-60 minutes post-injection), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal or auricular electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered protection.

  • Calculate the ED₅₀ value (the dose that protects 50% of the animals) using probit analysis.

Procedure (Audiogenic Seizure Test):

  • Use a susceptible mouse strain like DBA/2.

  • Administer this compound i.p. at various doses.

  • At the time of peak effect, place the mouse in the sound-proof chamber and expose it to a high-intensity sound stimulus (e.g., 110-120 dB).

  • Observe for the occurrence of wild running, clonic seizures, and tonic seizures.

  • Determine the dose-dependent inhibition of each seizure phase and calculate the ED₅₀.

Conclusion

This compound is a valuable research tool for elucidating the role of GABA transporters, particularly BGT-1, in regulating GABAergic neurotransmission. Its ability to increase extracellular GABA levels makes it useful for studying the physiological and pathological processes influenced by GABAergic signaling, including epilepsy and other neurological disorders. The provided protocols offer a foundation for researchers to effectively utilize this compound in their experimental designs.

References

Application of NNC 05-2090 in Neuropathic Pain Models: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of NNC 05-2090, a moderately selective betaine/GABA transporter (BGT-1) inhibitor, in preclinical models of neuropathic pain. This compound has demonstrated significant anti-allodynic effects in rodent models of nerve injury, suggesting its potential as a therapeutic agent for neuropathic pain. Its mechanism of action is believed to involve a dual role: the enhancement of GABAergic inhibition through BGT-1 blockade and the potentiation of descending monoaminergic inhibitory pathways via inhibition of serotonin, norepinephrine, and dopamine (B1211576) transporters.[1][2] This document outlines the methodologies for inducing neuropathic pain, administering this compound, and assessing its analgesic efficacy, supported by quantitative data and visual representations of the underlying mechanisms and experimental procedures.

Introduction

Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. Preclinical research relies on various animal models to investigate the pathophysiology of neuropathic pain and to evaluate novel therapeutic candidates.[3][4][5][6] this compound has emerged as a compound of interest due to its unique pharmacological profile. As an inhibitor of BGT-1, it increases the synaptic availability of GABA, a primary inhibitory neurotransmitter in the central nervous system.[1][2][7] Additionally, this compound inhibits the reuptake of key monoamines, which are crucial for the descending pain modulatory pathways.[1][2][8] This dual action presents a promising strategy for alleviating neuropathic pain. These notes provide a comprehensive guide for researchers looking to investigate the therapeutic potential of this compound in relevant preclinical settings.

Quantitative Data Summary

The efficacy of this compound has been quantified in various assays, including transporter inhibition and behavioral studies in a mouse model of neuropathic pain.

Table 1: In Vitro Transporter Inhibition Profile of this compound [1][2][8]

TransporterIC50 (μM)
Betaine/GABA Transporter (BGT-1)10.6
Serotonin Transporter (SERT)5.29
Norepinephrine Transporter (NET)7.91
Dopamine Transporter (DAT)4.08

Table 2: Anti-Allodynic Effect of this compound in the Partial Sciatic Nerve Ligation (PSL) Mouse Model [8]

Route of AdministrationDose (mg/kg)Effect
Intraperitoneal (i.p.)0.01Reverses mechanical allodynia
0.1Reverses mechanical allodynia
0.3Reverses mechanical allodynia
Intrathecal (i.t.)0.01Reverses mechanical allodynia
0.1Reverses mechanical allodynia
0.3Reverses mechanical allodynia

Experimental Protocols

Partial Sciatic Nerve Ligation (PSL) Model in Mice

This protocol describes the surgical procedure to induce neuropathic pain in mice, a model in which this compound has shown efficacy.[1][2]

Materials:

  • Male ddY mice (or other suitable strain)

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • Sterile surgical instruments

  • 7-0 silk suture

  • Wound clips or sutures for skin closure

  • Antiseptic solution

Procedure:

  • Anesthetize the mouse using an approved anesthetic protocol.

  • Shave the lateral surface of the thigh on the desired side.

  • Disinfect the surgical area with an antiseptic solution.

  • Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

  • Carefully isolate the sciatic nerve.

  • Using a curved needle, pass a 7-0 silk suture through the dorsal one-third to one-half of the sciatic nerve.

  • Tightly ligate this portion of the nerve.

  • Ensure that the ligature does not interrupt blood flow to the unligated portion of the nerve.

  • Close the muscle layer and the skin incision with appropriate sutures or wound clips.

  • Allow the animal to recover in a warm, clean cage.

  • Monitor the animal for signs of distress and infection post-surgery.

  • Behavioral testing can typically commence 3-7 days post-surgery, once the neuropathic pain phenotype is established.

Assessment of Mechanical Allodynia using von Frey Filaments

This protocol details the method for measuring the paw withdrawal threshold to a mechanical stimulus.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the mice to the testing environment by placing them in the testing chambers on the elevated mesh platform for at least 30 minutes before testing.

  • Begin with a von Frey filament in the middle of the force range (e.g., 0.4 g).

  • Apply the filament to the plantar surface of the hind paw on the ligated side with sufficient force to cause the filament to bend.

  • Hold the filament in place for 3-5 seconds.

  • A positive response is a sharp withdrawal of the paw.

  • If there is no response, select a filament of greater force. If there is a positive response, select a filament of lesser force.

  • Use the up-down method to determine the 50% paw withdrawal threshold. The pattern of positive and negative responses is used to calculate the threshold in grams.

Preparation and Administration of this compound

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Appropriate syringes and needles for intravenous or intrathecal injection

Preparation of Dosing Solution:

  • Prepare a vehicle solution consisting of 10% DMSO, 10% Tween 80, and 80% sterile saline.

  • Dissolve this compound hydrochloride in the vehicle to the desired final concentrations for injection. Vortex or sonicate briefly to ensure complete dissolution.

Administration:

  • Intravenous (i.v.) Injection: Administer the prepared this compound solution via the tail vein. The injection volume should be adjusted based on the animal's body weight (e.g., 10 ml/kg).

  • Intrathecal (i.t.) Injection: For direct central nervous system delivery, perform an intrathecal injection between the L5 and L6 vertebrae. The injection volume is typically smaller (e.g., 5-10 µl).

Visualizations

Signaling Pathway of this compound in Neuropathic Pain

NNC_05_2090_Pathway cluster_Presynaptic Presynaptic Terminal cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron (Dorsal Horn) This compound This compound BGT1 BGT-1 This compound->BGT1 Inhibits MAT Monoamine Transporters (SERT, NET, DAT) This compound->MAT Inhibits GABA_vesicle GABA GABA_cleft GABA GABA_vesicle->GABA_cleft Release Monoamine_vesicle Monoamines (5-HT, NE, DA) Monoamine_cleft Monoamines Monoamine_vesicle->Monoamine_cleft Release GABA_cleft->BGT1 GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binds to Monoamine_cleft->MAT Reuptake Inhibition Inhibition Monoamine_cleft->Inhibition Enhances Descending Inhibition GABA_receptor->Inhibition Leads to Pain_Signal Pain Signal Transmission Inhibition->Pain_Signal Reduces

Caption: Proposed mechanism of this compound in alleviating neuropathic pain.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_Induction Neuropathic Pain Induction cluster_Assessment1 Baseline Assessment cluster_Treatment Treatment cluster_Assessment2 Post-Treatment Assessment cluster_Analysis Data Analysis Induction Partial Sciatic Nerve Ligation (PSL) in Mice Baseline Measure Baseline Mechanical Allodynia (von Frey Test) Induction->Baseline 3-7 days Treatment Administer this compound (i.v. or i.t.) Baseline->Treatment Post_Treatment Measure Mechanical Allodynia at Different Time Points Treatment->Post_Treatment Analysis Determine 50% Paw Withdrawal Threshold and Dose-Response Post_Treatment->Analysis

Caption: Workflow for assessing the anti-allodynic effects of this compound.

References

Application Note: In Vitro Binding Assay for NNC 05-2090 at Dopamine D2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

NNC 05-2090 is a compound primarily recognized as a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter 1 (BGT-1).[1][2] However, receptor profiling has revealed that this compound also exhibits affinity for other neuroreceptors, including the dopamine (B1211576) D2 receptor. The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a critical target in the central nervous system for therapeutics addressing conditions like schizophrenia and Parkinson's disease.[3] D2 receptors are canonically coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[4][3]

This document provides a detailed protocol for determining the binding affinity of this compound for the human dopamine D2 receptor using an in vitro competitive radioligand binding assay. This assay is fundamental for characterizing the selectivity and potential off-target effects of this compound and similar compounds during the drug development process.

Data Presentation

The following table summarizes the reported binding affinities of this compound and a related compound for the dopamine D2 receptor.

CompoundReceptor TargetAssay TypeReported Affinity (IC50/Ki)
This compound Dopamine D2Radioligand Binding1632 nM (IC50)
This compoundα1-AdrenergicRadioligand Binding266 nM (IC50)
NNC 05-2045Dopamine D2Radioligand Binding122 nM

Data sourced from publicly available research.[4]

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare D2 Receptor Membranes Incubation Incubate Membranes, Radioligand & this compound (e.g., 60 min at 30°C) Membrane_Prep->Incubation Radioligand_Prep Prepare [3H]Spiperone (Radioligand) Radioligand_Prep->Incubation Competitor_Prep Prepare Serial Dilutions of this compound Competitor_Prep->Incubation Filtration Rapid Filtration over Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Ligands Filtration->Washing Counting Quantify Radioactivity (Liquid Scintillation) Washing->Counting Analysis Plot % Inhibition vs. [this compound] Counting->Analysis Ki_Calc Calculate IC50 and Ki (Cheng-Prusoff Equation) Analysis->Ki_Calc

Caption: Workflow for D2 Receptor Competitive Binding Assay.

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the human dopamine D2 receptor. The protocol is adapted from standard procedures using [3H]spiperone, a well-characterized D2 antagonist radioligand.[5][6][7]

Preparation of D2 Receptor Membranes

This protocol describes the preparation of crude membrane fractions from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

Materials:

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, ice-cold.

  • Storage Buffer: 50 mM Tris-HCl, pH 7.4, 10% glycerol.[3]

  • Dounce homogenizer or polytron.

  • High-speed refrigerated centrifuge.

Procedure:

  • Harvest cells expressing the D2 receptor and place them in ice-cold Homogenization Buffer.

  • Homogenize the cells using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[3]

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[3]

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation (step 4) and resuspend the final pellet in Storage Buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Aliquot the membrane preparation and store at -80°C until use.[3]

Competitive Radioligand Binding Assay

Materials:

  • D2 Receptor Membrane Preparation (from above).

  • Radioligand: [3H]spiperone (specific activity ~15-30 Ci/mmol).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding (NSB) Ligand: 10 µM (+)-Butaclamol.[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[3]

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[3]

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Prepare Reagents:

    • Thaw the D2 receptor membrane preparation on ice. Dilute in Assay Buffer to a final concentration of 5-15 µg of protein per well. The optimal concentration should be determined empirically.

    • Prepare a working solution of [3H]spiperone in Assay Buffer. The final concentration in the assay should be close to its Kd value for the D2 receptor (typically 0.1-0.3 nM).[8]

    • Prepare serial dilutions of this compound in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Assay Setup (in a 96-well plate, total volume of 200 µL):

    • Total Binding (TB): Add 50 µL Assay Buffer, 50 µL [3H]spiperone solution, and 100 µL of diluted membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of 10 µM (+)-Butaclamol, 50 µL [3H]spiperone solution, and 100 µL of diluted membrane preparation.

    • Competitor Wells: Add 50 µL of each this compound dilution, 50 µL [3H]spiperone solution, and 100 µL of diluted membrane preparation.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[7]

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[9][10]

  • Radioactivity Counting:

    • Dry the filter mats, place them in scintillation vials, add a scintillation cocktail, and quantify the bound radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Calculate Percent Inhibition:

    • For each concentration of this compound, calculate the percentage of specific binding inhibited:

    • % Inhibition = 100 * (1 - [(CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB)])

  • Determine IC50:

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]spiperone.

  • Calculate Ki:

    • Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand ([3H]spiperone) used in the assay.

      • And Kd is the equilibrium dissociation constant of the radioligand for the D2 receptor.

References

Troubleshooting & Optimization

NNC 05-2090 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NNC 05-2090. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges related to the solubility of this compound in aqueous solutions during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with this compound, with a focus on its solubility and preparation for in vitro and in vivo studies.

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. It is more readily soluble in organic solvents. The table below summarizes the available solubility data.[1][2][3]

SolventSolubilityConcentration (mM)Notes
DMSO~100 mg/mL[4]~221.73 mMUltrasonic treatment may be needed to achieve this concentration. It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic.[4]
Ethanol<5.64 mg/mL[3] or to 13 mM<12.5 mM or 13 mM-
Acetonitrile0.1-1 mg/mL0.22-2.2 mM-
Aqueous SolutionsSlightly soluble-Direct dissolution in aqueous buffers like PBS is not recommended.
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[4]≥ 5.54 mMThis formulation provides a clear solution suitable for in vivo use.[4]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL[4]≥ 5.54 mMAn alternative formulation for in vivo administration.[4]

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?

A2: This phenomenon is often referred to as "solvent shock." this compound is poorly soluble in aqueous environments. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound to crash out of solution and form a precipitate.

Troubleshooting Steps to Prevent Precipitation:

  • Perform a Serial Dilution: Instead of adding the concentrated stock directly to your final volume of media, create an intermediate dilution. First, dilute the DMSO stock in a small volume of pre-warmed (37°C) serum-free media or phosphate-buffered saline (PBS). Mix gently, and then add this intermediate dilution to the final volume of your complete culture medium.

  • Pre-warm Your Media: Always use pre-warmed (37°C) cell culture media. Adding the compound to cold media will decrease its solubility.

  • Control the Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%, as high concentrations can be toxic to cells.

  • Use a Solubilizing Agent: For challenging applications, consider using a solubilizing agent like Sulfobutylether-β-cyclodextrin (SBE-β-CD), as described in the in vivo protocol below. This can enhance the aqueous solubility of this compound.

Experimental Protocols

This section provides detailed methodologies for preparing and using this compound in experimental settings.

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials:

    • This compound hydrochloride powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution thoroughly to dissolve the compound. If complete dissolution is not achieved, gentle warming in a 37°C water bath or brief sonication can be applied.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C. Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C when stored properly away from moisture.[4]

Protocol 2: Preparation of Aqueous Working Solution for In Vitro Cell-Based Assays

This protocol is designed to minimize precipitation when preparing a final working solution in cell culture media.

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Sterile, pre-warmed (37°C) complete cell culture medium

    • Sterile microcentrifuge or conical tubes

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Intermediate Dilution: In a sterile tube, add a small volume of pre-warmed cell culture medium (e.g., 100 µL).

    • To this, add the calculated volume of the DMSO stock solution and mix gently by pipetting.

    • Final Dilution: Add the intermediate dilution to the final volume of pre-warmed complete culture medium to reach the desired final concentration.

    • Gently mix the final solution by inverting the tube or swirling the flask.

    • Visually inspect the final working solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately in your experiment.

Protocol 3: Preparation of this compound Solution for In Vivo Administration[5]

This protocol utilizes a solubilizing agent to achieve a higher concentration of this compound in an aqueous-based vehicle suitable for in vivo studies.

  • Materials:

    • This compound DMSO stock solution (e.g., 25 mg/mL)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Sterile Saline

    • Sterile tubes

  • Procedure:

    • Prepare 20% SBE-β-CD in Saline: Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.

    • Prepare the Final Formulation: To prepare a 1 mL working solution as an example, add 100 µL of a 25 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

    • Mix the solution thoroughly. This will result in a clear solution with a final this compound concentration of ≥ 2.5 mg/mL (≥ 5.54 mM).

    • It is recommended to prepare this working solution fresh on the day of use.

Signaling Pathways and Mechanisms of Action

This compound has a dual mechanism of action, acting as both a GABA transporter (BGT-1) inhibitor and a neuromedin U receptor 2 (NMUR2) antagonist.

Inhibition of GABA Transporter (BGT-1)

This compound inhibits the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, primarily by blocking the Betaine/GABA Transporter 1 (BGT-1).[3] This leads to an increased concentration of GABA in the synapse, enhancing inhibitory neurotransmission.

GABATransporterInhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Astrocyte GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release BGT1 BGT-1 Transporter GABA->BGT1 Binds to GABA_reuptake GABA Reuptake BGT1->GABA_reuptake Mediates NNC052090 This compound NNC052090->BGT1 Inhibits

Inhibition of GABA Reuptake by this compound.
Antagonism of Neuromedin U Receptor 2 (NMUR2)

Recent studies have identified this compound as an antagonist of the G protein-coupled receptor (GPCR), Neuromedin U Receptor 2 (NMUR2).[5] Upon activation by its ligand, Neuromedin U (NMU), NMUR2 couples to the Gαq protein, initiating a signaling cascade that leads to the release of intracellular calcium and the subsequent activation of the STAT5 transcription factor.[5] By blocking this receptor, this compound inhibits these downstream effects.

NMUR2SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMU Neuromedin U (NMU) NMUR2 NMUR2 (GPCR) NMU->NMUR2 Binds G_alpha_q Gαq NMUR2->G_alpha_q Activates NNC052090 This compound NNC052090->NMUR2 Blocks PLC Phospholipase C (PLC) G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on Ca2 Ca²⁺ (intracellular) ER->Ca2 Release STAT5_inactive STAT5 (inactive) Ca2->STAT5_inactive Activates STAT5_active p-STAT5 (active) STAT5_inactive->STAT5_active Phosphorylation STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerization Gene Target Gene Transcription STAT5_dimer->Gene Promotes

This compound as an antagonist of the NMUR2 signaling pathway.

References

Technical Support Center: Optimizing NNC 05-2090 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of NNC 05-2090 for their cell culture experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a summary of quantitative data to facilitate effective and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise when working with this compound in a cell culture setting.

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter 1 (BGT-1).[1][2][3][4] It also inhibits other GABA transporters (GAT-1, GAT-2, GAT-3) to a lesser extent.[1] More recently, this compound has been identified as an antagonist of the neuromedin U receptor 2 (NMUR2), a G-protein coupled receptor, which can influence cell cycle progression.[5][6] Researchers should consider both of these activities when designing their experiments and interpreting their results.

Q2: What is a good starting concentration for this compound in my cell culture experiment?

A2: A good starting point for this compound concentration is to perform a dose-response experiment ranging from approximately 1 µM to 50 µM. The optimal concentration will be highly dependent on the cell type and the specific biological question being investigated. For GABA uptake inhibition assays, concentrations in the low micromolar range (e.g., 1-10 µM) are often effective.[1] For studies involving NMUR2 antagonism in glioma cells, concentrations up to 20 µM have been used.[7]

Q3: I am observing high levels of cell death in my cultures treated with this compound. What could be the cause and how can I troubleshoot this?

A3: High levels of cell death could be due to cytotoxicity at the concentration of this compound being used. It is crucial to determine the cytotoxic profile of this compound in your specific cell line.

  • Troubleshooting Steps:

    • Perform a Cell Viability Assay: Conduct a dose-response experiment and measure cell viability using a standard method like MTT, XTT, or trypan blue exclusion. This will help you determine the IC50 for cytotoxicity.

    • Reduce Concentration and/or Incubation Time: Based on the viability assay, lower the concentration of this compound or reduce the duration of the treatment.

    • Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1-0.5%). Run a solvent-only control.

    • Consider Off-Target Effects: this compound has known affinities for α1- and D2-receptors, which could contribute to unexpected cellular responses.[8]

Q4: I am not observing the expected biological effect in my experiment. What are the possible reasons?

A4: A lack of an observable effect can stem from several factors, from the compound's activity to the experimental setup.

  • Troubleshooting Steps:

    • Verify Compound Activity: Ensure the this compound you are using is of high purity and has been stored correctly to maintain its activity.

    • Increase Concentration: The concentration you are using may be too low to elicit a response in your specific cell system. Gradually increase the concentration in a dose-response experiment.

    • Check for Transporter/Receptor Expression: Confirm that your cell line expresses the target of interest (BGT-1, other GATs, or NMUR2). This can be done using techniques like qPCR, western blotting, or immunofluorescence.

    • Optimize Incubation Time: The timing of the treatment may not be optimal to observe the desired effect. Perform a time-course experiment.

    • Re-evaluate the Hypothesis: The expected biological effect may not be mediated by the targeted pathway in your specific cell model.

Q5: How should I prepare and store this compound?

A5: this compound hydrochloride is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 13 mM). For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in your culture medium. Stock solutions should be stored desiccated at room temperature as recommended. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) and binding affinities (Ki) of this compound for various transporters and receptors. These values can serve as a reference when planning your experiments.

TargetActionSpecies/SystemValue (µM)Reference
GABA Transporters
BGT-1 (mGAT-2)Inhibition (Ki)Human1.4
BGT-1Inhibition (IC50)CHO cells expressing BGT-110.6[1][9]
GAT-1Inhibition (Ki)Human19
GAT-1Inhibition (IC50)CHO cells29.62[1]
GAT-2Inhibition (Ki)Mouse1.4[10]
GAT-2Inhibition (Ki)Human41
GAT-2Inhibition (IC50)CHO cells45.29[1]
GAT-3Inhibition (Ki)Human15
GAT-3Inhibition (IC50)CHO cells22.51[1]
GABA UptakeInhibition (IC50)Rat Cortex Synaptosomes4.4[1][8]
GABA UptakeInhibition (IC50)Rat Inferior Colliculus Synaptosomes2.5[1][8]
Other Transporters
Serotonin TransporterInhibition (IC50)CHO cells5.29[9]
Noradrenaline TransporterInhibition (IC50)CHO cells7.91[9]
Dopamine TransporterInhibition (IC50)CHO cells4.08[9]
Receptors
α1-receptorAffinity (IC50)-0.266[1][8]
D2-receptorAffinity (IC50)-1.632[1][8]
Cellular Effects
Glioma Cell GrowthInhibitionIn vitro1.25 - 20[7]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the optimal, non-toxic concentration range of this compound for your specific cell line and experimental endpoint.

  • Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of this compound dilutions: Prepare a series of dilutions of your this compound stock solution in complete cell culture medium. A common starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement:

    • Cell Viability: To assess cytotoxicity, use a standard cell viability assay such as MTT or a live/dead cell staining kit.

    • Biological Endpoint: To assess the desired biological effect, perform the relevant assay (e.g., GABA uptake assay, cell proliferation assay, gene expression analysis).

  • Data Analysis: Plot the results as a dose-response curve to determine the EC50 (effective concentration) for your biological endpoint and the CC50 (cytotoxic concentration). The optimal concentration for your experiments will be a concentration that gives a significant biological effect with minimal cytotoxicity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells prep_nnc Prepare this compound Dilutions seed_cells->prep_nnc treat_cells Treat Cells with this compound prep_nnc->treat_cells incubate Incubate for Defined Period treat_cells->incubate measure_viability Measure Cell Viability (e.g., MTT) incubate->measure_viability measure_effect Measure Biological Effect incubate->measure_effect analyze_data Analyze Data & Plot Dose-Response measure_viability->analyze_data measure_effect->analyze_data determine_optimal Determine Optimal Concentration analyze_data->determine_optimal

Caption: Workflow for determining the optimal this compound concentration.

troubleshooting_workflow cluster_problem Problem Identification cluster_cytotoxicity_solutions Troubleshooting Cytotoxicity cluster_no_effect_solutions Troubleshooting No Effect cluster_resolution Resolution start Unexpected Result high_cytotoxicity High Cytotoxicity start->high_cytotoxicity no_effect No Observable Effect start->no_effect viability_assay Perform Viability Assay high_cytotoxicity->viability_assay verify_compound Verify Compound Activity no_effect->verify_compound reduce_conc Reduce Concentration/Time viability_assay->reduce_conc check_solvent Check Solvent Toxicity reduce_conc->check_solvent optimized_protocol Optimized Experimental Protocol check_solvent->optimized_protocol increase_conc Increase Concentration verify_compound->increase_conc check_expression Check Target Expression increase_conc->check_expression optimize_time Optimize Incubation Time check_expression->optimize_time optimize_time->optimized_protocol

Caption: A troubleshooting guide for common this compound experimental issues.

signaling_pathway cluster_gaba GABAergic System cluster_nmur2 NMUR2 Pathway cluster_off_target Potential Off-Target Effects NNC_GABA This compound BGT1 BGT-1 NNC_GABA->BGT1 Inhibits (Ki=1.4µM) GATs GAT-1, GAT-2, GAT-3 NNC_GABA->GATs Inhibits GABA_uptake GABA Reuptake BGT1->GABA_uptake GATs->GABA_uptake extracellular_GABA Increased Extracellular GABA GABA_uptake->extracellular_GABA Decreased NNC_NMUR2 This compound NMUR2 NMUR2 NNC_NMUR2->NMUR2 Antagonist CellCycle Cell Cycle Progression NMUR2->CellCycle Inhibits NNC_OffTarget This compound Alpha1 α1-receptor NNC_OffTarget->Alpha1 Binds (IC50=266nM) D2 D2-receptor NNC_OffTarget->D2 Binds (IC50=1632nM)

References

How to minimize off-target effects of NNC 05-2090 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the off-target effects of NNC 05-2090 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a GABA uptake inhibitor with moderate selectivity for the Betaine/GABA Transporter 1 (BGT-1), also known as mouse GABA transporter type 2 (mGAT-2).[1][2][3][4] It is often used in research to investigate the role of BGT-1 in various physiological and pathological processes, including epilepsy and neuropathic pain.[1][5]

Q2: What are the known off-target effects of this compound?

This compound is known to interact with several other proteins, which can lead to off-target effects. These include other GABA transporters (GAT-1, GAT-2, and GAT-3), monoamine transporters (serotonin, noradrenaline, and dopamine), and has binding affinities for α1- and D2-receptors.[1][3][6][7][8]

Q3: How can I be sure that the observed effects in my experiment are due to BGT-1 inhibition and not off-target effects?

To ensure the observed effects are primarily due to BGT-1 inhibition, a combination of strategies should be employed. These include using the lowest effective concentration of this compound, performing detailed concentration-response curves, and using specific antagonists for the known off-target receptors as controls. Additionally, comparing the effects of this compound with other BGT-1 inhibitors that have different off-target profiles can help to confirm the role of BGT-1.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected results Off-target effects at α1-adrenergic or D2-dopamine receptors.Include control experiments with selective α1 antagonists (e.g., Prazosin) and D2 antagonists (e.g., Spiperone) to block these potential off-target interactions.
Observed effects are not dose-dependent in the expected range Inhibition of multiple GABA or monoamine transporters at higher concentrations.Perform a detailed concentration-response curve to determine the optimal concentration range where this compound is most selective for BGT-1. Start with concentrations closer to the Ki for BGT-1 and avoid concentrations that approach the IC50 values for other transporters.
Difficulty replicating published findings Differences in experimental systems (e.g., cell lines, animal models) can alter the on-target vs. off-target activity profile.Characterize the expression levels of BGT-1 and known off-target proteins in your specific experimental system. This will help in interpreting the results and selecting appropriate controls.
High cellular toxicity observed Off-target effects leading to cellular stress or apoptosis.Lower the concentration of this compound and shorten the incubation time. If toxicity persists, consider using a more selective BGT-1 inhibitor as a comparative compound.

Data Presentation

Table 1: Inhibitory Profile of this compound

Target Species Assay Type Value (µM) Reference
BGT-1 (mGAT-2) HumanKi1.4[2][3][4]
BGT-1-IC5010.6[1][5]
mGAT2-Ki1.4[1]
GAT-1 HumanKi19[2][3]
GAT-1-IC5029.62[1]
GAT-2 HumanKi41[2][3]
GAT-2-IC5045.29[1]
GAT-3 HumanKi15[2][3]
GAT-3-IC5022.51[1]
Serotonin Transporter -IC505.29[1][7]
Noradrenaline Transporter -IC507.91[1][7]
Dopamine Transporter -IC504.08[1][7]

Table 2: Receptor Binding Affinity of this compound

Target Assay Type Value (nM) Reference
α1-receptor IC50266[2][3][6]
D2-receptor IC501632[2][3][6]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a GABA Uptake Assay

Objective: To identify the concentration range where this compound selectively inhibits BGT-1 with minimal effects on other GABA transporters.

Methodology:

  • Cell Culture: Culture cells stably expressing either human BGT-1, GAT-1, GAT-2, or GAT-3.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to create a range of concentrations spanning from low nanomolar to high micromolar.

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for 15-30 minutes.

    • Add [3H]GABA to each well and incubate for a defined period (e.g., 10-20 minutes) to allow for uptake.

    • Wash the cells with ice-cold buffer to remove extracellular [3H]GABA.

    • Lyse the cells and measure the intracellular [3H]GABA using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of GABA uptake inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound for each transporter.

    • Determine the IC50 value for each transporter by fitting the data to a sigmoidal dose-response curve.

    • Select a concentration for your experiments that provides significant inhibition of BGT-1 while being well below the IC50 values for the other transporters.

Protocol 2: Control Experiment to Mitigate α1- and D2-Receptor Off-Target Effects

Objective: To differentiate the effects of BGT-1 inhibition from the off-target effects on α1- and D2-receptors.

Methodology:

  • Experimental Groups:

    • Vehicle Control

    • This compound (at the determined optimal concentration)

    • Selective α1 antagonist (e.g., Prazosin)

    • Selective D2 antagonist (e.g., Spiperone)

    • This compound + Prazosin

    • This compound + Spiperone

  • Procedure:

    • Pre-incubate the cells or tissue with the respective antagonists (Prazosin or Spiperone) for a sufficient time to ensure receptor blockade before adding this compound.

    • Add this compound and proceed with your experimental protocol to measure the desired biological response.

  • Data Analysis:

    • Compare the response in the "this compound" group with the "this compound + Antagonist" groups.

    • If the effect of this compound is attenuated in the presence of an antagonist, it suggests that part of the observed effect is due to off-target binding to that receptor.

    • If the effect of this compound is unchanged in the presence of the antagonists, it provides stronger evidence that the observed effect is mediated by BGT-1.

Mandatory Visualizations

G cluster_0 This compound Action cluster_1 Primary Target cluster_2 Off-Targets This compound This compound BGT-1 BGT-1 This compound->BGT-1 Inhibition (Primary) GAT-1 GAT-1 This compound->GAT-1 Inhibition GAT-2 GAT-2 This compound->GAT-2 Inhibition GAT-3 GAT-3 This compound->GAT-3 Inhibition Monoamine Transporters Monoamine Transporters This compound->Monoamine Transporters Inhibition Alpha1-Receptor Alpha1-Receptor This compound->Alpha1-Receptor Binding D2-Receptor D2-Receptor This compound->D2-Receptor Binding

Caption: Target profile of this compound.

G Start Start Determine Optimal Concentration Determine Optimal Concentration Start->Determine Optimal Concentration Step 1: GABA Uptake Assay Perform Primary Experiment Perform Primary Experiment Determine Optimal Concentration->Perform Primary Experiment Step 2: Use lowest effective conc. Analyze Results Analyze Results Perform Primary Experiment->Analyze Results Step 3 Perform Control Experiments Perform Control Experiments Analyze Results->Perform Control Experiments Step 4: If results are ambiguous Conclusion Conclusion Analyze Results->Conclusion If results are clear Compare Results Compare Results Perform Control Experiments->Compare Results Step 5: Use receptor antagonists Compare Results->Conclusion Step 6: Attribute effects to on- or off-targets

Caption: Experimental workflow to minimize off-target effects.

References

NNC 05-2090 stability in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of NNC 05-2090, a potent and selective inhibitor of the betaine/GABA transporter 1 (BGT-1).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both solid form and solutions are summarized below.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationNotes
Solid Powder-20°C12 monthsStore under desiccating conditions.
4°C6 monthsStore under desiccating conditions.
In DMSO-20°C1 to 6 monthsSee stability notes below.
-80°C6 monthsFor long-term storage of stock solutions.

Note on DMSO Solution Stability: There are varying recommendations for the stability of this compound in DMSO at -20°C, with some sources suggesting 1 month and others up to 6 months. To ensure the highest quality experimental results, it is recommended to prepare fresh solutions for immediate use. If storage is necessary, a conservative approach of storing aliquots at -20°C for no longer than one month is advised. For longer-term storage, -80°C is preferable. Studies on the stability of various compounds in DMSO suggest that the presence of water can be more detrimental than freeze-thaw cycles or the presence of oxygen.[1] Therefore, using anhydrous DMSO and ensuring a low-moisture environment is critical.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).

Table 2: Solubility of this compound

SolventSolubility
DMSO≥ 45.1 mg/mL
Ethanol< 5.64 mg/mL

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective inhibitor of the betaine/GABA transporter 1 (BGT-1), also known as GABA transporter 2 (GAT-2) in mice. By blocking BGT-1, this compound prevents the reuptake of GABA from the synaptic cleft, leading to an increase in extracellular GABA concentrations. This enhancement of GABAergic neurotransmission underlies its anticonvulsant and antiallodynic effects.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA in Vesicle GAD->GABA_vesicle Synthesis SynapticCleft Synaptic Cleft GABA_vesicle->SynapticCleft Release GABAReceptor GABA Receptor SynapticCleft->GABAReceptor Binding BGT1 BGT-1 Transporter SynapticCleft->BGT1 Reuptake ExtracellularGABA Extracellular GABA InhibitorySignal Inhibitory Signal GABAReceptor->InhibitorySignal cluster_presynaptic cluster_presynaptic BGT1->cluster_presynaptic NNC_2090 This compound NNC_2090->BGT1 Inhibition GABA_Uptake_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells prepare_solutions Prepare this compound dilutions and [3H]-GABA solution plate_cells->prepare_solutions wash_cells Wash cells with uptake buffer prepare_solutions->wash_cells pre_incubate Pre-incubate with this compound or vehicle wash_cells->pre_incubate add_gaba Add [3H]-GABA solution to initiate uptake pre_incubate->add_gaba terminate_uptake Terminate uptake by washing with ice-cold buffer add_gaba->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells measure_radioactivity Measure radioactivity lyse_cells->measure_radioactivity analyze_data Analyze data and determine IC50 measure_radioactivity->analyze_data end End analyze_data->end

References

Troubleshooting inconsistent results with NNC 05-2090

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using NNC 05-2090. Given its complex pharmacological profile, this document aims to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a γ-aminobutyric acid (GABA) uptake inhibitor. It shows moderate selectivity for the Betaine/GABA Transporter 1 (BGT-1), also known as mouse GABA transporter type 2 (mGAT-2).[1][2] By inhibiting GABA transporters, this compound increases the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission.[3]

Q2: I've seen recent literature linking this compound to a different target. Can you clarify?

A2: Yes, recent studies have identified this compound as a potent antagonist of the Neuromedin U Receptor 2 (NMUR2). This is a G protein-coupled receptor involved in various physiological processes, and its discovery as a target for this compound opens new avenues for research, particularly in areas like glioma treatment. This dual activity is a critical factor to consider in your experimental design.

Q3: What are the known off-targets for this compound?

A3: this compound is not highly selective and interacts with several other transporters and receptors. This promiscuity is a common source of inconsistent results. Known off-targets include other GABA transporters (GAT-1, GAT-3), α1- and D2-dopamine receptors, as well as serotonin (B10506) and noradrenaline transporters.[1][4][5] It is crucial to be aware of these off-target effects when interpreting your data.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound hydrochloride is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 13 mM.[1] For long-term storage, it is recommended to store the solid compound under desiccating conditions at room temperature or -20°C, where it can be stable for at least two years. Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.

Troubleshooting Inconsistent Results

Issue 1: High variability between replicate experiments.

  • Possible Cause 1: Compound Precipitation. this compound has limited aqueous solubility. Diluting a concentrated DMSO stock directly into aqueous buffer can cause it to precipitate, leading to inconsistent effective concentrations.

    • Solution: When preparing your working solution, dilute the DMSO stock in your final assay medium in a stepwise manner. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. Visually inspect for any signs of precipitation.

  • Possible Cause 2: Off-Target Effects. The observed phenotype may be a result of this compound acting on one of its many off-targets, which may be variably expressed in your model system.

    • Solution:

      • Use control compounds: Include inhibitors that are specific to the suspected off-target (e.g., a selective D2 receptor antagonist) to see if you can replicate or block the effect.

      • Genetic knockdown/knockout: Use siRNA or CRISPR to reduce the expression of the intended target (BGT-1 or NMUR2). If the effect of this compound persists, it is likely due to an off-target mechanism.

      • Dose-response curve: A non-sigmoidal or biphasic dose-response curve can indicate multiple targets with different affinities are being affected.

Issue 2: The observed effect does not align with GABAergic signaling.

  • Possible Cause: NMUR2 Antagonism. Your experimental model may have high expression of NMUR2. The effects you are observing could be due to the inhibition of this pathway rather than GABA uptake.

    • Solution:

      • Profile your model: Use qPCR or Western blot to determine the relative expression levels of BGT-1 and NMUR2 in your cells or tissue of interest.

      • Use a NMUR2 agonist: See if a known NMUR2 agonist can reverse the effects of this compound.

      • Consult the NMUR2 signaling pathway diagram below to understand its downstream effects, which involve Gαq-mediated intracellular calcium release and STAT5 activation, impacting cell cycle progression.

Quantitative Data Summary

The following tables summarize the known binding affinities and inhibitory concentrations of this compound for its various targets.

Target (Transporter)SpeciesAssay TypeValue (µM)Reference
BGT-1 (mGAT-2)HumanK_i1.4[1]
GAT-1HumanK_i19[1]
GAT-3HumanK_i15[1]
GAT-2HumanK_i41[1]
GABA Uptake (Cortex)RatIC_504.4[4]
BGT-1CHO CellsIC_5010.6[5]
Serotonin TransporterCHO CellsIC_505.29[5]
Noradrenaline TransporterCHO CellsIC_507.91[5]
Dopamine TransporterCHO CellsIC_504.08[5]
Target (Receptor)Binding AssayValue (nM)Reference
α1-adrenergicIC_50266[1][4]
D2-dopamineIC_501632[1][4]

Key Experimental Protocols

Protocol 1: In Vitro GABA Uptake Assay

This protocol is designed to measure the inhibition of GABA uptake in a cell line endogenously expressing or overexpressing a specific GABA transporter.

  • Cell Plating: Plate cells (e.g., HEK293 expressing hBGT-1) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (if available).

  • Pre-incubation: Wash the cells with pre-warmed assay buffer and then add the this compound dilutions. Incubate for 20-30 minutes at 37°C.

  • Initiate Uptake: Add [³H]GABA (or a fluorescent GABA analog) to each well to a final concentration approximating the K_m for the transporter.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The exact time should be optimized to ensure uptake is in the linear range.

  • Terminate Uptake: Rapidly wash the cells multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Quantification: Measure the amount of internalized [³H]GABA using a scintillation counter.

  • Data Analysis: Normalize the data to the vehicle control and plot the percent inhibition against the log of the this compound concentration to determine the IC_50 value.

Protocol 2: NMUR2-Mediated Cell Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of cells expressing NMUR2 (e.g., glioma cell lines).

  • Cell Plating: Seed glioma cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 50 µM). Include a vehicle control. For some experiments, you may co-treat with a NMUR2 agonist (like Neuromedin U) to assess competitive antagonism.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP content) to each well.

  • Signal Measurement: Incubate as per the manufacturer's instructions and then measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot this against the log of the this compound concentration to determine the GI_50 (concentration for 50% growth inhibition).

Visualizations

GABA_Uptake_Inhibition cluster_pre Presynaptic Neuron / Glia cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_in GABA GABA_syn GABA GABA_in->GABA_syn Release GABA_R GABA Receptor GABA_syn->GABA_R Binds BGT1 BGT-1 Transporter GABA_syn->BGT1 Reuptake Inhibitory_Signal Inhibitory Signal GABA_R->Inhibitory_Signal NNC_05_2090 This compound NNC_05_2090->BGT1 Inhibits BGT1->GABA_in

Caption: this compound inhibits the BGT-1 transporter, increasing synaptic GABA.

NMUR2_Antagonism NMU Neuromedin U (NMU) NMUR2 NMUR2 Receptor NMU->NMUR2 Binds NNC_05_2090 This compound NNC_05_2090->NMUR2 Blocks G_Protein Gαq Protein NMUR2->G_Protein Activates Ca_Release Intracellular Ca²⁺ Release G_Protein->Ca_Release STAT5 STAT5 Activation Ca_Release->STAT5 Gene_Transcription Gene Transcription (Cell Cycle Progression) STAT5->Gene_Transcription

Caption: this compound acts as an antagonist at the NMUR2 receptor.

Troubleshooting_Workflow start Inconsistent Results with This compound check_solubility Is the compound fully dissolved? (Check final DMSO %, visual inspection) start->check_solubility check_off_target Could it be an off-target effect? check_solubility->check_off_target Yes reassess Re-evaluate hypothesis check_solubility->reassess No, precipitation observed dose_response Perform detailed dose-response curve check_off_target->dose_response phenotype_match_gaba Does phenotype match GABAergic action? dose_response->phenotype_match_gaba phenotype_match_nmur2 Does phenotype match NMUR2 antagonism? phenotype_match_gaba->phenotype_match_nmur2 No gaba_pathway Focus on GABAergic pathway. Use specific GABA agonists/antagonists. phenotype_match_gaba->gaba_pathway Yes use_controls Use specific inhibitors for known off-targets (e.g., α1, D2) phenotype_match_nmur2->use_controls No nmur2_pathway Focus on NMUR2 pathway. Use NMU agonist for competition. phenotype_match_nmur2->nmur2_pathway Yes use_controls->reassess profile_expression Profile expression of BGT-1 and NMUR2 gaba_pathway->profile_expression nmur2_pathway->profile_expression

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Technical Support Center: Addressing NNC 05-2090 Toxicity in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential toxicity issues when using NNC 05-2090 in primary neuron cultures.

Troubleshooting Guide

Encountering unexpected results or signs of toxicity in your primary neuron cultures treated with this compound can be challenging. This guide provides a systematic approach to identifying and resolving common issues.

Visualizing the Troubleshooting Workflow

cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action Plan observe Observe Signs of Toxicity (e.g., cell death, neurite blebbing) concentration Is the this compound concentration too high? observe->concentration off_target Could off-target effects be contributing? concentration->off_target No reduce_conc Perform Dose-Response Curve & Reduce Concentration concentration->reduce_conc Yes culture_health Is the baseline culture health optimal? off_target->culture_health Unlikely use_antagonists Co-administer Receptor Antagonists (e.g., for α1, D2 receptors) off_target->use_antagonists Possible gaba_toxicity Is prolonged GABAergic stimulation causing excitotoxicity? culture_health->gaba_toxicity No optimize_culture Optimize Culture Conditions (e.g., media, density) culture_health->optimize_culture Yes modulate_gaba Modulate GABA Receptor Activity (if applicable) gaba_toxicity->modulate_gaba Possible run_controls Run Vehicle & Positive Toxicity Controls reduce_conc->run_controls use_antagonists->run_controls optimize_culture->run_controls modulate_gaba->run_controls

Caption: A flowchart to guide troubleshooting efforts when encountering this compound toxicity.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its primary mechanism of action?

This compound is a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as GAT-2 in mice.[1][2][3] By inhibiting GABA reuptake, it increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[1]

Q2: What are the known off-target effects of this compound?

This compound also exhibits affinity for other GABA transporters (GAT-1, GAT-3) and monoamine transporters (serotonin, noradrenaline, dopamine).[4][5] Additionally, it has been shown to bind to α1-adrenergic and D2-dopamine receptors.[1][2][6][7] These off-target activities can contribute to its overall biological effect and potential toxicity.

Toxicity and Troubleshooting

Q3: I am observing significant cell death in my primary neuron cultures after applying this compound. What could be the cause?

Several factors could contribute to neuronal death:

  • High Concentration: The concentration of this compound may be above the toxic threshold for your specific primary neuron type.

  • Off-Target Effects: Activation of off-target receptors, such as α1-adrenergic or D2-dopamine receptors, could trigger cytotoxic signaling pathways.

  • GABA-Mediated Toxicity: Prolonged and excessive GABAergic stimulation can, under certain conditions, lead to neuronal excitotoxicity and cell death.[4] This can be particularly relevant in developing neurons where GABA can be depolarizing.

  • Sub-optimal Culture Health: Pre-existing stress in the neuronal culture can make the cells more susceptible to the pharmacological effects of this compound.

Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

It is crucial to perform a dose-response curve to determine the IC50 for its intended effect (GABA uptake inhibition) and the LD50 for toxicity in your specific primary neuron culture system. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) and assess both the desired pharmacological effect and cell viability.

Q5: My neurons show signs of stress, such as neurite blebbing and retraction, but not widespread death. What does this indicate?

These are early signs of cytotoxicity. It suggests that the concentration of this compound is sub-lethal but is still causing cellular stress. This could be due to off-target effects or a level of GABAergic stimulation that is disruptive to neuronal homeostasis. Consider reducing the concentration or the duration of exposure.

Q6: Could the observed toxicity be an experimental artifact?

Yes, it's possible. Ensure that:

  • The this compound is fully dissolved in the vehicle and the final vehicle concentration is not toxic to the neurons.

  • The culture media and supplements are fresh and of high quality.

  • The primary neuron culture is healthy and at the appropriate density before adding the compound.

Data Presentation: Quantitative Data Summary

Table 1: Inhibitory Activity of this compound on Various Transporters

Target TransporterSpeciesAssay TypeIC50 / Ki (µM)Reference
BGT-1 (mGAT-2)HumanKi1.4[1]
GAT-1HumanKi19[1]
GAT-2HumanKi41[1]
GAT-3HumanKi15[1]
[3H]GABA UptakeRat CortexIC504.4 ± 0.8[6][7]
[3H]GABA UptakeRat Inf. ColliculusIC502.5 ± 0.7[6][7]
Serotonin TransporterCHO cellsIC505.29[5]
Noradrenaline TransporterCHO cellsIC507.91[5]
Dopamine TransporterCHO cellsIC504.08[5]

Table 2: Off-Target Receptor Binding of this compound

Off-Target ReceptorIC50 (nM)Reference
α1-adrenergic266[1][2][6][7]
D2-dopamine1632[1][2][6][7]

Experimental Protocols

Protocol 1: Assessing Neuronal Viability using MTT Assay

This protocol provides a method to quantify the cytotoxic effects of this compound on primary neuron cultures.

Materials:

  • Primary neuron cultures in 96-well plates

  • This compound stock solution

  • Vehicle (e.g., DMSO)

  • Neurobasal medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Culture primary neurons in a 96-well plate to the desired density and maturity.

  • Prepare serial dilutions of this compound in pre-warmed Neurobasal medium. Include a vehicle-only control and a positive control for toxicity (e.g., a high concentration of glutamate).

  • Carefully replace the existing medium in each well with the medium containing the different concentrations of this compound or controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48 hours) at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate overnight at 37°C.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Neurite Outgrowth Assay

This protocol allows for the assessment of sub-lethal toxicity by measuring changes in neurite morphology.

Materials:

  • Primary neuron cultures on coated coverslips or in 96-well plates

  • This compound stock solution

  • Vehicle

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently-labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope and image analysis software

Procedure:

  • Plate primary neurons at a low density on coated coverslips or in a 96-well plate.

  • Allow neurons to adhere and extend neurites for a defined period (e.g., 24-48 hours).

  • Treat the neurons with various concentrations of this compound or vehicle for the desired duration.

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with 5% BSA for 1 hour.

  • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount coverslips or image the plate using a fluorescence microscope.

  • Quantify neurite length and branching using image analysis software.

Visualizing the Experimental Workflow for Toxicity Assessment

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis culture Culture Primary Neurons treat Treat Neurons with This compound culture->treat prepare_nnc Prepare this compound Dilutions prepare_nnc->treat viability Neuronal Viability Assay (e.g., MTT, LDH) treat->viability morphology Neurite Outgrowth Assay (Immunofluorescence) treat->morphology analyze_via Quantify Cell Viability viability->analyze_via analyze_morph Quantify Neurite Length & Branching morphology->analyze_morph interpret Interpret Results & Determine Toxicity Profile analyze_via->interpret analyze_morph->interpret

Caption: A workflow for assessing the toxicity of this compound in primary neuron cultures.

Signaling Pathways

Hypothesized Signaling Pathway for this compound Action and Potential Toxicity

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NNC This compound BGT1 BGT-1 NNC->BGT1 Inhibits GATs Other GATs NNC->GATs Inhibits Alpha1 α1 Receptor NNC->Alpha1 Binds D2 D2 Receptor NNC->D2 Binds GABA_ext GABA GABA_ext->BGT1 GABA_ext->GATs GABA_R GABA Receptor GABA_ext->GABA_R GABA_int Reduced GABA Reuptake BGT1->GABA_int Blocks GATs->GABA_int Blocks Second_Messengers Second Messenger Activation Alpha1->Second_Messengers D2->Second_Messengers Neuronal_Inhibition Enhanced Neuronal Inhibition GABA_R->Neuronal_Inhibition Toxicity Potential Cytotoxicity Second_Messengers->Toxicity Neuronal_Inhibition->Toxicity Prolonged stimulation

Caption: A diagram illustrating the primary and off-target actions of this compound that may lead to toxicity.

References

Improving the bioavailability of NNC 05-2090 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NNC 05-2090

This guide provides troubleshooting advice and experimental protocols for researchers working with this compound, focusing on strategies to assess and improve its bioavailability in animal studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our mouse model. What could be the cause?

  • Poor Aqueous Solubility: this compound is soluble in DMSO and ethanol (B145695) but has limited solubility in aqueous media.[1][2] This can lead to slow and incomplete dissolution in the gastrointestinal (GI) tract, which is a rate-limiting step for absorption.[3]

  • First-Pass Metabolism: After absorption from the gut, the compound passes through the liver before reaching systemic circulation. Hepatic enzymes can metabolize this compound, reducing the amount of active drug that reaches the bloodstream.[4]

  • Formulation Issues: Simple suspension in an aqueous vehicle like saline or water is often inadequate for such compounds, leading to drug precipitation and non-uniform dosing.

Q2: What formulation strategies can we employ to enhance the oral bioavailability of this compound?

A2: Improving the formulation is a critical step. The goal is to increase the dissolution rate and solubility of this compound in the GI tract. Consider the following approaches, starting with the simplest:

  • Co-solvent Systems: Using a mixture of water-miscible solvents (e.g., PEG 300, propylene (B89431) glycol, ethanol) can help keep the drug in solution.[1] However, the concentration of the organic solvent must be carefully chosen to avoid toxicity.

  • Lipid-Based Formulations: Since this compound is a lipophilic compound, lipid-based drug delivery systems (LBODDS) are highly effective.[5][6][7] These formulations can enhance absorption by utilizing the body's natural lipid absorption pathways. Options include:

    • Oil Solutions: Dissolving the compound in a pharmaceutically acceptable oil (e.g., sesame oil, oleic acid).[3][6]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids.[3][7] This increases the surface area for dissolution and absorption.

  • Particle Size Reduction:

    • Micronization: Reducing the particle size to the micron range increases the surface area-to-volume ratio, which can improve the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix in an amorphous (non-crystalline) state can significantly enhance its aqueous solubility and dissolution rate.

Q3: How do we design a pharmacokinetic (PK) study to accurately measure the absolute oral bioavailability of our new this compound formulation?

A3: To determine absolute bioavailability, you must compare the drug exposure after oral (PO) administration with the exposure after intravenous (IV) administration, which is considered 100% bioavailable.[4][8]

A typical study design involves:

  • Animal Model: Use two groups of animals (e.g., male C57BL/6 mice, 8-12 weeks old).[9]

  • IV Group: Administer this compound dissolved in a suitable IV-compatible vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or Cremophor EL) via tail vein injection.[9]

  • PO Group: Administer your optimized this compound formulation via oral gavage.

  • Blood Sampling: Collect serial blood samples at specific time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) from both groups.[9]

  • Sample Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculation: Plot the plasma concentration versus time for each route and calculate the Area Under the Curve (AUC). The absolute bioavailability (F%) is calculated using the formula:

    F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100 [4][10]

Q4: What is the primary mechanism of action for this compound?

A4: this compound is a GABA uptake inhibitor with moderate selectivity for the Betaine/GABA Transporter 1 (BGT-1), also known as mGAT-2 in mice.[1][2] By inhibiting BGT-1, this compound reduces the reuptake of the neurotransmitter GABA from the synaptic cleft into neurons and glial cells.[11][12][13] This leads to an increased extracellular concentration of GABA, enhancing inhibitory neurotransmission.[11] This mechanism is responsible for its observed anticonvulsant effects in animal models.[2]

Quantitative Data

The following tables summarize the known biological activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target Transporter Species Potency (Ki) Citation
BGT-1 Human 1.4 µM [1]
GAT-1 Human 19 µM [2]
GAT-2 Human 41 µM [2]

| GAT-3 | Human | 15 µM |[2] |

Table 2: In Vivo Anticonvulsant Activity of this compound (i.p. administration)

Animal Model Seizure Type ED50 Citation
DBA/2 Mice Sound-induced (Tonic) 6 µmol/kg [14]
DBA/2 Mice Sound-induced (Clonic) 19 µmol/kg [14]

| Mice | Maximal Electroshock (MES) | 73 µmol/kg |[14] |

Experimental Protocols

Protocol 1: Assessment of Absolute Oral Bioavailability of this compound in Mice

This protocol provides a framework for a pharmacokinetic study to determine the absolute oral bioavailability of a test formulation of this compound.

1. Materials & Reagents:

  • This compound hydrochloride

  • Test formulation vehicle (e.g., SEDDS, oil-based)

  • IV formulation vehicle (e.g., 5% DMSO, 5% Cremophor EL in saline)

  • Male C57BL/6 mice (8-12 weeks old)

  • Sterile syringes and needles (for IV injection and oral gavage)[15]

  • Blood collection tubes (e.g., EDTA-coated)

  • Anesthetic (e.g., isoflurane)

  • LC-MS/MS system for bioanalysis

2. Animal Dosing:

  • Divide mice into two groups (n=3-5 per group): Group A (IV) and Group B (PO).

  • Fast animals overnight (with free access to water) before dosing.

  • Group A (IV): Administer this compound at a dose of 1-2 mg/kg via tail vein injection. The injection volume should be approximately 5 mL/kg.[15]

  • Group B (PO): Administer the this compound test formulation at a dose of 5-10 mg/kg via oral gavage using a proper-sized gavage needle.[16][17][18] The volume should not exceed 10 mL/kg.[18]

3. Blood Sampling:

  • Collect blood samples (~30-50 µL) via submandibular or saphenous vein bleeding at predefined time points.

  • Suggested time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Place blood into EDTA-coated tubes, mix gently, and keep on ice.

4. Plasma Preparation:

  • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

5. Bioanalysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.

  • Analyze the plasma samples to determine the drug concentration at each time point.

6. Pharmacokinetic Analysis:

  • Plot the mean plasma concentration of this compound versus time for both the IV and PO groups.

  • Calculate the Area Under the Curve from time zero to the last measurable time point (AUC0-t) and extrapolate to infinity (AUC0-inf) using non-compartmental analysis software.

  • Calculate the absolute bioavailability (F%) as described in FAQ 3.

Visualizations

G start Problem: Low / Variable In Vivo Exposure of this compound physchem Step 1: Assess Physicochemical Properties (Solubility, Permeability) start->physchem formulate Step 2: Develop Improved Formulation (e.g., Lipid-based, Co-solvent) physchem->formulate Likely poor solubility pk_study Step 3: Conduct In Vivo PK Study (PO vs. IV Administration) formulate->pk_study analyze Step 4: Analyze PK Data (Calculate AUC, F%) pk_study->analyze outcome1 Result: Bioavailability Still Low (<10%) analyze->outcome1 Unfavorable Outcome outcome2 Result: Bioavailability Improved (>20%) analyze->outcome2 Favorable Outcome iterate Iterate: Refine Formulation (Try alternative strategy) outcome1->iterate proceed Proceed with Efficacy Studies outcome2->proceed iterate->pk_study

Caption: Troubleshooting workflow for improving the bioavailability of this compound.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Astrocyte / Neuron Membrane cluster_3 Postsynaptic Terminal GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_cleft Extracellular GABA GABA_release->GABA_cleft BGT1 BGT-1 Transporter GABA_cleft->BGT1 Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binding NNC This compound NNC->BGT1 Inhibition Inhibition Neuronal Inhibition GABA_receptor->Inhibition

Caption: Simplified mechanism of action of this compound at a GABAergic synapse.

References

NNC 05-2090 In Vivo Administration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the selection of a suitable vehicle for the in vivo administration of NNC 05-2090. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimental setup.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the known solubility properties of this compound?

A1: this compound is a lipophilic compound with poor aqueous solubility.[1] Its solubility has been determined in common organic solvents. It is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM and in ethanol (B145695) up to 13 mM.[2] This low aqueous solubility is a primary challenge for preparing formulations for in vivo administration.[3][4]

Q2: My this compound is precipitating out of solution after I dilute my DMSO stock with saline or PBS. What can I do?

A2: This is a common issue known as "crashing out," which occurs when a drug that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To prevent this, you should consider using a co-solvent system or adding surfactants.

  • Co-solvents: These are water-miscible organic solvents that can help keep the compound in solution. Examples include Polyethylene Glycol (PEG), particularly PEG 300 or PEG 400, and ethanol.

  • Surfactants: These agents can form micelles to encapsulate the hydrophobic drug, improving its stability in aqueous solutions. Common examples include Tween® 80 (Polysorbate 80) and Cremophor® EL.[4]

A typical approach is to first dissolve this compound in DMSO, then slowly add a co-solvent like PEG 400, and finally, dilute the mixture with saline or PBS to the final desired concentration while vortexing.

Q3: What is a recommended starting vehicle for intraperitoneal (i.p.) injection of this compound in mice?

A3: Based on its solubility profile and common practices for poorly soluble drugs, a multi-component vehicle is recommended. A widely used formulation for i.p. injection involves a combination of DMSO, a co-solvent, and an aqueous buffer. For example, a vehicle consisting of 5-10% DMSO, 10-40% PEG 400, and the remainder as sterile saline or PBS is a good starting point. It is critical to always run a vehicle-only control group in your experiment to account for any effects of the vehicle itself.

Q4: I need to administer this compound intravenously (i.v.). Are there special considerations?

A4: Intravenous administration has stricter requirements due to the risk of embolism from precipitated drug. The percentage of organic solvents like DMSO should be kept to a minimum. Formulations often require solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or the use of lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS).[3][4] The final formulation must be sterile-filtered and clear of any visible particulates. Extensive tolerability studies are essential before proceeding with efficacy studies.

Q5: Are there any reports on successful in vivo administration of this compound?

A5: Yes, this compound has been successfully administered in vivo in several preclinical studies. It has been given via intraperitoneal (i.p.) and intrathecal injection to mice to test its anticonvulsant and antiallodynic properties.[5][6][7][8] For instance, doses of 0.01, 0.1, and 0.3 mg/kg have been used in mice to study its effect on mechanical allodynia.[5] In another study, it was used at doses up to 50 mg/kg in a glioma xenograft model.[9]

Quantitative Data Summary

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubilityIn Vivo ConsiderationsSource
DMSO Up to 100 mMExcellent for stock solutions. Can be toxic at high concentrations in vivo; typically limited to <10% of the final injection volume.[2]
Ethanol Up to 13 mMCan be used as a co-solvent. May cause dehydration or irritation at higher concentrations.[2]
Aqueous Buffers (Saline, PBS) Poorly SolubleNot suitable as a primary solvent. Used as the final diluent in a co-solvent system.[1][3]

Experimental Protocols

Protocol: Preparation of this compound in a DMSO/PEG 400/Saline Vehicle for Intraperitoneal Injection

This protocol provides a method for preparing a 1 mg/mL solution of this compound (Molecular Weight: 451.01 g/mol ) in a vehicle suitable for i.p. administration.[2] Adjust volumes as needed for your target concentration and dose.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene Glycol 400 (PEG 400), sterile

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Methodology:

  • Calculate Required Mass: Determine the total volume of dosing solution needed. For a 1 mg/mL solution, weigh out the corresponding mass of this compound powder into a sterile vial.

  • Initial Dissolution: Add a small volume of DMSO to the powder. For a final vehicle composition of 10% DMSO, 40% PEG 400, and 50% Saline, you would add 10% of your final volume as DMSO. For example, to make 1 mL of solution, add 100 µL of DMSO.

  • Vortex: Vortex the vial vigorously until the this compound is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Add Co-solvent: Slowly add the PEG 400 (e.g., 400 µL for a 1 mL final volume) to the DMSO solution while vortexing. It is crucial to add this slowly to prevent the drug from precipitating.

  • Final Dilution: Add the sterile saline (e.g., 500 µL for a 1 mL final volume) to the mixture in a dropwise manner while continuously vortexing. This slow addition is critical to maintain solubility.

  • Final Check: Once all components are added, inspect the final solution to ensure it is clear and free of any precipitate. If precipitation occurs, the formulation is not suitable, and different vehicle ratios or components should be tested.

  • Administration: Use the solution immediately after preparation. For in vivo experiments, it is always recommended to prepare the formulation fresh on the day of use.[7]

Important: Always prepare a vehicle-only control using the same percentages of DMSO, PEG 400, and Saline to administer to a control group of animals.

Visualization

The following diagram illustrates a logical workflow for selecting an appropriate vehicle for this compound administration.

G cluster_start Initial Assessment cluster_stock Stock Preparation cluster_formulation Formulation Strategy cluster_validation Final Validation start Start: this compound (Poorly Aqueous Soluble) stock 1. Prepare Concentrated Stock in 100% DMSO start->stock decision 2. Will simple aqueous dilution suffice? stock->decision complex 3a. Use Co-Solvent System (e.g., PEG 400, Ethanol) decision->complex No (High Dose or Known Instability) simple 3b. Dilute with Saline/PBS decision->simple Yes (Low Dose) check 4. Check for Precipitation complex->check simple->check reassess Re-evaluate Vehicle (Increase Co-Solvent/Add Surfactant) check->reassess Yes finish 5. Final Formulation is Ready (Administer with Vehicle Control) check->finish No reassess->complex

Caption: Decision workflow for this compound in vivo vehicle formulation.

References

Interpreting unexpected NNC 05-2090 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NNC 05-2090. This guide will help interpret unexpected experimental outcomes and provide standardized protocols for key experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a GABA uptake inhibitor, showing selectivity for the betaine/GABA transporter 1 (BGT-1).[1][2] It also inhibits other GABA transporters (GAT-1, GAT-2, and GAT-3) to a lesser extent.[1] By blocking these transporters, this compound increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.[3][4]

Q2: I'm observing effects that are inconsistent with GABAergic inhibition. What could be the cause?

A2: Unexpected outcomes could be due to this compound's off-target activities. The compound has been shown to interact with several other receptors and transporters. Notably, it has binding affinity for α1-adrenergic and D2-dopamine receptors.[5] It also inhibits serotonin, noradrenaline, and dopamine (B1211576) transporters.[1][6] Recent studies have also identified this compound as a potential antagonist of the Neuromedin U receptor 2 (NMUR2), which could affect signaling pathways related to cell proliferation, particularly in glioma cells.[7]

Q3: Why am I seeing variable anticonvulsant effects in different seizure models?

A3: The anticonvulsant profile of this compound can differ between models because its primary action is not on GAT-1, the main target for some other GABA uptake inhibitors like tiagabine.[5] For example, it has shown greater efficacy against maximal electroshock (MES)-induced seizures compared to kindled seizures.[5] This is likely due to the differential roles of BGT-1 and other GABA transporter subtypes in various seizure pathologies.

Q4: Can this compound be used to study neuropathic pain?

A4: Yes, this compound has demonstrated antiallodynic effects in mouse models of neuropathic pain.[6] This effect is thought to be mediated by the inhibition of both BGT-1 and monoamine transporters.[6]

Q5: What is the recommended solvent and storage for this compound?

A5: For long-term storage, this compound should be stored under desiccating conditions and can be stable for up to 12 months. The hydrochloride salt is soluble in aqueous solutions. For in vitro experiments, it is often dissolved in DMSO for stock solutions.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Lower than expected potency in vitro. 1. Degradation of the compound. 2. Incorrect concentration calculation. 3. Cell line expresses low levels of BGT-1. 1. Use a fresh aliquot of this compound. 2. Verify molecular weight and recalculate concentration. 3. Confirm BGT-1 expression in your cell model via qPCR or Western blot.
Unexpected excitatory effects. 1. Off-target effects on monoamine transporters (dopamine, norepinephrine). 2. Interaction with α1-adrenergic receptors. 1. Use antagonists for dopaminergic and adrenergic receptors to see if the effect is blocked. 2. Test the effect in a cell line that does not express these off-target receptors.
Inconsistent results in vivo. 1. Poor bioavailability or rapid metabolism. 2. Route of administration. 3. Strain or species differences in transporter expression. 1. Perform pharmacokinetic studies to determine the compound's half-life. 2. Compare different routes of administration (e.g., intraperitoneal vs. intrathecal). 3. Consult literature for transporter expression data in your animal model.
Reduced glioma cell growth. Potential antagonism of NMUR2. [7]Investigate the NMUR2 signaling pathway in your glioma cell line. Test for changes in downstream targets like STAT5 phosphorylation. [7]

Data Presentation

Table 1: Inhibitory Activity of this compound on GABA and Monoamine Transporters

TransporterIC50 / Ki Value (µM)Reference
BGT-1 (mGAT2)1.4 (Ki)[1]
GAT-119 (Ki), 29.62 (IC50)[1]
GAT-241 (Ki), 45.29 (IC50)[1]
GAT-315 (Ki), 22.51 (IC50)[1]
Serotonin Transporter5.29 (IC50)[1][6]
Noradrenaline Transporter7.91 (IC50)[1][6]
Dopamine Transporter4.08 (IC50)[1][6]

Table 2: Off-Target Receptor Binding Affinity of this compound

ReceptorIC50 Value (nM)Reference
α1-adrenergic266[5]
D2-dopamine1632[5]

Experimental Protocols

Protocol 1: In Vitro GABA Uptake Assay

This protocol is adapted from studies measuring [3H]GABA uptake in synaptosomes or cell lines.[1][5]

  • Cell/Synaptosome Preparation: Prepare synaptosomes from rodent cerebral cortex or inferior colliculus, or use a cell line stably expressing the GABA transporter of interest.

  • Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of this compound (e.g., 0.1-100 µM) in a suitable buffer for 25 minutes at 37°C.[4]

  • Initiation of Uptake: Initiate GABA uptake by adding a solution containing [3H]GABA.

  • Termination of Uptake: After a short incubation period (e.g., 6 minutes), terminate the uptake by rapid washing with ice-cold buffer.[4]

  • Lysis and Scintillation Counting: Lyse the cells/synaptosomes and measure the amount of incorporated [3H]GABA using a scintillation counter.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: In Vivo Anticonvulsant Activity Assessment (Maximal Electroshock Model)

This protocol is based on studies evaluating the anticonvulsant effects of this compound in mice.[1][5]

  • Animal Preparation: Use adult male mice (e.g., DBA/2 strain).

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 10-100 µmol/kg).

  • Induction of Seizure: At the time of peak drug effect (determined by pilot studies), induce seizures by delivering a brief electrical stimulus via corneal or ear-clip electrodes.

  • Observation: Observe the mice for the presence or absence of tonic hindlimb extension.

  • Data Analysis: Calculate the ED50 value, which is the dose of this compound that protects 50% of the animals from the tonic hindlimb extension.

Visualizations

GABASignalingPathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_transporters Reuptake GABA_vesicle GABA Vesicle GABA_pre GABA GABA_vesicle->GABA_pre Release GABA_synapse GABA GABA_pre->GABA_synapse GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding BGT1 BGT-1 GABA_synapse->BGT1 Uptake GATs GATs GABA_synapse->GATs Uptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition NNC052090 This compound NNC052090->BGT1 Inhibits NNC052090->GATs Inhibits

Caption: this compound enhances GABAergic signaling by inhibiting GABA reuptake.

TroubleshootingFlowchart Start Unexpected Experimental Outcome Observed CheckPrimaryTarget Is the effect consistent with BGT-1/GABAergic inhibition? Start->CheckPrimaryTarget YesPrimary Optimize Assay for BGT-1 CheckPrimaryTarget->YesPrimary Yes NoPrimary No CheckPrimaryTarget->NoPrimary CheckOffTarget Consider Off-Target Effects: - Monoamine Transporters - α1/D2 Receptors - NMUR2 UseAntagonists UseAntagonists CheckOffTarget->UseAntagonists Use specific antagonists to block off-target effects CheckExperimental Review Experimental Protocol: - Compound Integrity - Dosing/Concentration - Model System Validity ValidateProtocol ValidateProtocol CheckExperimental->ValidateProtocol Validate reagents and experimental setup NoPrimary->CheckOffTarget NoPrimary->CheckExperimental

Caption: A logical workflow for troubleshooting unexpected results with this compound.

OffTargetEffects cluster_gaba Primary Targets (GABA Transporters) cluster_offtarget Off-Targets NNC052090 This compound BGT1 BGT-1 (High Affinity) NNC052090->BGT1 Inhibits GATs GAT-1, GAT-2, GAT-3 (Lower Affinity) NNC052090->GATs Inhibits Monoamine Dopamine, Serotonin, Norepinephrine Transporters NNC052090->Monoamine Inhibits Receptors α1-adrenergic, D2-dopamine Receptors NNC052090->Receptors Binds NMUR2 NMUR2 Receptor NNC052090->NMUR2 Antagonizes

Caption: Overview of the primary and off-target molecular interactions of this compound.

References

How to control for NNC 05-2090's effect on dopamine receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing NNC 05-2090 in experiments, with a specific focus on understanding and controlling for its effects on dopamine (B1211576) receptors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily characterized as a GABA uptake inhibitor, showing selectivity for the GAT-2 (BGT-1) transporter.[1][2] It is a derivative of nipecotic acid.[3][4] Its inhibition of GABA uptake leads to increased extracellular GABA levels, which is the basis for its anticonvulsant properties.[3][4]

Q2: What are the known off-target effects of this compound, particularly concerning dopamine receptors?

This compound exhibits affinity for D2 dopamine receptors.[3] It also has been shown to inhibit dopamine transporters, as well as serotonin (B10506) and noradrenaline transporters, at micromolar concentrations.[5] Furthermore, recent studies have identified this compound as an antagonist of the neuromedin U receptor 2 (NMUR2).[6][7][8][9]

Q3: What is the binding affinity of this compound for D2 dopamine receptors?

Studies have reported a binding affinity (Ki) of 1632 nM for D2 receptors.[3]

Q4: How can I experimentally control for the effects of this compound on dopamine receptors?

To isolate the effects of this compound on its primary target (GABA transporters) from its off-target effects on dopamine receptors, it is recommended to use a selective D2 receptor antagonist, such as haloperidol (B65202) or spiperone, in a parallel experiment. By comparing the results of this compound alone to this compound in the presence of a D2 antagonist, you can attribute any differences in effect to the engagement of D2 receptors.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected changes in dopamine-regulated behaviors or signaling pathways. This compound is likely interacting with D2 dopamine receptors or dopamine transporters.1. Co-administration with a selective D2 antagonist: Use a well-characterized D2 antagonist (e.g., haloperidol) to block the dopamine-mediated effects. 2. Dose-response curve: Determine if the unexpected effect is dose-dependent and if it aligns with the known affinity of this compound for D2 receptors. 3. Use a more selective compound: If the goal is to specifically target GABA transporters without dopamine receptor interaction, consider using a more selective GAT inhibitor.
Difficulty replicating anticonvulsant effects. The observed anticonvulsant effects may be partially mediated by its action on dopamine receptors, in addition to GABA transporter inhibition.1. Isolate the GABAergic component: Use a D2 antagonist to block the dopaminergic contribution and quantify the remaining anticonvulsant effect. 2. Control for vehicle effects: Ensure the vehicle used to dissolve this compound does not have any independent effects on seizure thresholds.
Inconsistent results in glioma cell proliferation assays. This compound's effect on glioma cells is attributed to its antagonism of the NMUR2 receptor.[6][7][8][9] If your glioma cell line also expresses D2 receptors, there could be confounding effects.1. Characterize receptor expression: Confirm the expression levels of D2 receptors and NMUR2 in your glioma cell line using techniques like qPCR or Western blotting. 2. Use specific antagonists: Employ selective antagonists for both D2 and NMUR2 to dissect the individual contributions of each pathway to the observed phenotype.

Quantitative Data Summary

The following table summarizes the known binding affinities and inhibitory concentrations of this compound for various targets.

Target Parameter Value Reference
D2 Dopamine Receptor Binding Affinity (Ki)1632 nM[3]
α1-Adrenergic Receptor Binding Affinity (Ki)266 nM[3]
GABA Transporter (GAT-1) IC5029.62 µM[1]
GABA Transporter (GAT-2/BGT-1) Ki1.4 µM[1]
GABA Transporter (GAT-3) IC5022.51 µM[1]
Dopamine Transporter (DAT) IC504.08 µM[1][5]
Serotonin Transporter (SERT) IC505.29 µM[1][5]
Noradrenaline Transporter (NET) IC507.91 µM[1][5]

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay to Determine Affinity for D2 Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for D2 dopamine receptors.

Materials:

  • Cell membranes prepared from cells expressing human D2 dopamine receptors (e.g., CHO or HEK293 cells)

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand

  • This compound

  • Unlabeled D2 receptor antagonist (e.g., Haloperidol) for determining non-specific binding

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Scintillation fluid

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Prepare dilutions: Create a series of dilutions of this compound in assay buffer.

  • Assay setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Cell membranes

    • This compound at various concentrations (for total binding, add buffer instead)

    • For non-specific binding wells, add a high concentration of unlabeled antagonist (e.g., 10 µM Haloperidol).

    • Radioligand (e.g., [³H]-Spiperone at a concentration near its Kd)

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Experimental Workflow to Control for D2 Receptor Effects

This workflow describes how to design an experiment to differentiate the primary effects of this compound from its off-target dopaminergic effects.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Data Analysis and Interpretation A Experimental Model (e.g., cell culture, animal model) B Vehicle Control C This compound D Selective D2 Antagonist (e.g., Haloperidol) E This compound + D2 Antagonist F Measure Outcome Variable (e.g., seizure frequency, cell viability) B->F Baseline C->F Treatment D->F Control E->F Treatment G Compare C vs. B: Overall effect of this compound F->G H Compare E vs. C: Isolate D2-mediated effect F->H I Compare E vs. D: Isolate non-dopaminergic effect of this compound F->I signaling_pathway cluster_gaba GABAergic Synapse cluster_dopamine Dopaminergic Synapse GABA_transporter GAT-2 (BGT-1) GABA_reuptake GABA Reuptake GABA_transporter->GABA_reuptake Mediates GABA_extracellular Extracellular GABA GABA_extracellular->GABA_transporter NNC_GABA This compound NNC_GABA->GABA_transporter Inhibits D2_receptor D2 Receptor Downstream_signaling Downstream Signaling D2_receptor->Downstream_signaling Inhibits (Gi-coupled) Dopamine Dopamine Dopamine->D2_receptor NNC_DA This compound NNC_DA->D2_receptor Binds to (Antagonist?)

References

NNC 05-2090 lot-to-lot variability and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NNC 05-2090. The information is designed to address specific issues that may be encountered during experiments, with a focus on lot-to-lot variability and quality control.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a research compound that functions as an inhibitor of GABA uptake, showing moderate selectivity for the betaine/GABA transporter 1 (BGT-1).[1] It is not entirely selective, as it also inhibits other GABA transporters (GAT-1, GAT-2, and GAT-3) and displays affinity for α1- and D2-receptors.[1][2] This compound has demonstrated anticonvulsant properties in various animal models.[1][2]

Q2: What are the known off-target effects of this compound?

This compound is known to interact with several other transporters and receptors. In addition to its primary target, BGT-1, it inhibits serotonin, noradrenaline, and dopamine (B1211576) transporters.[1][3] It also shows binding affinity for α1- and D2-receptors.[1][2] Researchers should consider these off-target activities when designing experiments and interpreting results, as they may contribute to the observed pharmacological effects.

Q3: How can I assess the quality and consistency of a new lot of this compound?

To address potential lot-to-lot variability, it is recommended to perform an internal quality control check on each new batch of this compound. A straightforward approach is to determine the IC50 value in a standardized in vitro assay, such as a [3H]GABA uptake assay, and compare it to the values obtained from previous lots or published data. A significant deviation may indicate a difference in purity or potency.

Q4: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be stored under desiccating conditions at room temperature and can be stored for up to 12 months. For experimental use, it is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 13 mM). It is advisable to prepare fresh solutions for each experiment or store stock solutions at -20°C or -80°C for short periods, minimizing freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Inconsistent results between different batches of this compound.

  • Question: I am observing a significant difference in the efficacy of this compound between two different lots I purchased. How can I troubleshoot this?

  • Answer: Lot-to-lot variation is a known challenge in research.[4] To confirm if the discrepancy is due to the compound itself, consider the following steps:

    • Perform a side-by-side comparison: Design a simple, well-controlled experiment (e.g., a dose-response curve in a cell-based assay) to directly compare the activity of the old and new lots.

    • Analytical Chemistry: If possible, obtain a certificate of analysis (CoA) for each lot from the supplier and compare the purity and identity data. If a CoA is unavailable or lacks sufficient detail, consider independent analytical testing (e.g., HPLC-MS) to confirm the purity and concentration of your solutions.

    • Functional Assay Validation: Use a standardized functional assay, such as a GABA uptake inhibition assay, to determine the potency (IC50) of each lot. A significant shift in the IC50 would confirm a difference in the compound's activity.

Issue 2: Unexpected or off-target effects observed in my experiment.

  • Question: I am using this compound to study BGT-1 inhibition, but I am seeing effects that are not consistent with this mechanism. What could be the cause?

  • Answer: this compound is not completely selective for BGT-1 and is known to interact with other GABA transporters (GAT-1, GAT-2, GAT-3), monoamine transporters (serotonin, noradrenaline, dopamine), and α1/D2-receptors.[1][2][3] To investigate if these off-target effects are influencing your results, you could:

    • Use more selective inhibitors: Compare the effects of this compound with those of more selective inhibitors for the other potential targets (e.g., a selective GAT-1 inhibitor).

    • Employ knockout/knockdown models: If available, use cell lines or animal models where the off-target receptors or transporters have been genetically removed to see if the unexpected effect is abolished.

    • Vary the concentration: Off-target effects are often more pronounced at higher concentrations. Perform a dose-response study to see if the unexpected effect is only observed at higher doses of this compound.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound on GABA and Monoamine Transporters

TransporterIC50 / Ki Value (µM)Species/SystemReference
BGT-1 (mGAT-2) Ki: 1.4Human[1]
IC50: 10.6Not Specified[1]
GAT-1 Ki: 19Human
IC50: 29.62Not Specified[1]
GAT-2 Ki: 41Human
IC50: 45.29Not Specified[1]
GAT-3 Ki: 15Human
IC50: 22.51Not Specified[1]
Serotonin Transporter IC50: 5.29CHO cells[3]
Noradrenaline Transporter IC50: 7.91CHO cells[3]
Dopamine Transporter IC50: 4.08CHO cells[3]

Table 2: Binding Affinity of this compound for Receptors

ReceptorIC50 Value (nM)Reference
α1-adrenergic Receptor 266[1][2]
D2 Dopamine Receptor 1632[1][2]

Experimental Protocols

Protocol 1: [3H]GABA Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol is a generalized method for assessing the inhibitory effect of this compound on GABA uptake.

  • Synaptosome Preparation:

    • Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose (B13894) solution.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in a suitable assay buffer.

  • GABA Uptake Assay:

    • Pre-incubate synaptosomes with varying concentrations of this compound or vehicle control.

    • Initiate the uptake reaction by adding a mixture of [3H]GABA and unlabeled GABA.

    • Incubate for a short period at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 This compound Signaling This compound This compound BGT1 BGT-1 This compound->BGT1 Inhibits/Binds to GATs GAT-1, GAT-2, GAT-3 This compound->GATs Inhibits/Binds to Monoamine Monoamine Transporters (5-HT, NE, DA) This compound->Monoamine Inhibits/Binds to Receptors α1 / D2 Receptors This compound->Receptors Inhibits/Binds to GABA_Uptake ↓ GABA Uptake BGT1->GABA_Uptake GATs->GABA_Uptake Monoamine_Uptake ↓ Monoamine Uptake Monoamine->Monoamine_Uptake Receptor_Modulation Receptor Modulation Receptors->Receptor_Modulation Extracellular_GABA ↑ Extracellular GABA GABA_Uptake->Extracellular_GABA Pharmacological_Effects Anticonvulsant & Other Pharmacological Effects Extracellular_GABA->Pharmacological_Effects Monoamine_Uptake->Pharmacological_Effects Receptor_Modulation->Pharmacological_Effects

Caption: Signaling pathway of this compound.

G cluster_1 Quality Control Workflow NewLot Receive New Lot of This compound CheckCoA Check Certificate of Analysis (CoA) NewLot->CheckCoA PrepareStock Prepare Stock Solution CheckCoA->PrepareStock FunctionalAssay Perform Functional Assay (e.g., GABA Uptake) PrepareStock->FunctionalAssay CompareIC50 Compare IC50 to Previous Lot / Literature FunctionalAssay->CompareIC50 Accept Accept Lot CompareIC50->Accept Consistent Reject Reject Lot / Contact Supplier CompareIC50->Reject Inconsistent G cluster_2 Troubleshooting Decision Tree Start Inconsistent Experimental Results LotVar Is it a new lot of This compound? Start->LotVar OffTarget Are results inconsistent with BGT-1 inhibition? LotVar->OffTarget No QC Perform Lot QC (See QC Workflow) LotVar->QC Yes OffTargetInvestigate Investigate Off-Target Effects: - Use selective inhibitors - Vary concentration OffTarget->OffTargetInvestigate Yes Other Investigate other experimental variables OffTarget->Other No

References

Preventing NNC 05-2090 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of NNC 05-2090, with a focus on preventing precipitation in stock solutions.

Troubleshooting Guide: Preventing this compound Precipitation

Encountering precipitation in your this compound stock solutions can compromise experimental accuracy. This guide provides a systematic approach to troubleshoot and resolve these issues.

Issue: Precipitate observed in this compound stock solution upon preparation or during storage.

Potential Cause Recommended Action
Incomplete Dissolution Ensure the use of high-purity, anhydrous solvents. Vortex the solution vigorously. If precipitation persists, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but avoid excessive heat to prevent degradation.
Supersaturated Solution The concentration of this compound may be too high for the chosen solvent and storage temperature. Consider preparing a more dilute stock solution.
Inappropriate Storage Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles. For long-term stability, store at -80°C (up to 6 months) or -20°C for shorter periods (up to 1 month).[1] Ensure vials are tightly sealed to prevent solvent evaporation.
"Solvent Shock" during Dilution When diluting the DMSO stock solution into an aqueous medium, the rapid change in solvent polarity can cause the compound to precipitate. To avoid this, add the stock solution dropwise to the aqueous medium while gently vortexing. Pre-warming the aqueous medium to 37°C can also improve solubility.
pH of the Solution While specific data on the pH stability of this compound is limited, significant shifts in pH can affect the solubility of many compounds. When preparing aqueous dilutions, use a buffer system that is appropriate for your experimental conditions and ensure it is well-mixed.
Light Exposure Although specific light sensitivity data for this compound is not readily available, it is a general best practice to protect stock solutions from light by using amber vials or by wrapping clear vials in foil.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM. It is also soluble in ethanol, with reported solubilities of up to 13 mM. For most in vitro applications, preparing a concentrated stock solution in high-purity, anhydrous DMSO is recommended.

Q2: What are the optimal storage conditions for this compound solid and stock solutions?

A2: The solid form of this compound should be stored desiccated at room temperature or at 4°C. Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1]

Q3: My this compound precipitated after I diluted my DMSO stock in my aqueous cell culture medium. What happened?

A3: This is a common phenomenon known as "solvent shock" or "antisolvent precipitation." this compound is highly soluble in an organic solvent like DMSO but has poor solubility in aqueous solutions. The rapid dilution into the aqueous medium causes the compound to crash out of solution. To prevent this, add the DMSO stock dropwise to your pre-warmed (37°C) media while gently mixing.

Q4: Can I warm my this compound solution to get it to dissolve?

A4: Gentle warming to 37°C can be used to aid in the dissolution of this compound. However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound. Sonication is another effective method to facilitate dissolution without significant heating.

Q5: What should I do if I see a precipitate in my stock solution after taking it out of the freezer?

A5: If you observe a precipitate upon thawing, first allow the vial to come to room temperature. Then, try to redissolve the compound by vortexing and, if necessary, sonicating the solution for a few minutes. If the precipitate does not fully dissolve, it is recommended to prepare a fresh stock solution to ensure accurate dosing in your experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

Parameter Value Source
Molecular Weight 451.01 g/mol N/A
Solubility in DMSO Up to 100 mMN/A
Solubility in Ethanol Up to 13 mMN/A
Stock Solution Storage (-20°C) Up to 1 month[1]
Stock Solution Storage (-80°C) Up to 6 months[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh out the required amount of this compound. For a 1 mL 10 mM stock solution, you will need 4.51 mg.

    • Add the appropriate volume of anhydrous DMSO to the solid this compound.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

    • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -20°C or -80°C.

Visualizations

Signaling Pathway of this compound Action

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaged GABA_synapse GABA Vesicle->GABA_synapse Release GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds BGT1 BGT-1 Transporter GABA_synapse->BGT1 Reuptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition Leads to NNC_05_2090 This compound NNC_05_2090->BGT1 Inhibits

Caption: Mechanism of action of this compound in a GABAergic synapse.

Experimental Workflow for Preparing a Stable this compound Stock Solution

workflow start Start: Weigh this compound add_solvent Add Anhydrous DMSO start->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_dissolution Fully Dissolved? dissolve->check_dissolution sonicate Sonicate / Gentle Warming check_dissolution->sonicate No aliquot Aliquot into Single-Use Vials check_dissolution->aliquot Yes sonicate->dissolve store Store at -20°C or -80°C aliquot->store end End: Stable Stock Solution store->end

Caption: Workflow for preparing a stable this compound stock solution.

References

Best practices for long-term storage of NNC 05-2090

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NNC 05-2090. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to support your research.

Best Practices for Long-Term Storage

Proper storage of this compound is crucial for maintaining its chemical integrity and biological activity over time. The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

Form Storage Temperature Conditions Reported Stability Source
SolidRoom Temperature (Ambient)Desiccate (store under dry conditions)Up to 12 monthsAbcam
SolidRoom TemperatureDesiccateNot specifiedAPExBIO[1], R&D Systems
Solid0°C (short-term), -20°C (long-term)Desiccate≥ 2 yearsAOBIOUS[2], Generic Datasheet[3]
SolidNot specifiedNot specified≥ 4 yearsCayman Chemical[4]
In Solution (e.g., DMSO)Not RecommendedPrepare fresh solutions for immediate use.Not recommended for long-term storage.APExBIO[1]

Key Recommendations:

  • Solid Form: For long-term storage, this compound hydrochloride should be stored as a solid in a tightly sealed container under desiccating conditions.[5] While some suppliers suggest ambient temperature is sufficient, storage at -20°C is recommended for maximum stability over several years.

  • Solutions: It is strongly advised to prepare solutions of this compound on the day of use.[1] If a stock solution must be prepared in advance, it should be aliquoted into single-use volumes and stored at -20°C or -80°C for the shortest possible time. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue Possible Cause Recommended Solution
Compound appears clumpy or has changed color. Moisture absorption.Discard the compound as its purity may be compromised. In the future, ensure storage under strict desiccating conditions.
Inconsistent experimental results. 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of stock solutions. 3. Inaccurate concentration of the working solution.1. Use a fresh vial of this compound. 2. Prepare single-use aliquots of your stock solution. 3. Recalibrate your equipment and ensure the compound is fully dissolved before making serial dilutions.
Difficulty dissolving the compound. Incorrect solvent or insufficient mixing.This compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 13 mM. Ensure you are using an appropriate solvent and vortex or sonicate as needed to fully dissolve the solid.
Unexpected off-target effects in experiments. This compound has known affinity for α1- and D2-receptors.Be aware of the compound's full pharmacological profile when designing experiments and interpreting data.[6][7] Consider using appropriate antagonists for these off-target receptors as negative controls.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent, with a solubility of up to 100 mM. Ethanol is also a viable option, with a solubility of up to 13 mM.

Q2: Can I store this compound solutions for long-term use?

A2: Long-term storage of this compound in solution is not recommended due to the potential for hydrolysis and degradation.[1] It is best practice to prepare fresh solutions for each experiment.

Q3: How should I handle this compound safely in the lab?

A3: this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, lab coat, safety glasses) should be worn. A safety data sheet suggests that a self-contained breathing apparatus may be necessary, indicating that inhalation should be avoided.[5]

Q4: What is the primary mechanism of action for this compound?

A4: this compound is a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter 1 (BGT-1).[6][8][9] It also inhibits GABA transporter 1 (GAT-1), GAT-2, and GAT-3 at higher concentrations.[6][7]

Q5: At what temperature should this compound be shipped?

A5: The compound is typically shipped at ambient temperature.

Experimental Protocols

General Protocol for a [³H]GABA Uptake Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on GABA transporters in rat brain synaptosomes, based on methodologies described in the literature.[6][7]

1. Preparation of Synaptosomes:

  • Homogenize rat cortex tissue in ice-cold 0.32 M sucrose (B13894) solution.
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.
  • Resuspend the pellet in a suitable assay buffer (e.g., Krebs-HEPES buffer).

2. GABA Uptake Assay:

  • Pre-incubate synaptosomal aliquots with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 10-15 minutes) at 37°C.
  • Initiate the uptake reaction by adding a mixture of [³H]GABA and unlabeled GABA to the pre-incubated synaptosomes.
  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unincorporated [³H]GABA.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage inhibition of [³H]GABA uptake at each concentration of this compound relative to the vehicle control.
  • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

This compound Mechanism of Action

The following diagram illustrates the primary mechanism of action of this compound as an inhibitor of the BGT-1 GABA transporter.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_astrocyte Astrocyte cluster_inhibition GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse BGT1 BGT-1 Transporter GABA_synapse->BGT1 Reuptake GABA_astrocyte GABA BGT1->GABA_astrocyte NNC_05_2090 This compound NNC_05_2090->BGT1 Inhibits

Caption: Inhibition of GABA reuptake by this compound at the BGT-1 transporter.

Experimental Workflow: GABA Uptake Assay

This diagram outlines the key steps in a typical GABA uptake assay to determine the potency of an inhibitor like this compound.

experimental_workflow prep 1. Prepare Synaptosomes (from rat cortex) preincubate 2. Pre-incubate Synaptosomes with this compound prep->preincubate initiate 3. Initiate Uptake (Add [³H]GABA) preincubate->initiate terminate 4. Terminate Uptake (Rapid Filtration) initiate->terminate measure 5. Measure Radioactivity (Scintillation Counting) terminate->measure analyze 6. Analyze Data (Calculate IC₅₀) measure->analyze

Caption: Workflow for a [³H]GABA uptake inhibition assay.

References

NNC 05-2090 experimental controls and baseline measurements

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NNC 05-2090

This guide provides researchers, scientists, and drug development professionals with essential information for using this compound in experiments. It includes frequently asked questions, troubleshooting guides, and detailed protocols to ensure robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is primarily known as a γ-aminobutyric acid (GABA) uptake inhibitor.[1] It displays moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also identified as mouse GABA transporter type 2 (mGAT2).[2] By inhibiting BGT-1 and other GABA transporters (GATs), this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[3][4] This activity is the basis for its anticonvulsant properties observed in vivo.[1][5]

Q2: What are the known off-target effects of this compound that I should control for?

This compound has several known off-target activities that are critical to consider in experimental design. It can inhibit serotonin, noradrenaline, and dopamine (B1211576) transporters with IC50 values similar to its potency at BGT-1.[6][7] Additionally, it shows binding affinity for α1-adrenergic and D2-dopamine receptors.[1][5] A recent study also identified it as a potential antagonist of Neuromedin U Receptor 2 (NMUR2), which could affect cell cycle progression.[8] These off-target effects mean that observed physiological changes may not be solely due to GABA transporter inhibition.

Q3: How should I prepare and store this compound solutions?

This compound hydrochloride is typically supplied as a solid.[9] For in vitro experiments, it is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 13 mM. It is recommended to prepare a concentrated stock solution in DMSO, which can be aliquoted and stored under desiccating conditions at room temperature for up to 12 months.[1] For in vivo experiments, working solutions should be freshly prepared on the day of use.[2] Always refer to the batch-specific data on the Certificate of Analysis provided by the supplier.

Section 2: Data Presentation

Table 1: Summary of this compound In Vitro Activity

This table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound at its primary and major off-targets. These values are crucial for determining appropriate experimental concentrations and for understanding potential confounding effects.

Target ClassSpecific TargetSpecies/SystemActivity TypeValue (µM)Reference(s)
GABA Transporters hBGT-1 (human)-Ki1.4
BGT-1-IC5010.6[2][7]
hGAT-1 (human)-Ki19[1]
GAT-1-IC5029.62[2][7]
hGAT-2 (human)-Ki41[1]
GAT-2-IC5045.29[2][7]
hGAT-3 (human)-Ki15[1]
GAT-3-IC5022.51[2][7]
Monoamine Transporters Serotonin Transporter (SERT)CHO CellsIC505.29[2][6]
Noradrenaline Transporter (NET)CHO CellsIC507.91[2][6]
Dopamine Transporter (DAT)CHO CellsIC504.08[2][6]
Receptors α1-adrenergic Receptor-IC500.266[1][5]
D2-dopamine Receptor-IC501.632[1][5]

Section 3: Experimental Design & Troubleshooting

Q4: I am using this compound to study BGT-1. What are the essential experimental controls?

To specifically isolate the effects of this compound on BGT-1, a multi-layered control strategy is necessary.

  • Positive Control: Use a known substrate of BGT-1, such as GABA or betaine, to establish baseline transporter activity.

  • Negative Control (Vehicle): All experiments should include a vehicle control group (e.g., cells treated with the same concentration of DMSO used to dissolve this compound) to account for any effects of the solvent.

  • Negative Control (Transporter Knockout/Knockdown): The most rigorous control is to use a cell line or animal model where BGT-1 has been genetically knocked out or knocked down. This compound should have a significantly diminished effect in this system if its action is BGT-1 dependent.

  • Pharmacological Controls: Use other, more selective inhibitors for different GABA transporters (e.g., Tiagabine for GAT-1) to demonstrate that the observed effect is not primarily mediated by other GATs.[3]

Q5: How can I control for the off-target effects of this compound?

Given its activity at monoamine transporters and other receptors, controlling for off-target effects is critical for data interpretation.

  • Use Co-application of Antagonists: To verify that an observed effect is not due to α1-adrenergic or D2-dopamine receptor binding, pre-incubate the system with selective antagonists for these receptors (e.g., Prazosin for α1, Spiperone for D2) before applying this compound.[2] If the effect of this compound persists, it is less likely to be mediated by these receptors.

  • Test for Monoamine Transporter Inhibition: Measure the uptake of radiolabeled dopamine, serotonin, or norepinephrine (B1679862) in the presence of this compound. This will quantify the extent of its inhibitory activity on these transporters in your specific experimental system.[6]

  • Dose-Response Curve: Generate a full dose-response curve. Effects mediated by higher-affinity targets (e.g., α1 receptors, with an IC50 of 266 nM) will occur at lower concentrations than those requiring BGT-1 inhibition (Ki of 1.4 µM).

Q6: What baseline measurements should I establish before applying this compound?

Proper baseline measurements are fundamental for quantifying the effects of the inhibitor.

  • Basal Transporter Activity: In uptake assays, measure the rate of substrate ([3H]GABA or betaine) uptake in the absence of any inhibitor. This is your 100% activity level.

  • Non-Specific Uptake/Binding: Determine the level of substrate uptake at 4°C or in the presence of a saturating concentration of a non-specific inhibitor. This value should be subtracted from all other measurements to determine specific transport.

  • Cell Viability: Perform a cell viability assay (e.g., MTT or Trypan Blue) to ensure that the concentrations of this compound and vehicle used are not toxic to the cells.

  • Electrophysiology/Calcium Imaging: Before drug application, record a stable baseline of neuronal firing, membrane potential, or intracellular calcium concentration for several minutes to ensure the system is stable.[10]

Q7: I am not seeing an effect with this compound in my GABA uptake assay. What could be wrong?

Several factors could lead to a lack of effect. Follow this troubleshooting workflow to identify the potential issue.

G start No Effect Observed with this compound check_compound Is the compound active? start->check_compound check_protocol Is the experimental protocol correct? start->check_protocol check_system Is the biological system appropriate? start->check_system solubility Check solubility and degradation. Prepare fresh stock. check_compound->solubility No concentration Is the concentration sufficient? (Check IC50). Increase concentration. check_compound->concentration No incubation Is pre-incubation time adequate? check_protocol->incubation No buffer Are buffer components (e.g., Na+, Cl-) correct for GAT function? check_protocol->buffer No expression Does your system (cell line, tissue) express BGT-1/GATs? check_system->expression No activity Is there measurable baseline GABA uptake (positive control)? check_system->activity No resolve Problem Resolved solubility->resolve concentration->resolve incubation->resolve buffer->resolve expression->resolve activity->resolve

Caption: Troubleshooting workflow for a lack of this compound activity.

Q8: I am observing an unexpected effect that doesn't seem related to GABA transport. How do I investigate this?

This is likely due to this compound's off-target activity. The diagram below illustrates the compound's multiple targets and suggests pharmacological tools to dissect the observed effect.

G nnc This compound bgt1 BGT-1 / GATs nnc->bgt1 Inhibits monoamine Monoamine Transporters (DAT, SERT, NET) nnc->monoamine Inhibits receptors Receptors (α1-adrenergic, D2-dopamine) nnc->receptors Binds nmur2 NMUR2 nnc->nmur2 Antagonizes effect_gaba ↑ Extracellular GABA (Anticonvulsant, Antiallodynic) bgt1->effect_gaba effect_mono ↑ Extracellular Monoamines (Behavioral/Neuromodulatory Effects) monoamine->effect_mono effect_rec Adrenergic/Dopaminergic Signaling receptors->effect_rec effect_nmur2 ↓ Cell Proliferation (Anti-glioma Effect) nmur2->effect_nmur2 control_gaba Control: Use selective GAT inhibitors (e.g., Tiagabine) effect_gaba->control_gaba control_rec Control: Use selective antagonists (e.g., Prazosin, Spiperone) effect_rec->control_rec

Caption: this compound's multi-target profile and associated controls.

Section 4: Experimental Protocols

Protocol: [³H]GABA Uptake Assay in Cultured Cells

This protocol provides a general framework for measuring the inhibition of GABA uptake by this compound in cells expressing GABA transporters (e.g., HEK-293 or CHO cells stably expressing BGT-1).

Materials:

  • HEK-293 or CHO cells stably expressing the GABA transporter of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • [³H]GABA (Tritiated GABA).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Scintillation fluid and vials.

  • Scintillation counter.

  • Ice-cold PBS (Phosphate-Buffered Saline).

  • 0.1 M NaOH.

Methodology:

  • Cell Culture: Plate cells in 24- or 48-well plates and grow to ~90-95% confluency.

  • Preparation:

    • On the day of the experiment, prepare serial dilutions of this compound in Uptake Buffer to achieve the desired final concentrations. Remember to include a vehicle-only control.

    • Prepare the [³H]GABA working solution in Uptake Buffer to a final concentration of ~10-50 nM (this may need optimization).

  • Pre-incubation:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with 1 mL of pre-warmed (37°C) Uptake Buffer.

    • Add 200 µL of the appropriate this compound dilution (or vehicle) to each well.

    • Pre-incubate the plate at 37°C for 15-25 minutes.

  • Initiate Uptake:

    • To start the reaction, add 50 µL of the [³H]GABA working solution to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake, which must be determined empirically.

  • Terminate Uptake:

    • To stop the reaction, rapidly aspirate the radioactive solution.

    • Immediately wash the cells three times with 1 mL of ice-cold PBS per well to remove extracellular [³H]GABA.

  • Cell Lysis and Counting:

    • Lyse the cells by adding 250 µL of 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

    • Transfer the lysate from each well into a separate scintillation vial.

    • Add 4-5 mL of scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake from control wells incubated with a saturating dose of a non-selective inhibitor or performed at 4°C.

    • Subtract the non-specific CPM from all other measurements.

    • Normalize the data by expressing it as a percentage of the uptake in the vehicle-only control wells (set to 100%).

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Mitigating the adrenergic effects of NNC 05-2090 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NNC 05-2090. The focus is on mitigating the known adrenergic effects of this compound to enable more precise investigation of its primary GABAergic mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is primarily known as a GABA uptake inhibitor, with a notable affinity for the betaine/GABA transporter 1 (BGT-1) and GABA transporter 2 (GAT-2, mGAT2).[1][2] It is often used in research to study the effects of increased GABAergic tone and has demonstrated anticonvulsant properties.[1][2]

Q2: What are the known off-target effects of this compound?

This compound exhibits significant off-target activity, most notably as an antagonist at alpha-1 adrenergic receptors.[3][4] It also inhibits the reuptake of monoamines, including serotonin, noradrenaline (norepinephrine), and dopamine.[5][6] These off-target effects can confound experimental results if not properly controlled.

Q3: Why is it important to mitigate the adrenergic effects of this compound?

The adrenergic effects of this compound, particularly its interaction with alpha-1 adrenergic receptors, can elicit physiological responses that may overlap with or counteract its GABAergic effects. For researchers aiming to specifically investigate the consequences of GABA transporter inhibition, it is crucial to isolate these effects from the adrenergic activity to ensure accurate data interpretation.

Q4: How can I mitigate the adrenergic effects of this compound in my experiments?

The most effective method to mitigate the adrenergic effects of this compound is to co-administer a selective alpha-1 adrenergic receptor antagonist. Prazosin (B1663645) is a well-characterized and commonly used selective antagonist for this purpose.[7][8][9] By blocking the alpha-1 adrenergic receptors, prazosin can prevent the off-target binding of this compound to these sites.

Data Presentation: this compound Target Affinity Profile

The following table summarizes the known inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for its various targets. This data is essential for designing experiments and understanding the compound's polypharmacology.

TargetParameterValueReference
GABA Transporters
mGAT2Ki1.4 µM[1][2]
BGT-1IC5010.6 µM[1][2]
GAT-1IC5029.62 µM[1][2]
GAT-2IC5045.29 µM[1][2]
GAT-3IC5022.51 µM[1][2]
Monoamine Transporters
Serotonin TransporterIC505.29 µM[1][2][5]
Noradrenaline TransporterIC507.91 µM[1][2][5]
Dopamine TransporterIC504.08 µM[1][2][5]
Adrenergic Receptors
Alpha-1 (Prazosin binding)IC50266 nM[1][2]
Dopamine Receptors
D2 (Spiperone binding)IC501632 nM[1][2]

Troubleshooting Guide

Problem: I am observing unexpected physiological responses in my cell culture/tissue preparation after applying this compound that are not consistent with GABAergic activity.

  • Possible Cause: The observed effects are likely due to the off-target adrenergic activity of this compound at alpha-1 adrenergic receptors.

  • Solution:

    • Co-administer a selective alpha-1 adrenergic antagonist: Prazosin is a suitable choice. Pre-incubate your cells or tissue with prazosin before adding this compound. A typical starting concentration for prazosin in in vitro experiments is in the low nanomolar range, but this should be optimized for your specific system.

    • Run appropriate controls:

      • A control group treated with vehicle only.

      • A control group treated with this compound only.

      • A control group treated with prazosin only.

      • The experimental group treated with both prazosin and this compound.

    • Validate the blockade: If possible, use a known alpha-1 adrenergic agonist to confirm that prazosin is effectively blocking the receptor in your experimental setup.

Problem: I am unsure of the optimal concentration of prazosin to use to block the adrenergic effects of this compound without causing its own off-target effects.

  • Possible Cause: The effective concentration of an antagonist can vary between cell types and experimental conditions.

  • Solution:

    • Perform a dose-response curve: Test a range of prazosin concentrations (e.g., from 1 nM to 1 µM) to determine the lowest concentration that effectively blocks the undesired adrenergic effects of this compound.

    • Consult the literature: Review studies that have used prazosin to block alpha-1 adrenergic receptors in similar experimental models to guide your concentration selection.

    • Assess cell viability: Ensure that the chosen concentration of prazosin does not negatively impact the health of your cells or tissue.

Experimental Protocols

Protocol 1: In Vitro Co-administration of Prazosin to Mitigate Adrenergic Effects of this compound

Objective: To isolate the GABAergic effects of this compound by blocking its off-target adrenergic activity in a cell culture model.

Materials:

  • Cell line of interest expressing GABA transporters and alpha-1 adrenergic receptors.

  • This compound

  • Prazosin hydrochloride

  • Appropriate cell culture medium and supplements

  • Vehicle (e.g., DMSO, saline)

  • Assay-specific reagents (e.g., for measuring downstream signaling events)

Procedure:

  • Cell Preparation: Plate cells at the desired density and allow them to adhere and grow to the appropriate confluency.

  • Prazosin Pre-incubation:

    • Prepare a stock solution of prazosin in the appropriate vehicle.

    • Dilute the prazosin stock solution in cell culture medium to the desired final concentration (start with a concentration range of 10-100 nM).

    • Remove the existing medium from the cells and replace it with the prazosin-containing medium.

    • Incubate the cells for a sufficient time to allow for receptor binding (typically 30-60 minutes).

  • This compound Treatment:

    • Prepare a stock solution of this compound in the appropriate vehicle.

    • Dilute the this compound stock solution in the prazosin-containing medium to the desired final concentration.

    • Add the this compound solution to the cells that have been pre-incubated with prazosin.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Control Groups:

    • Vehicle Control: Treat cells with the vehicle(s) used for both prazosin and this compound.

    • This compound Only: Treat cells with this compound in the absence of prazosin.

    • Prazosin Only: Treat cells with prazosin alone.

  • Data Collection: Perform the desired assay to measure the experimental outcome (e.g., neurotransmitter uptake, electrophysiological recording, second messenger signaling).

Visualizations

Alpha1_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_AR Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_AR Binds to NNC_05_2090_off_target This compound (Off-target) NNC_05_2090_off_target->Alpha1_AR Binds to (antagonist effect) Gq_protein Gq Protein Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release from ER IP3->Ca_release Triggers Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_release->Cellular_Response Leads to

Caption: Alpha-1 adrenergic receptor signaling pathway and the off-target interaction of this compound.

Experimental_Workflow cluster_control cluster_experimental Start Start Prepare_Cells Prepare Cell/Tissue Culture Start->Prepare_Cells Split Prepare_Cells->Split Control_Branch Control Groups Split->Control_Branch Experimental_Branch Experimental Group Split->Experimental_Branch Vehicle Vehicle Only Control_Branch->Vehicle NNC_Only This compound Only Control_Branch->NNC_Only Prazosin_Only Prazosin Only Control_Branch->Prazosin_Only Pre_incubation Pre-incubate with Prazosin Experimental_Branch->Pre_incubation Data_Analysis Data Collection and Analysis Vehicle->Data_Analysis NNC_Only->Data_Analysis Prazosin_Only->Data_Analysis Add_NNC Add this compound Pre_incubation->Add_NNC Add_NNC->Data_Analysis Conclusion Isolate GABAergic Effects Data_Analysis->Conclusion

Caption: Experimental workflow for mitigating this compound's adrenergic effects.

References

Validation & Comparative

Comparative Analysis of NNC 05-2090 and Tiagabine in GAT-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of NNC 05-2090 and tiagabine (B1662831) reveals significant differences in their potency, selectivity, and overall pharmacological profile as inhibitors of the GABA transporter 1 (GAT-1). While both compounds function as GABA uptake inhibitors, their distinct interaction with GAT subtypes and other neurotransmitter transporters leads to different research applications and potential therapeutic effects. Tiagabine is a potent and highly selective GAT-1 inhibitor, whereas this compound is a non-selective GABA uptake inhibitor with a preference for the betaine/GABA transporter 1 (BGT-1).[1][2][3][4]

Mechanism of Action

Both this compound and tiagabine exert their effects by blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transporters, these compounds increase the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.[5][6]

  • Tiagabine: Acts as a potent and selective inhibitor of GAT-1.[7][8] This high specificity means it primarily targets the reuptake of GABA at synapses where GAT-1 is predominantly located, such as on presynaptic neurons.[3][9] Its mechanism is described as mixed-type, exhibiting both competitive and non-competitive properties.[10]

  • This compound: Functions as a broader-spectrum GABA uptake inhibitor. It is not preferential for GAT-1 and shows moderate selectivity for BGT-1 (also known as mGAT-2 in mouse studies).[1][2][4] It also demonstrates inhibitory activity against GAT-3 and other monoamine transporters, indicating a more complex pharmacological profile.[11][12][13]

Quantitative Data: Potency and Selectivity

The inhibitory activities of this compound and tiagabine have been quantified across various GABA transporter subtypes. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, highlight the significant differences in their potency and selectivity.

Table 1: Inhibitory Activity (Ki in µM) at Human GABA Transporters

Compound hGAT-1 hGAT-2 hGAT-3 hBGT-1 Reference
Tiagabine 0.11 >100 800 >100 [14]

| This compound | 19 | 41 | 15 | 1.4 |[2][14] |

Table 2: Inhibitory Activity (IC50 in µM) at Various Transporters

Compound GAT-1 GAT-2 GAT-3 BGT-1 Serotonin Transporter Noradrenaline Transporter Dopamine Transporter Reference
Tiagabine 0.067 - - - - - -

| This compound | 29.62 | 45.29 | 22.51 | 10.6 | 5.29 | 7.91 | 4.08 |[11] |

Note: Potency values can vary between studies due to different experimental conditions, such as the use of different cell lines (e.g., HEK, CHO) or tissue preparations (e.g., synaptosomes).[15][16][17]

Experimental Protocols

The quantitative data for GAT inhibition are primarily derived from in vitro GABA uptake assays.

Protocol: [3H]GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.

  • Cell Culture: Mammalian cells (e.g., HEK-293) are engineered to stably express a single human GABA transporter subtype (e.g., GAT-1).[15][16]

  • Incubation with Inhibitor: The cells are pre-incubated for a set period with varying concentrations of the test compound (this compound or tiagabine).[16]

  • Addition of Radioligand: A fixed concentration of radiolabeled GABA, typically [3H]GABA, is added to the cell culture.[16][18]

  • Uptake Period: The cells are incubated for a short duration (e.g., 3 minutes) to allow for the uptake of [3H]GABA.[16]

  • Termination of Uptake: The uptake process is rapidly stopped by washing the cells with ice-cold buffer.[16]

  • Quantification: The cells are lysed, and the amount of intracellular [3H]GABA is measured using a liquid scintillation counter.[16]

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated. Non-specific uptake is determined by measuring uptake in the presence of a saturating concentration of a potent inhibitor.[15][16]

Visualizations

GAT_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron GABA GABA GABA_Receptor Postsynaptic GABA Receptor GABA->GABA_Receptor Binds GAT1 GAT-1 Transporter GABA->GAT1 Reuptake Vesicle GABA Vesicle Vesicle->GABA Release Inhibitor Tiagabine or This compound Inhibitor->GAT1 Blocks

Caption: Mechanism of GABA reuptake inhibition at a synapse.

Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture cells expressing a specific GAT subtype B 2. Add test inhibitor (e.g., this compound) A->B C 3. Add [3H]GABA (radioligand) B->C D 4. Incubate to allow uptake C->D E 5. Stop uptake with ice-cold buffer D->E F 6. Lyse cells & measure intracellular [3H]GABA E->F G 7. Calculate IC50 value F->G

Caption: Experimental workflow for a [3H]GABA uptake inhibition assay.

Summary of Comparison

The primary distinction between the two compounds lies in their selectivity and potency for GAT-1.

  • Tiagabine is a highly potent and selective GAT-1 inhibitor. Its focused action makes it a valuable tool for studies specifically investigating the role of GAT-1 in GABAergic neurotransmission and as a therapeutic agent for conditions like epilepsy, where enhancing synaptic GABA levels is beneficial.[3][5][7]

  • This compound is a non-selective inhibitor with a much lower affinity for GAT-1 compared to tiagabine.[1][2] Its profile is characterized by moderate inhibition of BGT-1 and GAT-3, as well as off-target effects on monoamine transporters and other receptors.[1][11][12] This broader activity profile suggests that its anticonvulsant effects observed in animal models may result from the inhibition of non-GAT-1 transporters, potentially offering a different mechanism for seizure control compared to selective GAT-1 inhibitors.[1][4]

References

A Comparative Analysis of the Anticonvulsant Efficacy of NNC 05-2090 and NNC 05-2045

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative anticonvulsant profiles of two non-selective GABA uptake inhibitors, NNC 05-2090 and NNC 05-2045. This document synthesizes available preclinical data to objectively compare their performance, supported by detailed experimental methodologies and visual representations of their proposed mechanisms and experimental applications.

Summary of Anticonvulsant Efficacy

This compound and NNC 05-2045 are two novel nipecotic acid derivatives that have demonstrated anticonvulsant properties.[1] Their primary mechanism of action is believed to be the inhibition of GABA uptake via non-GAT-1 transporters, with a proposed significant role for GAT-3 (mouse GAT4) inhibition.[1] This differs from selective GAT-1 inhibitors like tiagabine, resulting in a distinct anticonvulsant profile characterized by enhanced efficacy against maximal electroshock seizures and reduced efficacy against kindled seizures.[1]

The following tables summarize the quantitative data from comparative preclinical studies.

In Vitro GABA Uptake Inhibition
CompoundIC50 (µM) in Rat Cerebral Cortex SynaptosomesIC50 (µM) in Rat Inferior Colliculus Synaptosomes (in the presence of a GAT-1 inhibitor)
This compound 4.4 ± 0.82.5 ± 0.7
NNC 05-2045 12 ± 21.0 ± 0.1

Data from Dalby et al., 1997.[1]

In Vivo Anticonvulsant Activity (ED50, µmol/kg, i.p.)
Seizure ModelThis compoundNNC 05-2045
Sound-Induced Seizures (DBA/2 mice)
Tonic Convulsions6Not explicitly stated for direct comparison in the primary source, but NNC 05-2045 was tested.
Clonic Convulsions19Not explicitly stated for direct comparison in the primary source.
Maximal Electroshock (MES) Test (Mice) 7329
Sound-Induced Seizures (GEP rats)
Wild RunningNot Tested33
Clonic ConvulsionsNot Tested39
Tonic ConvulsionsNot Tested39

Data from Dalby et al., 1997.[1]

Receptor Binding Affinity

Both compounds also exhibit affinity for other receptors, which may contribute to their overall pharmacological profile.[1]

CompoundReceptorBinding Affinity (nM)
This compound α1-adrenergic266
D21632
NNC 05-2045 σ (sigma)113
α1-adrenergic550
D2122

Data from Dalby et al., 1997.[1]

Proposed Mechanism of Action

The primary anticonvulsant effect of this compound and NNC 05-2045 is attributed to the inhibition of non-GAT-1 GABA transporters, particularly GAT-3.[1] By blocking the reuptake of GABA from the synaptic cleft, these compounds increase the extracellular concentration of this inhibitory neurotransmitter, thereby enhancing GABAergic neurotransmission and reducing neuronal hyperexcitability.

Proposed Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA_synapse GABA GABA_release->GABA_synapse GABA_receptor GABA Receptor GABA_synapse->GABA_receptor GAT3 GAT-3 Transporter GABA_synapse->GAT3 Reuptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition NNC_compounds This compound / NNC 05-2045 NNC_compounds->GAT3 Inhibition

Caption: Proposed mechanism of action for this compound and NNC 05-2045.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and NNC 05-2045.

[3H]GABA Uptake Assay
  • Objective: To determine the in vitro inhibitory potency of this compound and NNC 05-2045 on GABA transporters.

  • Preparation: Synaptosomes were prepared from the cerebral cortex and inferior colliculus of rats.

  • Procedure:

    • Synaptosomal preparations were incubated with varying concentrations of this compound or NNC 05-2045.

    • For the inferior colliculus experiments, a highly potent and selective GAT-1 inhibitor (NNC 05-0711) was added to isolate the effects on non-GAT-1 transporters.[1]

    • [3H]GABA was added to the incubation mixture.

    • The uptake of [3H]GABA into the synaptosomes was measured.

  • Data Analysis: IC50 values, representing the concentration of the compound that inhibits 50% of [3H]GABA uptake, were calculated.

Maximal Electroshock (MES) Test
  • Objective: To assess the anticonvulsant efficacy against generalized tonic-clonic seizures.

  • Animals: Mice were used for this study.

  • Procedure:

    • Animals were administered various doses of this compound or NNC 05-2045 via intraperitoneal (i.p.) injection.

    • At the time of peak effect, a maximal electrical stimulus was delivered through corneal electrodes.

    • The presence or absence of tonic hindlimb extension was recorded as the endpoint.

  • Data Analysis: The ED50 value, the dose effective in protecting 50% of the animals from the tonic hindlimb extension, was determined for each compound.[1]

Sound-Induced Seizures in DBA/2 Mice
  • Objective: To evaluate the efficacy against reflex seizures.

  • Animals: DBA/2 mice, which are genetically susceptible to sound-induced seizures, were used.

  • Procedure:

    • Mice were treated with different doses of this compound or NNC 05-2045 (i.p.).

    • Following a specific pretreatment time, the animals were exposed to a high-intensity acoustic stimulus.

    • The occurrence of clonic and tonic convulsions was observed and scored.

  • Data Analysis: ED50 values for the suppression of tonic and clonic convulsions were calculated.[1]

Amygdala Kindling in Rats
  • Objective: To assess the effect on complex partial seizures and seizure development.

  • Animals: Rats with electrodes implanted in the amygdala were used.

  • Procedure:

    • Animals were subjected to repeated, intermittent electrical stimulation of the amygdala until stable, generalized seizures (class 5) were consistently elicited (kindling).

    • Kindled rats were then treated with this compound or NNC 05-2045 (i.p.).

    • The amygdala was stimulated, and the resulting seizure severity and afterdischarge duration were recorded.

  • Data Analysis: The effects of the compounds on seizure grade and afterdischarge duration were statistically analyzed. Both NNC 05-2045 and this compound significantly reduced generalized seizure severity at the highest doses tested.[1]

Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Models cluster_endpoints Efficacy Endpoints uptake_assay [3H]GABA Uptake Assay (Rat Synaptosomes) ic50 Determine IC50 uptake_assay->ic50 animal_prep Animal Dosing (i.p. injection) mes Maximal Electroshock (Mice) animal_prep->mes sound Sound-Induced Seizures (DBA/2 Mice) animal_prep->sound kindling Amygdala Kindling (Rats) animal_prep->kindling ed50 Calculate ED50 mes->ed50 sound->ed50 seizure_score Seizure Severity Score Afterdischarge Duration kindling->seizure_score start Compound Synthesis This compound & NNC 05-2045 start->uptake_assay start->animal_prep

Caption: General experimental workflow for anticonvulsant profiling.

References

A Comparative Guide to NNC 05-2090 and Other BGT-1 Inhibitors in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of NNC 05-2090 and other inhibitors of the Betaine/GABA Transporter 1 (BGT-1) in the context of neuropathic pain models. The objective is to present the current landscape of these inhibitors, supported by available experimental data, to aid in research and development efforts targeting neuropathic pain.

Introduction to BGT-1 Inhibition in Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system. A key mechanism implicated in the pathophysiology of neuropathic pain is the dysregulation of inhibitory neurotransmission, primarily mediated by gamma-aminobutyric acid (GABA). GABA transporters (GATs) are crucial for regulating GABA levels in the synaptic cleft and extrasynaptic space. The GABA transporter subtype BGT-1 (SLC6A12) has emerged as a potential therapeutic target. BGT-1 is expressed on astrocytes and neurons and its inhibition is hypothesized to increase ambient GABA levels, thereby enhancing inhibitory tone and alleviating neuropathic pain symptoms.[1]

This compound is a moderately selective BGT-1 inhibitor that has demonstrated efficacy in preclinical models of neuropathic pain.[2] However, a comprehensive understanding of its performance relative to other BGT-1 inhibitors is essential for advancing therapeutic strategies. This guide compares this compound with other notable BGT-1 inhibitors, including EF1502, RPC-425, and BPDBA, based on available in vitro and in vivo data.

Comparative Analysis of BGT-1 Inhibitors

The following tables summarize the key pharmacological parameters and reported in vivo efficacy of this compound and other BGT-1 inhibitors. It is important to note that direct head-to-head comparative studies in neuropathic pain models are limited in the publicly available literature.

Table 1: In Vitro Potency and Selectivity of BGT-1 Inhibitors

CompoundTarget(s)IC50/Ki (µM) for BGT-1Selectivity ProfileReference(s)
This compound BGT-1, Monoamine TransportersIC50: 10.6, Ki: 1.4Moderately selective for BGT-1. Also inhibits serotonin, noradrenaline, and dopamine (B1211576) transporters with similar IC50 values (5.29, 7.91, and 4.08 µM, respectively).[2][3]
EF1502 BGT-1, GAT1-Dual inhibitor.
RPC-425 BGT-1-Selective for BGT-1 over other GATs.
BPDBA BGT-1-Non-competitive inhibitor of BGT-1.

Table 2: In Vivo Efficacy of BGT-1 Inhibitors in Neuropathic Pain and Other Models

CompoundAnimal ModelAdministration RouteEffective Dose RangeObserved EffectReference(s)
This compound Partial Sciatic Nerve Ligation (Mouse)Intraperitoneal (i.p.), Intrathecal (i.t.)0.01, 0.1, 0.3 mg/kgReverses mechanical allodynia.[3]
Sound-induced seizures (DBA/2 mice)i.p.ED50: 19 µmol/kg (tonic), 26 µmol/kg (clonic)Anticonvulsant activity.[3]
Maximal Electroshock (MES) (Mice)i.p.ED50: 73 µmol/kgAnticonvulsant activity.[3]
EF1502 Epilepsy Models--Anticonvulsant activity. Data in neuropathic pain models is limited.
RPC-425 Epilepsy Models--Anticonvulsant activity. Data in neuropathic pain models is limited.
BPDBA ---Data in in vivo models is limited.

Note: A significant gap exists in the literature regarding direct comparative studies of these BGT-1 inhibitors in validated neuropathic pain models. The majority of the in vivo research for EF1502, RPC-425, and BPDBA has been conducted in the context of epilepsy.

Experimental Protocols

Partial Sciatic Nerve Ligation (PSL) Model in Mice

The PSL model is a widely used method to induce neuropathic pain.

Objective: To create a consistent and long-lasting state of mechanical allodynia and thermal hyperalgesia.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical scissors and forceps

  • 7-0 silk suture

  • Warming pad

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Make a small incision on the lateral surface of the thigh.

  • Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.

  • Carefully isolate the sciatic nerve proximal to its trifurcation.

  • Using a 7-0 silk suture, ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve.

  • Ensure that the ligature is tight enough to cause a slight twitch in the leg.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover on a warming pad.

  • Sham-operated animals undergo the same procedure without nerve ligation.

  • Behavioral testing (e.g., von Frey test for mechanical allodynia) is typically performed before surgery and at various time points post-surgery (e.g., days 3, 7, 14, and 21).

GABA Uptake Assay

This assay is used to determine the potency of compounds in inhibiting BGT-1.

Objective: To measure the IC50 values of test compounds for BGT-1.

Materials:

  • CHO or HEK293 cells stably expressing the human BGT-1 transporter.

  • [³H]GABA (radiolabeled GABA)

  • Test compounds (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation counter

Procedure:

  • Plate the BGT-1 expressing cells in 96-well plates and grow to confluence.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with the test compound at various concentrations for a specified time (e.g., 10-20 minutes) at room temperature.

  • Initiate the uptake by adding a solution containing [³H]GABA and the test compound.

  • Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the amount of [³H]GABA taken up using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known BGT-1 inhibitor.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway

Caption: Role of BGT-1 in Neuropathic Pain Signaling in the Spinal Dorsal Horn.

Experimental Workflow

ExperimentalWorkflow cluster_animal_model Animal Model Preparation cluster_drug_admin Drug Administration and Testing cluster_data_analysis Data Analysis Animal_Selection Select Mice (e.g., C57BL/6J) Baseline_Testing Baseline Behavioral Testing (von Frey Test) Animal_Selection->Baseline_Testing PSL_Surgery Partial Sciatic Nerve Ligation (PSL) Surgery Baseline_Testing->PSL_Surgery Post_Op_Recovery Post-Operative Recovery (7-14 days) PSL_Surgery->Post_Op_Recovery Confirm_Allodynia Confirm Development of Mechanical Allodynia Post_Op_Recovery->Confirm_Allodynia Randomization Randomize Animals into Treatment Groups Confirm_Allodynia->Randomization Drug_Admin Administer BGT-1 Inhibitor (e.g., this compound) or Vehicle Randomization->Drug_Admin Behavioral_Assessment Post-Treatment Behavioral Testing (von Frey Test at multiple time points) Drug_Admin->Behavioral_Assessment Data_Collection Collect Paw Withdrawal Threshold Data Behavioral_Assessment->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis ED50_Calculation Calculate ED50 Value Statistical_Analysis->ED50_Calculation

Caption: Experimental Workflow for Evaluating BGT-1 Inhibitors in a Neuropathic Pain Model.

Discussion and Future Directions

This compound demonstrates promising antiallodynic effects in a preclinical model of neuropathic pain.[3] Its mechanism of action, however, may not be solely attributable to BGT-1 inhibition, as it also displays activity at monoamine transporters.[2] This polypharmacology could be advantageous for treating a complex condition like neuropathic pain, where multiple neurotransmitter systems are dysregulated.

A significant challenge in the field is the lack of direct comparative studies between different BGT-1 inhibitors in neuropathic pain models. While compounds like EF1502 and RPC-425 have shown efficacy in epilepsy models, their potential in neuropathic pain remains largely unexplored in the public domain. Future research should prioritize head-to-head comparisons of these inhibitors in validated neuropathic pain models to elucidate their relative efficacy and therapeutic potential.

Furthermore, a deeper understanding of the specific role of BGT-1 in different neuronal and glial populations within the pain circuitry is needed. The development of more selective and potent BGT-1 inhibitors will be instrumental in dissecting the precise contribution of this transporter to the pathophysiology of neuropathic pain and in validating it as a therapeutic target.

References

Validating the NMUR2 Antagonist Activity of NNC 05-2090: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of NNC 05-2090 and other known antagonists of the Neuromedin U Receptor 2 (NMUR2). The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of this G-protein coupled receptor.

Introduction to NMUR2 and its Antagonism

Neuromedin U Receptor 2 (NMUR2) is a G-protein coupled receptor predominantly expressed in the central nervous system. It is involved in a variety of physiological processes, including the regulation of food intake, energy homeostasis, and pain perception. Recent studies have also implicated NMUR2 in the progression of certain cancers, such as glioma, making it a promising therapeutic target.[1] Antagonists of NMUR2 are valuable research tools and potential therapeutic agents for conditions where NMUR2 signaling is dysregulated.

This compound was identified as a small molecule antagonist of NMUR2 through a screening of 6,331 FDA-approved compounds.[1] It has been shown to inhibit NMUR2 downstream signaling and reduce the growth of glioma cells in vitro and in vivo.[1] This guide compares the antagonist activity of this compound with other reported NMUR2 antagonists, presenting available quantitative data, detailed experimental protocols for activity validation, and visualizations of the relevant signaling pathway and experimental workflows.

Comparative Analysis of NMUR2 Antagonists

The following table summarizes the available quantitative and qualitative data for this compound and other representative NMUR2 antagonists.

AntagonistTypeTargetPotency/AffinityAssay TypeOrganismCitation
This compound Small MoleculeNMUR2Dose-dependent inhibition in the low micromolar range (1.25-20 µM)PRESTO-Tango β-arrestin recruitment assayHuman[1]
R-PSOPSmall MoleculeNMUR2Ki: 52 nM Kb: 92 nM IC50: 86 nMRadioligand Binding Calcium Mobilization Phosphoinositide TurnoverHuman[2]
R-PSOPSmall MoleculeNMUR2Ki: 32 nM Kb: 155 nMRadioligand Binding Calcium MobilizationRat[2]
Peptide S4PeptideNMUR1/NMUR2Kb: 41 nM (partial agonist activity)Calcium MobilizationHuman[3]
Peptide 9a (CPN-351)PeptideNMUR1/NMUR2Kb: 421 nMCalcium MobilizationHuman[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of NMUR2 antagonist activity are provided below.

NMUR2 Antagonist Screening using PRESTO-Tango Assay

This protocol describes a high-throughput screening method to identify antagonists of NMUR2 based on β-arrestin recruitment.

Principle: The PRESTO-Tango assay is a luciferase-based screening system. Upon ligand binding to the GPCR, β-arrestin is recruited, leading to the cleavage of a fusion protein and the release of a transcription factor (tTA). The tTA then drives the expression of a luciferase reporter gene. Antagonists will inhibit this process.[4]

Protocol:

  • Cell Culture: Maintain HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion protein) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

  • Transfection: Transfect the HTLA cells with a plasmid encoding for human NMUR2.

  • Compound Screening:

    • Plate the transfected cells in 384-well plates.

    • Add the library compounds (e.g., this compound) at desired concentrations to the wells.

    • Incubate for a specified period (e.g., 1 hour).

    • Add the NMUR2 agonist, Neuromedin U (NMU), at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for a further period (e.g., 16 hours) to allow for reporter gene expression.

  • Luciferase Assay:

    • Add a luciferase substrate solution to the wells.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to a positive control (agonist alone) and a negative control (vehicle).

    • Compounds that show a concentration-dependent decrease in luciferase activity are identified as potential antagonists.[1]

Validation of Antagonist Activity using Calcium Mobilization Assay

This protocol is used to functionally validate the antagonist activity by measuring its ability to block agonist-induced intracellular calcium release.

Principle: NMUR2 is coupled to the Gαq signaling pathway, which upon activation by an agonist, leads to the release of intracellular calcium (Ca2+).[1] This change in intracellular Ca2+ concentration can be measured using a fluorescent calcium indicator. An antagonist will inhibit the agonist-induced calcium flux.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human NMUR2 in a suitable medium.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion).

    • Remove the culture medium and add the dye-loading buffer to the cells.

    • Incubate for 1 hour at 37°C in the dark.

  • Antagonist Incubation:

    • Wash the cells with assay buffer.

    • Add the antagonist (e.g., this compound) at various concentrations to the wells.

    • Incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add the NMUR2 agonist (e.g., NMU-25) to the wells.

    • Measure the fluorescence intensity over time to monitor the intracellular calcium concentration.

  • Data Analysis:

    • Determine the dose-response curve of the antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.

    • Calculate the IC50 value of the antagonist.

Assessment of Downstream Signaling: STAT5 Phosphorylation Assay

This protocol assesses the antagonist's ability to inhibit the phosphorylation of STAT5, a downstream effector in the NMUR2 signaling pathway.

Principle: Activation of NMUR2 can lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[1] The level of phosphorylated STAT5 (pSTAT5) can be quantified using flow cytometry or western blotting.

Protocol (Flow Cytometry):

  • Cell Treatment:

    • Culture glioma cells (e.g., U87MG) that endogenously express NMUR2.

    • Treat the cells with the antagonist (this compound) at various concentrations for a predetermined time.

    • Stimulate the cells with an NMUR2 agonist (NMU) for a short period (e.g., 15-30 minutes).

  • Cell Fixation and Permeabilization:

    • Fix the cells with a suitable fixation buffer (e.g., paraformaldehyde).

    • Permeabilize the cells with a permeabilization buffer (e.g., methanol) to allow antibody access to intracellular proteins.

  • Antibody Staining:

    • Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).

    • Co-stain with antibodies for cell surface markers if desired.

  • Flow Cytometry Analysis:

    • Acquire the data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal in the cell population of interest.

  • Data Analysis:

    • Compare the pSTAT5 MFI in antagonist-treated cells to that in agonist-only treated cells to determine the extent of inhibition.

Visualizations

NMUR2 Signaling Pathway

NMUR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMUR2 NMUR2 Gq Gαq NMUR2->Gq Activates PLC PLC Gq->PLC Activates Ca_release Ca²⁺ Release PLC->Ca_release Leads to NMU Neuromedin U (NMU) NMU->NMUR2 Agonist NNC_2090 This compound NNC_2090->NMUR2 Antagonist STAT5 STAT5 Ca_release->STAT5 Activates pSTAT5 pSTAT5 STAT5->pSTAT5 Phosphorylation Transcription Gene Transcription (Cell Cycle Progression) pSTAT5->Transcription Promotes

Caption: NMUR2 signaling pathway and point of inhibition by this compound.

Experimental Workflow for NMUR2 Antagonist Validation

Antagonist_Validation_Workflow cluster_screening Primary Screening cluster_functional Functional Validation cluster_downstream Downstream Signaling cluster_binding Direct Binding Screening High-Throughput Screening (e.g., PRESTO-Tango Assay) Hit_ID Hit Identification (e.g., this compound) Screening->Hit_ID Functional_Assay Functional Assay (e.g., Calcium Mobilization) Hit_ID->Functional_Assay Downstream_Assay Downstream Signaling Assay (e.g., STAT5 Phosphorylation) Hit_ID->Downstream_Assay Binding_Assay Direct Binding Assay (e.g., Radioligand Binding, CETSA) Hit_ID->Binding_Assay IC50 IC50 Determination Functional_Assay->IC50 Inhibition_Confirm Confirmation of Pathway Inhibition Downstream_Assay->Inhibition_Confirm Ki_Confirm Ki Determination / Target Engagement Binding_Assay->Ki_Confirm

Caption: General workflow for the validation of NMUR2 antagonist activity.

References

Comparative Analysis of NNC 05-2090's Effects on GAT-1, GAT-2, and GAT-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of NNC 05-2090's Inhibitory Profile on Key GABA Transporters

This guide provides a detailed comparative analysis of the effects of this compound, a novel nipecotic acid derivative, on the gamma-aminobutyric acid (GABA) transporters GAT-1, GAT-2, and GAT-3. This compound is a GABA uptake inhibitor with a notable selectivity profile that distinguishes it from other classic inhibitors.[1] This document summarizes key experimental data, outlines methodologies for the cited experiments, and presents visual diagrams to elucidate the compound's interactions and the experimental workflow.

Quantitative Data Summary

The inhibitory potency of this compound on GAT-1, GAT-2, and GAT-3 has been quantified using IC50 and Ki values, which represent the concentration of the inhibitor required to block 50% of the transporter activity and the inhibition constant, respectively. The data, compiled from multiple studies, are presented in the table below for straightforward comparison. It is important to note that this compound also exhibits high affinity for the betaine/GABA transporter 1 (BGT-1).[2][3]

TransporterParameterValue (µM)Species/SystemReference
GAT-1 IC5029.62Rat Cortex Synaptosomes[2]
Ki19Human (recombinant)[3]
GAT-2 IC5045.29Rat Cortex Synaptosomes[2]
Ki41Human (recombinant)[3]
GAT-3 IC5022.51Rat Cortex Synaptosomes[2]
Ki15Human (recombinant)[3]
BGT-1 IC5010.6CHO cells expressing BGT-1[2][4][5]
Ki1.4Human (recombinant)[3]

Note: There can be variations in reported values across different experimental setups and species.

Experimental Protocols

The following outlines the general methodologies employed in the key experiments cited for determining the inhibitory effects of this compound.

[3H]GABA Uptake Inhibition Assay in Synaptosomes

This assay is a common method to assess the activity of GABA transporters.

Objective: To determine the concentration at which this compound inhibits 50% of the [3H]GABA uptake by synaptosomes, which are resealed nerve terminals containing functional transporters.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions, such as the rat cerebral cortex or inferior colliculus.[1] This involves homogenization of the brain tissue in a suitable buffer, followed by differential centrifugation to isolate the synaptosomal fraction.

  • Incubation: The prepared synaptosomes are pre-incubated with varying concentrations of this compound.

  • [3H]GABA Uptake: Radiolabeled [3H]GABA is then added to the synaptosome suspension to initiate the uptake process. The uptake is allowed to proceed for a defined period at a controlled temperature (e.g., 25-37°C).

  • Termination of Uptake: The uptake is rapidly terminated by filtration through glass fiber filters, which traps the synaptosomes but allows the free [3H]GABA to pass through.

  • Scintillation Counting: The radioactivity retained on the filters, corresponding to the amount of [3H]GABA taken up by the synaptosomes, is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of [3H]GABA uptake against the logarithm of the this compound concentration.

Inhibition Assays in CHO Cells Stably Expressing GATs

This method provides a more specific assessment of the inhibitor's effect on individual transporter subtypes.

Objective: To determine the inhibitory potency and selectivity of this compound on specific, individually expressed human GABA transporter subtypes.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells are genetically engineered to stably express a single subtype of the human GABA transporter (e.g., hGAT-1, hGAT-2, hGAT-3, or hBGT-1).

  • Assay Procedure: The cells are plated in multi-well plates and incubated. On the day of the assay, the cells are washed and incubated with a buffer solution containing varying concentrations of this compound.

  • [3H]GABA Uptake: Radiolabeled [3H]GABA is added to initiate uptake.

  • Termination and Measurement: After a defined incubation period, the uptake is terminated, and the amount of radioactivity taken up by the cells is measured, similar to the synaptosome assay.

  • Data Analysis: Ki values are determined from the IC50 values using the Cheng-Prusoff equation, which takes into account the concentration of the radiolabeled substrate used in the assay.

Visualizations

Interaction of this compound with GABA Transporters

The following diagram illustrates the inhibitory action of this compound on the reuptake of GABA at a synaptic cleft, highlighting its differential effects on GAT-1, GAT-2, GAT-3, and BGT-1. GABA transporters are crucial for regulating the concentration of GABA in the synaptic cleft.[6][7] GAT-1 is primarily found in neurons, while GAT-3 is mainly expressed in glial cells.[7][8] GAT-2 and BGT-1 are also present in the brain, though at lower levels.[6]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron / Glial Cell presynaptic GABA Vesicle GABA GABA presynaptic->GABA Release GAT1 GAT-1 GABA->GAT1 Uptake GAT2 GAT-2 GABA->GAT2 Uptake GAT3 GAT-3 GABA->GAT3 Uptake BGT1 BGT-1 GABA->BGT1 Uptake NNC052090 This compound NNC052090->GAT1 Inhibits (Ki=19µM) NNC052090->GAT2 Inhibits (Ki=41µM) NNC052090->GAT3 Inhibits (Ki=15µM) NNC052090->BGT1 Inhibits (Ki=1.4µM)

Caption: this compound's inhibitory effect on GABA transporters.

Experimental Workflow for [3H]GABA Uptake Assay

This diagram outlines the key steps involved in a typical radiolabeled GABA uptake assay used to determine the inhibitory potency of compounds like this compound.

A 1. Preparation of Synaptosomes or Transporter-Expressing Cells B 2. Pre-incubation with Varying [this compound] A->B C 3. Addition of [3H]GABA to Initiate Uptake B->C D 4. Termination of Uptake by Rapid Filtration C->D E 5. Measurement of Radioactivity (Scintillation Counting) D->E F 6. Data Analysis: IC50/Ki Determination E->F

Caption: Workflow for determining GABA transporter inhibition.

References

A Comparative Analysis of NNC 05-2090 and Selective GAT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuropharmacology, the modulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a cornerstone of therapeutic development for conditions such as epilepsy and neuropathic pain. A key mechanism for regulating GABAergic neurotransmission is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. This guide provides a detailed comparison of NNC 05-2090, a non-selective GABA uptake inhibitor, and selective inhibitors of the GABA transporter 1 (GAT-1), such as Tiagabine. This comparison is intended for researchers, scientists, and drug development professionals to delineate the distinct pharmacological profiles and potential therapeutic implications of these compounds.

Differentiating Pharmacological Profiles

This compound and selective GAT-1 inhibitors represent two distinct strategies for augmenting GABAergic signaling. While both classes of compounds inhibit GABA reuptake, their selectivity for the four known GABA transporter subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) and their off-target activities differ significantly.[1]

This compound is characterized by a broad inhibitory profile. It displays moderate selectivity for the betaine/GABA transporter 1 (BGT-1) but also exhibits activity against GAT-1, GAT-2, and GAT-3.[2] Furthermore, this compound interacts with other neurotransmitter systems, showing affinity for α1-adrenergic and D2-dopamine receptors, and also inhibits the reuptake of serotonin, noradrenaline, and dopamine.[1] This polypharmacology suggests that the in vivo effects of this compound are likely a composite of its actions on multiple targets.

In stark contrast, selective GAT-1 inhibitors , such as Tiagabine, NNC-711, and SKF-89976A, are engineered for high-affinity and specific inhibition of the GAT-1 transporter.[3] GAT-1 is predominantly expressed on presynaptic neurons and astrocytes surrounding GABAergic synapses, playing a crucial role in terminating synaptic GABA transmission.[4] The high selectivity of these inhibitors for GAT-1 results in a more targeted modulation of GABAergic signaling with fewer off-target effects compared to non-selective inhibitors like this compound.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory potency (IC₅₀/Kᵢ values) of this compound and representative selective GAT-1 inhibitors against various GABA transporters and off-target receptors.

Table 1: Inhibitory Activity against GABA Transporters (IC₅₀/Kᵢ in µM)

CompoundGAT-1GAT-2GAT-3BGT-1
This compound 1941151.4
Tiagabine 0.049[5]>100>100>100
NNC-711 0.041711700622
SKF-89976A 0.135509447210

Table 2: Off-Target Receptor Binding Affinity of this compound (IC₅₀ in nM) [1]

ReceptorIC₅₀ (nM)
α1-adrenergic 266
D2-dopamine 1632

In Vivo Anticonvulsant Activity

The differences in pharmacological profiles between this compound and selective GAT-1 inhibitors translate to distinct in vivo anticonvulsant activities. This compound has demonstrated efficacy in various rodent models of seizures.

Table 3: Anticonvulsant Activity of this compound (ED₅₀ in µmol/kg, i.p.) [1]

Seizure ModelTonic ConvulsionsClonic Convulsions
Sound-induced (DBA/2 mice) 619
Maximal Electroshock (MES) 73-

Notably, studies have suggested that the anticonvulsant effects of this compound differ from those of selective GAT-1 inhibitors like tiagabine. For instance, this compound shows enhanced efficacy against maximal electroshock seizures and reduced efficacy against kindled seizures compared to selective GAT-1 inhibitors.[1][6] This suggests that the inhibition of non-GAT-1 transporters (potentially GAT-3 and BGT-1) and its off-target activities may contribute to its unique anticonvulsant profile.[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.

Caption: GABAergic synapse showing targets of this compound and selective GAT-1 inhibitors.

Experimental_Workflow_GABA_Uptake_Assay A Synaptosome Preparation B Pre-incubation with Inhibitor (e.g., this compound) A->B C Addition of Radiolabeled GABA ([³H]GABA) B->C D Incubation C->D E Termination of Uptake (e.g., rapid filtration) D->E F Measurement of Radioactivity (Scintillation Counting) E->F G Data Analysis (IC₅₀ determination) F->G

Caption: Experimental workflow for a [³H]GABA uptake assay in synaptosomes.

Experimental Protocols

[³H]GABA Uptake Assay in Synaptosomes

This assay is a standard method to determine the inhibitory potency of compounds on GABA transporters.

  • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., cerebral cortex) of rodents. The tissue is homogenized in a buffered sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of the test compound (e.g., this compound or a selective GAT-1 inhibitor) or vehicle for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 25-37°C).

  • Initiation of Uptake: GABA uptake is initiated by the addition of a fixed concentration of radiolabeled GABA, typically [³H]GABA.

  • Incubation: The mixture is incubated for a short period (e.g., 1-10 minutes) to allow for the uptake of [³H]GABA into the synaptosomes.

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the unbound [³H]GABA to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Measurement of Radioactivity: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition of [³H]GABA uptake at each concentration of the test compound is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the inhibitor that produces 50% inhibition of GABA uptake, is then determined by non-linear regression analysis.

Competitive Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor, in this case, the off-target receptors of this compound.

  • Membrane Preparation: Membranes expressing the receptor of interest (e.g., α1-adrenergic or D2-dopamine receptors) are prepared from cell lines or brain tissue.

  • Assay Setup: In a multi-well plate, the receptor membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind specifically to the receptor and varying concentrations of the unlabeled test compound (the "competitor," e.g., this compound).

  • Incubation: The plate is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Measurement of Radioactivity: The radioactivity on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. The IC₅₀ value, the concentration of the competitor that displaces 50% of the specifically bound radioligand, is determined. The Kᵢ (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

This compound and selective GAT-1 inhibitors represent distinct pharmacological tools for modulating the GABAergic system. This compound, with its broad-spectrum activity on multiple GABA transporter subtypes and off-target receptors, offers a complex pharmacological profile that may lead to unique therapeutic effects but also a higher potential for side effects. In contrast, selective GAT-1 inhibitors provide a more targeted approach to enhancing synaptic GABA levels, which has been clinically validated for the treatment of epilepsy. The choice between these two types of inhibitors will depend on the specific research question or therapeutic goal, with the understanding that their differing mechanisms of action will likely result in distinct physiological and clinical outcomes. Further research is warranted to fully elucidate the therapeutic potential of targeting multiple GABA transporters and the clinical implications of the off-target activities of compounds like this compound.

References

Cross-validation of NNC 05-2090's anticonvulsant properties in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anticonvulsant properties of NNC 05-2090, a novel GABA uptake inhibitor, based on available preclinical data. The information presented herein is intended to offer an objective comparison of this compound's performance with alternative compounds, supported by experimental data from various rodent models of epilepsy.

Disclaimer: The available scientific literature on the anticonvulsant properties of this compound is currently limited to rodent species (mice and rats). No studies on non-rodent species were identified during the literature review for this guide. Therefore, a comprehensive cross-species validation beyond rodents cannot be provided at this time.

Mechanism of Action

This compound is a nipecotic acid derivative that functions as a GABA uptake inhibitor.[1] Unlike the selective GAT-1 inhibitor tiagabine, this compound does not act preferentially on the GAT-1 transporter.[2] Its anticonvulsant effects are proposed to be primarily mediated through the inhibition of GAT-3 (mouse GAT4) and potentially the betaine/GABA transporter 1 (BGT-1).[2][3] This mechanism leads to an increase in extracellular GABA levels, enhancing inhibitory neurotransmission.

NNC_05_2090_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron / Glial Cell GABA GABA Postsynaptic_Receptor Postsynaptic GABA Receptor GABA->Postsynaptic_Receptor Activates Inhibitory_Effect Increased Inhibitory Neurotransmission Postsynaptic_Receptor->Inhibitory_Effect Leads to GAT3_BGT1 GAT-3 / BGT-1 Transporters GAT3_BGT1->GABA GABA Reuptake NNC_05_2090 This compound NNC_05_2090->GAT3_BGT1 Inhibits

Proposed mechanism of action for this compound.

Comparative Efficacy Data

The anticonvulsant efficacy of this compound has been evaluated in several well-established rodent models of epilepsy. The following tables summarize the key quantitative data and provide a comparison with its structural analog, NNC 05-2045, and the selective GAT-1 inhibitor, tiagabine.

Table 1: In Vitro GABA Uptake Inhibition
CompoundPreparationIC50 (µM)
This compound Rat Cerebral Cortex Synaptosomes4.4 ± 0.8
Rat Inferior Colliculus Synaptosomes2.5 ± 0.7
BGT-110.6[4]
GAT-129.62[4]
GAT-245.29[4]
GAT-322.51[4]
NNC 05-2045Rat Cerebral Cortex Synaptosomes12 ± 2
Rat Inferior Colliculus Synaptosomes1.0 ± 0.1
Table 2: Anticonvulsant Activity in Rodent Models
ModelSpeciesCompoundEndpointED50 (µmol/kg, i.p.)
Sound-Induced SeizuresDBA/2 MiceThis compound Tonic Convulsions6
This compound Clonic Convulsions19
NNC 05-2045Wild Running33
NNC 05-2045Clonic Convulsions39
NNC 05-2045Tonic Convulsions39
Maximal Electroshock (MES)MiceThis compound Tonic Hindlimb Extension73
NNC 05-2045Tonic Hindlimb Extension29
Amygdala KindlingRatsThis compound Reduced Seizure Severity (grades 3-5)Significant at 72-242 µmol/kg
This compound Reduced Afterdischarge DurationSignificant at 72-242 µmol/kg
NNC 05-2045Reduced Seizure Severity (grades 3-5)Significant at 72-242 µmol/kg

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Maximal Electroshock (MES) Test

This model is used to identify compounds that prevent the spread of seizures.

MES_Workflow Start Select Mice Drug_Admin Administer this compound (i.p.) or Vehicle Start->Drug_Admin Wait Waiting Period Drug_Admin->Wait Stimulation Corneal Electrical Stimulation (e.g., 50mA, 60Hz, 0.2s) Wait->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Endpoint: Protection from Tonic Hindlimb Extension Observation->Endpoint Analysis Calculate ED50 Endpoint->Analysis

Workflow for the Maximal Electroshock (MES) test.
Sound-Induced Seizures in DBA/2 Mice

This model is used to evaluate drugs against reflex seizures.

Sound_Induced_Seizure_Workflow Start Select DBA/2 Mice Drug_Admin Administer this compound (i.p.) or Vehicle Start->Drug_Admin Wait Waiting Period Drug_Admin->Wait Auditory_Stim Expose to High-Intensity Auditory Stimulus Wait->Auditory_Stim Observation Observe for Wild Running, Clonic, and Tonic Convulsions Auditory_Stim->Observation Endpoint Endpoint: Protection from Tonic and Clonic Convulsions Observation->Endpoint Analysis Calculate ED50 Endpoint->Analysis

Workflow for the sound-induced seizure model in DBA/2 mice.
Amygdala Kindling in Rats

This model mimics the development and manifestation of temporal lobe epilepsy.

Amygdala_Kindling_Workflow Start Implant Electrode in Rat Amygdala Kindling Repeated Electrical Stimulation until Stable Seizures Occur (Kindling) Start->Kindling Drug_Admin Administer this compound (i.p.) or Vehicle Kindling->Drug_Admin Stimulation Deliver Electrical Stimulus Drug_Admin->Stimulation Observation Record Seizure Severity (Racine Scale) and Afterdischarge Duration (EEG) Stimulation->Observation Endpoint Endpoint: Reduction in Seizure Severity and Afterdischarge Duration Observation->Endpoint Analysis Statistical Analysis Endpoint->Analysis

Workflow for the amygdala kindling model in rats.

Comparison with Alternatives

The anticonvulsant profile of this compound shows notable differences when compared to its analog, NNC 05-2045, and the selective GAT-1 inhibitor, tiagabine.

  • This compound vs. NNC 05-2045: While both compounds are effective in the MES and sound-induced seizure models, NNC 05-2045 appears to be more potent in the MES test (ED50 of 29 µmol/kg vs. 73 µmol/kg for this compound). Conversely, this compound shows higher potency in inhibiting tonic convulsions in the sound-induced seizure model in DBA/2 mice (ED50 of 6 µmol/kg vs. 39 µmol/kg for NNC 05-2045). Both compounds demonstrated efficacy in reducing seizure severity in amygdala-kindled rats.

  • This compound vs. Tiagabine: The primary distinction lies in their mechanism of action. Tiagabine's selective inhibition of GAT-1 results in a different anticonvulsant profile. This compound and NNC 05-2045 exhibit enhanced efficacy against MES-induced seizures and reduced efficacy against kindled seizures compared to selective GAT-1 inhibitors like tiagabine.[2] This suggests that targeting non-GAT-1 GABA transporters may offer a different therapeutic window for certain seizure types.

Conclusion

This compound demonstrates significant anticonvulsant properties in a range of rodent models of epilepsy. Its mechanism of action, distinct from selective GAT-1 inhibitors, suggests it may represent a novel therapeutic approach. However, the lack of data in non-rodent species is a significant limitation in fully assessing its cross-species validation and translational potential. Further research is warranted to explore the efficacy and safety of this compound in a broader range of species and to further elucidate the specific contributions of GAT-3 and BGT-1 inhibition to its anticonvulsant effects.

References

Replicating Published Findings on NNC 05-2090's Antiallodynic Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of NNC 05-2090's antiallodynic properties with alternative GABA transporter inhibitors, supported by experimental data from published literature. It is designed for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings.

Comparative Efficacy in a Neuropathic Pain Model

This compound has demonstrated a significant antiallodynic effect in a mouse model of neuropathic pain induced by sciatic nerve ligation. Its efficacy is attributed to its unique mechanism of action, inhibiting both the betaine/GABA transporter (BGT-1) and monoamine transporters.[1] The following table summarizes the comparative effects of this compound and other GABA transporter inhibitors as reported in the literature.

Table 1: Comparison of Antiallodynic Effects of GABA Transporter Inhibitors in a Sciatic Nerve Ligation Model

CompoundPrimary Target(s)Administration RouteAntiallodynic EffectReference
This compound BGT-1, Serotonin Transporter (SERT), Norepinephrine Transporter (NET), Dopamine Transporter (DAT)Intrathecal (i.t.), Intravenous (i.v.)Effective [1]
SKF89976AGAT-1Not specified in abstractWeak effect[1]
(S)-SNAP5114GAT-3Not specified in abstractNo effect[1]

Note: Specific quantitative data on paw withdrawal thresholds for this compound were not publicly available in the cited literature at the time of this guide's compilation. The effect is described as reported in the primary study.[1]

In Vitro Transporter Inhibition Profile

The inhibitory activity of this compound on various transporters was determined using a substrate uptake assay in Chinese Hamster Ovary (CHO) cells stably expressing the respective transporters.[1]

Table 2: Inhibitory Potency (IC50) of this compound on Various Transporters

TransporterIC50 (µM)
Betaine/GABA Transporter (BGT-1)10.6
Serotonin Transporter (SERT)5.29
Norepinephrine Transporter (NET)7.91
Dopamine Transporter (DAT)4.08

Data from Jinzenji et al., 2014.[1]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

Sciatic Nerve Ligation Model of Neuropathic Pain in Mice

This protocol is a standard method to induce mechanical allodynia, a key feature of neuropathic pain.

Objective: To create a consistent model of neuropathic pain for the evaluation of analgesic compounds.

Procedure:

  • Anesthesia: Anesthetize adult male mice using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).

  • Surgical Preparation: Shave and disinfect the lateral aspect of the thigh on the desired side.

  • Incision: Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter with a 7-0 or 8-0 silk suture. The ligation should be tight enough to cause a slight twitch in the corresponding limb.

  • Closure: Suture the muscle and skin layers.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress. Allow several days for the development of stable mechanical allodynia before behavioral testing.

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

Objective: To quantify the level of mechanical allodynia.

Apparatus: A set of calibrated von Frey filaments.

Procedure:

  • Acclimation: Place the mice in individual clear Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 30 minutes before testing.

  • Stimulation: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low bending force and progressing to filaments of increasing force.

  • Response: A positive response is defined as a brisk withdrawal or flinching of the paw upon application of the filament.

  • Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.

[³H]GABA Uptake Assay in Stably Transfected CHO Cells

This in vitro assay is used to determine the inhibitory potency of compounds on specific GABA transporters.

Objective: To measure the IC50 values of test compounds for GABA transporters.

Materials:

  • CHO cells stably expressing the transporter of interest (e.g., BGT-1, GAT-1, GAT-3).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Test compounds at various concentrations.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture the stably transfected CHO cells to near confluence in appropriate culture plates.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compound at various concentrations for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]GABA and unlabeled GABA.

  • Incubation: Incubate for a short period (e.g., 1-10 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of [³H]GABA uptake at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Visualizations

Signaling Pathway of this compound's Antiallodynic Action

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal NNC_05_2090 This compound BGT1 BGT-1 NNC_05_2090->BGT1 Inhibits MAT Monoamine Transporters (SERT, NET, DAT) NNC_05_2090->MAT Inhibits GABA_Vesicle GABA GABA_Synapse GABA GABA_Vesicle->GABA_Synapse Release Monoamine_Vesicle Monoamines Monoamine_Synapse Monoamines Monoamine_Vesicle->Monoamine_Synapse Release GABA_Synapse->BGT1 Reuptake GABA_Receptor GABA Receptors GABA_Synapse->GABA_Receptor Activates Monoamine_Synapse->MAT Reuptake Monoamine_Receptor Monoamine Receptors Monoamine_Synapse->Monoamine_Receptor Activates Pain_Signal Reduced Nociceptive Transmission GABA_Receptor->Pain_Signal Leads to Monoamine_Receptor->Pain_Signal Leads to

Caption: Proposed mechanism of this compound's antiallodynic action.

Experimental Workflow for Evaluating Antiallodynic Compounds

G cluster_0 In Vivo Model Sciatic_Nerve_Ligation Sciatic Nerve Ligation in Mice Allodynia_Development Development of Mechanical Allodynia Sciatic_Nerve_Ligation->Allodynia_Development Baseline_Testing Baseline von Frey Testing Allodynia_Development->Baseline_Testing Drug_Administration Administer this compound or Vehicle Baseline_Testing->Drug_Administration Post_Drug_Testing Post-treatment von Frey Testing Drug_Administration->Post_Drug_Testing Data_Analysis Analyze Paw Withdrawal Thresholds Post_Drug_Testing->Data_Analysis

Caption: Workflow for in vivo assessment of antiallodynic effects.

Logical Relationship of Findings

G NNC_Inhibits_BGT1 This compound Inhibits BGT-1 Increased_GABA Increased Synaptic GABA NNC_Inhibits_BGT1->Increased_GABA NNC_Inhibits_MAT This compound Inhibits Monoamine Transporters Increased_Monoamines Increased Synaptic Monoamines NNC_Inhibits_MAT->Increased_Monoamines Antiallodynic_Effect Antiallodynic Effect in Neuropathic Pain Increased_GABA->Antiallodynic_Effect Increased_Monoamines->Antiallodynic_Effect GAT1_Inhibitor Selective GAT-1 Inhibitor (SKF89976A) Weak_Effect Weak Antiallodynic Effect GAT1_Inhibitor->Weak_Effect GAT3_Inhibitor Selective GAT-3 Inhibitor ((S)-SNAP5114) No_Effect No Antiallodynic Effect GAT3_Inhibitor->No_Effect

Caption: Relationship between transporter inhibition and antiallodynic outcome.

References

Assessing the Specificity of NNC 05-2090 for BGT-1 Over Other Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of NNC 05-2090 on the Betaine/GABA Transporter 1 (BGT-1) versus other key neurotransmitter transporters. The data presented is compiled from various studies to offer a comprehensive overview of its selectivity profile, supported by detailed experimental methodologies.

Quantitative Analysis of this compound Inhibitory Activity

The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound against a range of neurotransmitter transporters. These values have been collated from multiple sources and represent findings from studies utilizing recombinant cell lines and synaptosomal preparations.

TransporterInhibitory Potency (µM)Species/SystemReference(s)
BGT-1 (GAT-2/mGAT-2) Ki: 1.4hBGT-1[1]
IC50: 10.6CHO cells expressing BGT-1[2][3]
IC50: 5.10Not Specified[4]
GAT-1 Ki: 19hGAT-1[1][5]
GAT-2 Ki: 41hGAT-2[1][5]
GAT-3 Ki: 15hGAT-3[1][5]
Serotonin Transporter (SERT) IC50: 5.29CHO cells expressing SERT[2]
Norepinephrine Transporter (NET) IC50: 7.91CHO cells expressing NET[2]
Dopamine Transporter (DAT) IC50: 4.08CHO cells expressing DAT[2]
α1-adrenergic receptor IC50: 0.266Not Specified[1]
D2-dopamine receptor IC50: 1.632Not Specified[1]

Summary of Specificity:

This compound demonstrates a moderate selectivity for BGT-1 over other GABA transporters (GAT-1, GAT-2, and GAT-3), with reported Ki values suggesting an approximately 10-fold or greater preference for BGT-1.[1][5][6] However, it is noteworthy that this compound also exhibits potent inhibitory activity against the monoamine transporters for serotonin, norepinephrine, and dopamine, with IC50 values in a similar micromolar range to that of BGT-1.[2] This suggests that the pharmacological effects of this compound may be attributed to its interaction with both BGT-1 and these monoamine transporters.[2] Some studies also indicate that this compound and its analogs can act on both BGT-1 and GAT-3.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound's transporter specificity.

[³H]GABA Uptake Inhibition Assay in Stably Transfected HEK-293 Cells

This method is employed to determine the inhibitory potency of compounds on specific transporters expressed in a controlled cellular environment.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK-293) cells stably expressing the transporter of interest (e.g., hBGT-1, hGAT-1, hGAT-2, or hGAT-3) are cultured in appropriate media.

  • Cells are seeded into 24- or 48-well plates and grown to confluence.

2. Assay Procedure:

  • On the day of the experiment, the cell culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES buffer (pH 7.4).

  • Cells are then pre-incubated for 10-20 minutes at 37°C with varying concentrations of this compound or vehicle control.

  • The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA.

  • The incubation is carried out for a short period (typically 1-10 minutes) at 37°C to ensure measurement of the initial uptake rate.

3. Termination and Lysis:

  • The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]GABA.

  • The cells are then lysed using a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

4. Scintillation Counting and Data Analysis:

  • The cell lysates are transferred to scintillation vials with a scintillation cocktail.

  • The amount of [³H]GABA taken up by the cells is quantified using a liquid scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.

  • The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

[³H]GABA Uptake Inhibition Assay in Rat Brain Synaptosomes

This ex vivo method assesses the inhibitory effect of compounds on transporters in a preparation of nerve terminals from brain tissue.

1. Synaptosome Preparation:

  • Brain tissue from specific regions (e.g., cerebral cortex) is homogenized in ice-cold sucrose (B13894) buffer.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

  • The synaptosomal pellet is resuspended in an appropriate assay buffer.

2. Uptake Assay:

  • Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of this compound or vehicle for a defined period at 37°C.

  • The uptake is initiated by the addition of [³H]GABA.

  • The reaction is allowed to proceed for a short duration at 37°C.

3. Termination and Separation:

  • The uptake is terminated by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to separate the synaptosomes from the radioactive medium.

4. Quantification and Analysis:

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Non-specific uptake is determined in parallel incubations performed at 4°C or in the presence of a saturating concentration of a standard inhibitor.

  • IC50 values are determined from the inhibition curves.[8]

Visualizations

The following diagrams illustrate the experimental workflows described above.

experimental_workflow_cell_based_assay cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_quantify Quantification start Culture HEK-293 cells with stable transporter expression plate Seed cells into multi-well plates start->plate wash1 Wash cells with buffer plate->wash1 preincubate Pre-incubate with this compound wash1->preincubate add_gaba Add [³H]GABA to initiate uptake preincubate->add_gaba incubate Incubate at 37°C add_gaba->incubate terminate Terminate uptake & wash incubate->terminate lyse Lyse cells terminate->lyse count Liquid scintillation counting lyse->count analyze Calculate IC50 values count->analyze

Caption: Workflow for [³H]GABA uptake inhibition assay in HEK-293 cells.

experimental_workflow_synaptosome_assay cluster_prep Synaptosome Preparation cluster_assay Inhibition Assay cluster_quantify Quantification homogenize Homogenize brain tissue centrifuge1 Low-speed centrifugation homogenize->centrifuge1 centrifuge2 High-speed centrifugation centrifuge1->centrifuge2 resuspend Resuspend synaptosomal pellet centrifuge2->resuspend preincubate Pre-incubate with this compound resuspend->preincubate add_gaba Add [³H]GABA to initiate uptake preincubate->add_gaba incubate Incubate at 37°C add_gaba->incubate terminate Terminate by rapid filtration incubate->terminate count Liquid scintillation counting terminate->count analyze Calculate IC50 values count->analyze

References

Head-to-Head Comparison: NNC 05-2090 and SNAP-5114 in GABA Uptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key GABA Transporter Inhibitors

In the landscape of neuroscience research and drug development, the modulation of gamma-aminobutyric acid (GABA)ergic signaling is a cornerstone for investigating and potentially treating a myriad of neurological and psychiatric disorders. Central to this regulation are the GABA transporters (GATs), which control the concentration of GABA in the synaptic cleft and surrounding areas. This guide provides a detailed, data-driven comparison of two prominent GABA uptake inhibitors: NNC 05-2090 and SNAP-5114. We will delve into their inhibitory profiles, mechanisms of action, and the experimental protocols used to characterize them.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and SNAP-5114 has been evaluated against various GABA transporter subtypes. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) and inhibitor constant (Kᵢ) values from multiple studies. It is important to note that direct comparisons of absolute values should be made with caution due to variations in experimental systems and conditions.

Compound Transporter Subtype Inhibitory Potency (µM) Parameter Experimental System
This compound BGT-1 (hBGT-1)1.4KᵢNot specified
BGT-110.6IC₅₀CHO cells expressing BGT-1
GAT-1 (hGAT-1)19KᵢNot specified
GAT-129.62IC₅₀Not specified
GAT-2 (hGAT-2)41KᵢNot specified
GAT-245.29IC₅₀Not specified
GAT-3 (hGAT-3)15KᵢNot specified
GAT-322.51IC₅₀Not specified
Rat Cortex Synaptosomes4.4IC₅₀[³H]GABA uptake
Rat Inferior Colliculus Synaptosomes2.5IC₅₀[³H]GABA uptake
SNAP-5114 GAT-2 (rGAT-2)21IC₅₀COS-7 cells expressing rGAT-2
GAT-3 (hGAT-3)5IC₅₀COS-7 cells expressing hGAT-3
GAT-3 (hGAT-3)0.31 - 0.45IC₅₀HEK293 cells expressing hGAT-3
GAT-1 (hGAT-1)388IC₅₀COS-7 cells expressing hGAT-1
GAT-1 (hGAT-1)>100IC₅₀HEK293 cells expressing hGAT-1

Data Interpretation:

This compound demonstrates moderate selectivity for the betaine/GABA transporter 1 (BGT-1) over the other GABA transporter subtypes (GAT-1, GAT-2, and GAT-3)[1][2][3]. In contrast, SNAP-5114 exhibits a clear preference for GAT-3, with significantly lower potency against GAT-1 and GAT-2[4][5]. Recent studies have further refined the IC₅₀ of SNAP-5114 for GAT-3 to be in the sub-micromolar range[1]. One study also indicated that this compound can inhibit serotonin, noradrenaline, and dopamine (B1211576) transporters with IC₅₀ values similar to its potency at BGT-1[6][7].

Mechanism of Action

The primary mechanism of action for both this compound and SNAP-5114 is the inhibition of GABA reuptake from the extracellular space. By blocking their respective target transporters, these compounds increase the concentration and prolong the presence of GABA in the synapse and extrasynaptic regions, thereby enhancing GABAergic neurotransmission.

Recent structural and functional studies have revealed that SNAP-5114 acts as a noncompetitive inhibitor of GAT-3[1]. It binds to the inward-open conformation of the transporter, effectively locking it in a state that is incompetent for GABA transport[1]. The mechanism of this compound is understood to be competitive inhibition at the GABA binding site, though further detailed structural studies would be beneficial for a complete understanding.

Experimental Protocols

The characterization of this compound and SNAP-5114 as GABA uptake inhibitors typically involves in vitro assays using cell lines or primary tissue preparations that express the specific GABA transporter subtypes. A common and well-established method is the radiolabeled GABA uptake assay.

Radiolabeled GABA Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled GABA analog, typically [³H]GABA, into cells or synaptosomes.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous transporter expression.

  • Cells are cultured in appropriate media and transiently or stably transfected with plasmids encoding the specific human or rodent GABA transporter subtype (e.g., hGAT-1, hGAT-3, hBGT-1).

2. Assay Procedure:

  • Transfected cells are seeded into multi-well plates.

  • On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed physiological buffer (e.g., Hanks' Balanced Salt Solution).

  • Cells are then pre-incubated for a defined period (e.g., 10-20 minutes) with the test compound (this compound or SNAP-5114) at various concentrations or with vehicle control.

  • The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA.

  • The incubation is carried out for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

  • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

3. Quantification and Data Analysis:

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a non-labeled GABA analog or a potent inhibitor.

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.

  • IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing the Molecular Landscape

To better understand the context of this compound and SNAP-5114's function, the following diagrams illustrate the GABAergic synapse and a typical experimental workflow.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA vGAT vGAT GABA_vesicle->vGAT vGAT->Synaptic_Cleft Release GAT1_pre GAT-1 Synaptic_Cleft->GAT1_pre Reuptake GABA_A_Receptor GABA-A Receptor Synaptic_Cleft->GABA_A_Receptor Binds GABA_B_Receptor GABA-B Receptor Synaptic_Cleft->GABA_B_Receptor Binds GAT3_astro GAT-3 Synaptic_Cleft->GAT3_astro Uptake BGT1_astro BGT-1 Synaptic_Cleft->BGT1_astro Uptake GABA GABA Inhibition Inhibitory Signal GABA_A_Receptor->Inhibition Cl- influx GABA_B_Receptor->Inhibition G-protein signaling GABA_T GABA-T GAT3_astro->GABA_T GABA BGT1_astro->GABA_T GABA NNC052090 This compound NNC052090->BGT1_astro Inhibits SNAP5114 SNAP-5114 SNAP5114->GAT3_astro Inhibits

Caption: GABAergic synapse showing sites of action for this compound and SNAP-5114.

GABA_Uptake_Assay_Workflow start Start cell_culture Cell Culture & Transfection with GAT subtype start->cell_culture seeding Seed Cells into Multi-well Plates cell_culture->seeding pre_incubation Pre-incubation with This compound or SNAP-5114 seeding->pre_incubation initiate_uptake Add [3H]GABA to Initiate Uptake pre_incubation->initiate_uptake incubation Incubate at 37°C initiate_uptake->incubation terminate_uptake Terminate Uptake with Ice-cold Wash incubation->terminate_uptake cell_lysis Cell Lysis terminate_uptake->cell_lysis scintillation_counting Measure Radioactivity (Scintillation Counting) cell_lysis->scintillation_counting data_analysis Data Analysis (IC50 Determination) scintillation_counting->data_analysis end End data_analysis->end

References

Does NNC 05-2090 show synergistic effects with other anticonvulsants?

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals on the potential synergistic effects of NNC 05-2090 with other anticonvulsants, supported by preclinical experimental data.

This compound, a novel nipecotic acid derivative, has demonstrated notable anticonvulsant properties in various preclinical models. Its primary mechanism of action involves the inhibition of GABA uptake, with a pronounced selectivity for the betaine/GABA transporter 1 (BGT-1) and, to a lesser extent, GABA transporter 3 (GAT-3). This mode of action distinguishes it from traditional anticonvulsants and suggests a potential for synergistic effects when used in combination therapies. This guide provides a comprehensive analysis of the available data on this compound and explores the evidence for its synergistic potential with other anticonvulsant agents.

Mechanism of Action: A Multi-Transporter Approach

This compound primarily enhances GABAergic neurotransmission by blocking the reuptake of GABA from the synaptic cleft and extrasynaptic spaces. By inhibiting BGT-1 and GAT-3, it increases the concentration of GABA available to bind to its receptors, thereby augmenting inhibitory signaling in the brain.[1][2] This dual-transporter inhibition profile is distinct from selective GAT-1 inhibitors like tiagabine.

The proposed mechanism of action is illustrated in the signaling pathway diagram below.

GABASignaling Proposed Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Terminal GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GABA_receptor GABA Receptor GABA_synapse->GABA_receptor GAT1 GAT-1 GABA_synapse->GAT1 Reuptake BGT1 BGT-1 GABA_synapse->BGT1 Reuptake GAT3 GAT-3 GABA_synapse->GAT3 Reuptake Hyperpolarization Hyperpolarization (Inhibitory Effect) GABA_receptor->Hyperpolarization NNC_05_2090 This compound NNC_05_2090->BGT1 Inhibits NNC_05_2090->GAT3 Inhibits Tiagabine Tiagabine Tiagabine->GAT1 Inhibits

Caption: Signaling pathway of GABA neurotransmission and points of inhibition by this compound and Tiagabine.

Anticonvulsant Efficacy of this compound (Monotherapy)

This compound has demonstrated dose-dependent anticonvulsant effects in several rodent models of epilepsy. The following table summarizes the key quantitative data from these studies.

Animal ModelSeizure TypeEndpointED₅₀ (μmol/kg, i.p.)Reference
DBA/2 MiceSound-induced Tonic ConvulsionsInhibition of convulsions6[3]
DBA/2 MiceSound-induced Clonic ConvulsionsInhibition of convulsions19[3]
MiceMaximal Electroshock (MES)Inhibition of tonic hindlimb extension73[3]
Amygdala Kindled RatsGeneralized SeizuresReduction in seizure severity-[3]
Amygdala Kindled RatsAfterdischargeReduction in duration-[3]

Synergistic Potential with Other Anticonvulsants

While direct experimental studies on the synergistic effects of this compound with other conventional anticonvulsants are not yet available, a strong rationale for such synergy exists, particularly with GAT-1 inhibitors. This is based on the principle of dual-target inhibition within the GABAergic system.

Preclinical studies have shown that combining inhibitors of different GABA transporters can lead to synergistic anticonvulsant effects. For instance, the combination of the selective GAT-1 inhibitor tiagabine with EF1502 , a dual inhibitor of GAT-1 and BGT-1, produced a synergistic anticonvulsant effect in mouse models of epilepsy.[4] This suggests that simultaneously targeting both synaptic (via GAT-1) and extrasynaptic (via BGT-1) GABA clearance mechanisms can be more effective than targeting either one alone.

Given that this compound is a potent BGT-1 inhibitor, it is highly probable that it would exhibit a similar synergistic relationship with a selective GAT-1 inhibitor like tiagabine. The proposed workflow for investigating such a synergistic effect is outlined below.

SynergisticEffectWorkflow Experimental Workflow for Assessing Synergy cluster_protocol Experimental Protocol cluster_analysis Data Analysis cluster_outcome Outcome AnimalModel Select Animal Model (e.g., MES, PTZ, Kindling) DrugAdmin Administer Drugs: - this compound alone - Anticonvulsant X alone - Combination of both AnimalModel->DrugAdmin SeizureInduction Induce Seizures DrugAdmin->SeizureInduction DataCollection Collect Data on Seizure (e.g., threshold, duration, severity) SeizureInduction->DataCollection Isobolographic Isobolographic Analysis DataCollection->Isobolographic InteractionIndex Calculate Interaction Index Isobolographic->InteractionIndex Synergy Synergism InteractionIndex->Synergy Additive Additive Effect InteractionIndex->Additive Antagonism Antagonism InteractionIndex->Antagonism

Caption: A typical experimental workflow to determine synergistic effects of anticonvulsant drug combinations.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Maximal Electroshock (MES) Test in Mice
  • Animals: Male NMRI mice.

  • Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses.

  • Seizure Induction: A corneal electrode is used to deliver a 50 Hz alternating current (e.g., 50 mA for 0.2 seconds) to induce a seizure.

  • Endpoint: The presence or absence of a tonic hindlimb extension is recorded. The ED₅₀, the dose that protects 50% of the animals from the tonic extensor component of the seizure, is then calculated.

Sound-Induced Seizures in DBA/2 Mice
  • Animals: DBA/2 mice, which are genetically susceptible to audiogenic seizures.

  • Drug Administration: this compound is administered i.p. at various doses.

  • Seizure Induction: Mice are placed in a sound-attenuated chamber and exposed to a high-intensity acoustic stimulus (e.g., 120 dB).

  • Endpoint: The occurrence of wild running, clonic seizures, and tonic seizures is observed and scored. The ED₅₀ for the inhibition of each seizure component is determined.

Amygdala Kindling in Rats
  • Animals: Male Wistar rats.

  • Surgical Procedure: A bipolar electrode is stereotaxically implanted into the amygdala.

  • Kindling Procedure: A daily electrical stimulation is applied to the amygdala to induce afterdischarges and progressive seizure development.

  • Drug Testing: Once the animals are fully kindled (i.e., consistently exhibit generalized seizures), this compound is administered i.p. before the daily stimulation.

  • Endpoints: The severity of the behavioral seizure is scored, and the duration of the afterdischarge is recorded from the electroencephalogram (EEG).

Conclusion

This compound presents a promising profile as an anticonvulsant due to its unique mechanism of action involving the inhibition of BGT-1 and GAT-3. While direct evidence for its synergistic effects with other anticonvulsants is still needed, the strong preclinical data on the synergistic interactions between different classes of GABA transporter inhibitors provide a solid foundation for further investigation. The combination of this compound with a selective GAT-1 inhibitor, such as tiagabine, is a particularly compelling area for future research. Such a combination therapy could potentially offer enhanced efficacy and a broader spectrum of activity in the treatment of epilepsy. The experimental protocols and data presented in this guide offer a starting point for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

Validating the In Vitro to In Vivo Translation of NNC 05-2090's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of NNC 05-2090, a notable GABA uptake inhibitor. The following sections detail its performance against alternative compounds, supported by experimental data, to facilitate an objective evaluation of its therapeutic potential.

Executive Summary

This compound is a potent inhibitor of GABA uptake, demonstrating moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter type 2 (mGAT-2). In vitro studies confirm its ability to block GABA reuptake in brain tissue preparations. These in vitro findings translate to significant in vivo anticonvulsant activity in various rodent models of epilepsy. Furthermore, emerging research suggests a potential alternative mechanism of action for this compound as a neuromedin U receptor 2 (NMUR2) antagonist, indicating a possible role in glioma therapy. This guide will focus on the well-established GABA transporter inhibition and its translation to anticonvulsant efficacy, while also touching upon the newer findings related to its anti-glioma potential.

In Vitro Activity: GABA Uptake Inhibition

This compound's primary in vitro effect is the inhibition of GABA transporters. The following table summarizes its inhibitory potency and selectivity compared to its structural analog, NNC 05-2045, and the well-characterized GAT-1 selective inhibitor, tiagabine (B1662831).

Table 1: In Vitro Inhibition of [³H]GABA Uptake

CompoundPreparationIC₅₀ (µM)Reference
This compound Rat cerebral cortex synaptosomes4.4 ± 0.8[1]
Rat inferior colliculus synaptosomes (in the presence of a GAT-1 inhibitor)2.5 ± 0.7[1]
NNC 05-2045 Rat cerebral cortex synaptosomes12 ± 2[1]
Rat inferior colliculus synaptosomes (in the presence of a GAT-1 inhibitor)1.0 ± 0.1[1]
Tiagabine Not directly compared in the same study-

Note: The data for this compound and NNC 05-2045 are from the same study, allowing for a direct comparison. A direct quantitative comparison with tiagabine from the same study is not available.

In Vivo Efficacy: Anticonvulsant Activity

The in vitro GABA uptake inhibition of this compound translates to robust anticonvulsant effects in vivo. The following tables compare its efficacy with NNC 05-2045 and other established anticonvulsants in various preclinical models of epilepsy.

Table 2: Anticonvulsant Activity in Sound-Induced Seizures in DBA/2 Mice

CompoundED₅₀ (µmol/kg, i.p.) - Tonic ConvulsionsED₅₀ (µmol/kg, i.p.) - Clonic ConvulsionsReference
This compound 196[1]
NNC 05-2045 Not reported in this modelNot reported in this model[1]
Tiagabine 1Not reported[2]

Table 3: Anticonvulsant Activity in the Maximal Electroshock (MES) Test in Mice

CompoundED₅₀ (µmol/kg, i.p.)Reference
This compound 73[1]
NNC 05-2045 29[1]
Tiagabine Ineffective in this model[3][4]
Lamotrigine 36[2]
Gabapentin 185[2]
Vigabatrin 2322[2]

Table 4: Anticonvulsant Activity in Amygdala Kindled Rats

CompoundEffect on Generalized Seizure SeverityEffect on Afterdischarge DurationReference
This compound Significant reduction at 72-242 µmol/kgSignificant reduction[1]
NNC 05-2045 Significant reduction at 72-242 µmol/kgNot reported[1]
Tiagabine Reduces generalized seizuresAttenuates afterdischarge duration[2]

Alternative Mechanism of Action: NMUR2 Antagonism in Glioma

Recent preliminary findings from a conference abstract suggest that this compound may also act as an antagonist of the neuromedin U receptor 2 (NMUR2). This research indicates that this compound can inhibit the growth of human glioma cells in vitro and in vivo. However, a full peer-reviewed publication with detailed experimental protocols and comprehensive data is not yet available. This section will be updated as more information becomes public.

Experimental Protocols

In Vitro [³H]GABA Uptake Assay in Rat Brain Synaptosomes

Objective: To measure the inhibitory effect of this compound on the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

Materials:

  • Male Wistar rats (150-200 g)

  • Sucrose solution (0.32 M)

  • Krebs-Ringer-HEPES buffer (pH 7.4)

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • Non-labeled GABA

  • Test compounds (this compound, etc.) dissolved in appropriate vehicle

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/C)

  • Homogenizer, refrigerated centrifuge, liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Euthanize rats and rapidly dissect the cerebral cortex.

    • Homogenize the tissue in ice-cold 0.32 M sucrose.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in Krebs-Ringer-HEPES buffer.

  • GABA Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with either vehicle or varying concentrations of the test compound for a specified time (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake reaction by adding a mixture of [³H]GABA and non-labeled GABA to a final concentration of approximately 1 µM.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a standard uptake inhibitor or at 0-4°C).

    • Calculate the percentage inhibition of GABA uptake at each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific GABA uptake) by non-linear regression analysis.

In Vivo Anticonvulsant Models

1. Sound-Induced Seizures in DBA/2 Mice

Objective: To assess the ability of this compound to protect against seizures induced by a loud auditory stimulus in a genetically susceptible mouse strain.[3][4][5]

Procedure:

  • Use male or female DBA/2 mice at an age of maximum seizure susceptibility (typically 21-28 days).

  • Administer the test compound (e.g., this compound) or vehicle intraperitoneally (i.p.).

  • At the time of expected peak drug effect, place the mouse in a sound-attenuated chamber.

  • Expose the mouse to a high-intensity sound stimulus (e.g., 110-120 dB) for a fixed duration (e.g., 60 seconds).

  • Observe and score the seizure response, typically including wild running, clonic convulsions, and tonic hindlimb extension.

  • The endpoint is the prevention of the tonic hindlimb extension component of the seizure.

  • Calculate the ED₅₀ (the dose that protects 50% of the animals from tonic seizures).

2. Maximal Electroshock (MES) Test in Mice

Objective: To evaluate the efficacy of this compound in preventing the spread of seizures induced by a maximal electrical stimulus.

Procedure:

  • Use adult male mice (e.g., CD-1 or ICR strain).

  • Administer the test compound or vehicle (e.g., i.p. or per os).

  • At the time of expected peak drug effect, apply a drop of topical anesthetic to the corneas.

  • Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • An animal is considered protected if the tonic hindlimb extension is abolished.

  • Calculate the ED₅₀.

3. Amygdala Kindling in Rats

Objective: To determine the effect of this compound on focal seizures that generalize, modeling complex partial seizures.[6][7][8]

Procedure:

  • Surgically implant a bipolar electrode into the basolateral amygdala of adult male rats.

  • After a recovery period, determine the afterdischarge threshold (ADT), which is the minimum current intensity required to elicit an afterdischarge.

  • Deliver daily electrical stimulations at or slightly above the ADT.

  • Monitor and score the behavioral seizure severity using a standardized scale (e.g., Racine's scale).

  • Continue stimulations until the animals are fully kindled (consistently exhibiting Stage 4 or 5 seizures).

  • In fully kindled rats, administer the test compound or vehicle before the daily electrical stimulation.

  • Record and score the seizure severity and measure the afterdischarge duration from the electroencephalogram (EEG).

  • Analyze the data to determine if the test compound reduces seizure severity and/or afterdischarge duration.

Visualizations

Signaling Pathways and Experimental Workflows

GABA_Uptake_Inhibition cluster_in_vitro In Vitro: GABA Uptake Inhibition GABA GABA GAT1 GAT-1 GABA->GAT1 Reuptake BGT1 BGT-1 GABA->BGT1 Reuptake GABAReceptor GABA Receptor GABA->GABAReceptor Binding SynapticVesicle Synaptic Vesicle PresynapticNeuron Presynaptic Neuron SynapticVesicle->PresynapticNeuron Release PresynapticNeuron->GABA GAT1->PresynapticNeuron BGT1->PresynapticNeuron NNC_2090 This compound NNC_2090->BGT1 PostsynapticNeuron Postsynaptic Neuron GABAReceptor->PostsynapticNeuron Inhibition

Caption: In Vitro Mechanism of this compound as a GABA Uptake Inhibitor.

InVivo_Anticonvulsant_Workflow cluster_workflow In Vivo Anticonvulsant Testing Workflow AnimalModel Select Animal Model (e.g., DBA/2 Mice, Kindled Rats) DrugAdmin Administer this compound or Vehicle (i.p.) AnimalModel->DrugAdmin SeizureInduction Induce Seizures (Sound, Electrical Stimulation) DrugAdmin->SeizureInduction Observation Observe and Score Seizure Severity SeizureInduction->Observation DataAnalysis Data Analysis (Calculate ED₅₀) Observation->DataAnalysis

Caption: General workflow for in vivo anticonvulsant testing of this compound.

NMUR2_Signaling_Hypothesis cluster_glioma Hypothesized NMUR2 Antagonist Mechanism in Glioma NMU Neuromedin U NMUR2 NMUR2 NMU->NMUR2 Activation DownstreamSignaling Downstream Signaling NMUR2->DownstreamSignaling NNC_2090_glioma This compound NNC_2090_glioma->NMUR2 CellProliferation Glioma Cell Proliferation DownstreamSignaling->CellProliferation Promotes

Caption: Hypothesized mechanism of this compound as an NMUR2 antagonist in glioma.

References

Comparative Efficacy of NNC 05-2090 in Modulating Tonic versus Clonic Seizures: A Preclinical Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant effects of NNC 05-2090 on tonic and clonic seizures, based on available preclinical data. This compound is a novel nipecotic acid derivative that functions as a non-selective GABA uptake inhibitor, exhibiting a distinct pharmacological profile compared to selective GAT-1 inhibitors like tiagabine. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms and workflows to facilitate a deeper understanding of its therapeutic potential and differential impact on seizure semiologies.

Quantitative Assessment of Anticonvulsant Efficacy

The anticonvulsant activity of this compound has been evaluated in various rodent models of epilepsy, yielding quantitative data on its potency against different seizure types. The following tables summarize the median effective dose (ED50) of this compound required to suppress tonic and clonic seizures in two standard preclinical models.

Table 1: Efficacy of this compound in the Sound-Induced Seizure Model in DBA/2 Mice

Seizure TypeThis compound ED50 (μmol/kg, i.p.)
Tonic6
Clonic19

Table 2: Efficacy of this compound in the Maximal Electroshock (MES) Test in Mice

Seizure ComponentThis compound ED50 (μmol/kg, i.p.)
Tonic Hindlimb Extension73

Proposed Mechanism of Action and Signaling Pathway

This compound exerts its anticonvulsant effects primarily by inhibiting the reuptake of GABA, the main inhibitory neurotransmitter in the central nervous system. Unlike selective GAT-1 inhibitors, this compound demonstrates a broader spectrum of activity, with a notable affinity for the non-GAT-1 GABA transporters, particularly GAT-3. It is hypothesized that the inhibition of GAT-3 is a key contributor to its efficacy against tonic seizures. Additionally, this compound displays affinity for α1-adrenergic and D2-dopaminergic receptors, which may also modulate its overall anticonvulsant profile.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_ext GABA GABA_A_R GABA-A Receptor GABA_ext->GABA_A_R Activates GABA_syn GABA GABA_syn->GABA_ext Spillover GAT1 GAT-1 GAT3 GAT-3 / BGT-1 GAT3->GABA_syn Uptake NNC052090_pre This compound NNC052090_pre->GAT3 Inhibits Cl_ion Cl- influx GABA_A_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition of Seizure Activity) Cl_ion->Hyperpolarization

Proposed signaling pathway of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.

Sound-Induced Seizures in DBA/2 Mice

This model is used to assess the efficacy of anticonvulsant compounds against seizures triggered by a specific auditory stimulus in a genetically susceptible mouse strain.

Animals: Male or female DBA/2 mice, typically between 21 and 30 days of age, are used as they are most susceptible to audiogenic seizures at this age.

Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Procedure:

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at various doses to different groups of mice.

  • Acclimation: After a predetermined pretreatment time (e.g., 30 minutes), individual mice are placed in a sound-attenuating chamber for a brief acclimation period (e.g., 1-2 minutes).

  • Auditory Stimulus: A high-intensity acoustic stimulus (e.g., an electric bell or a specific frequency tone, typically 90-120 dB) is presented for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.

  • Observation: Seizure activity is observed and scored. The typical seizure progression includes a wild running phase, followed by clonic seizures, and culminating in a tonic hindlimb extension. The presence or absence of the tonic and clonic phases is recorded.

  • Data Analysis: The percentage of animals protected from tonic and clonic seizures at each dose is determined, and the ED50 is calculated using probit analysis.

Sound_Induced_Seizure_Workflow Start Start Drug_Admin Administer this compound or Vehicle (i.p.) Start->Drug_Admin Acclimation Acclimate Mouse in Sound-Attenuating Chamber Drug_Admin->Acclimation Auditory_Stimulus Present High-Intensity Auditory Stimulus Acclimation->Auditory_Stimulus Observation Observe and Score Seizure Activity Auditory_Stimulus->Observation Data_Analysis Calculate ED50 for Tonic & Clonic Seizures Observation->Data_Analysis End End Data_Analysis->End

Experimental workflow for the sound-induced seizure model.
Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model to identify anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

Animals: Adult male mice (e.g., Swiss Webster or C57BL/6) are typically used.

Housing: Standard laboratory housing conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water are provided ad libitum.

Procedure:

  • Drug Administration: this compound or vehicle is administered i.p. to groups of mice at various doses.

  • Pretreatment Time: A specific pretreatment time is allowed for the drug to reach its peak effect (e.g., 30-60 minutes).

  • Electroshock Application: A brief electrical stimulus (e.g., 50-60 Hz, 0.2 seconds duration) is delivered through corneal or ear-clip electrodes. The current intensity is suprathreshold to induce a maximal seizure in control animals (typically resulting in tonic hindlimb extension).

  • Observation: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. The duration of this phase can also be measured.

  • Data Analysis: The number of animals protected from tonic hindlimb extension at each dose is recorded, and the ED50 is calculated.

MES_Test_Workflow Start Start Drug_Admin Administer this compound or Vehicle (i.p.) Start->Drug_Admin Pretreatment Allow for Peak Drug Effect Drug_Admin->Pretreatment Electroshock Apply Suprathreshold Electrical Stimulus Pretreatment->Electroshock Observation Observe for Tonic Hindlimb Extension Electroshock->Observation Data_Analysis Calculate ED50 for Protection Observation->Data_Analysis End End Data_Analysis->End

Independent Verification of NNC 05-2090's Kᵢ Values for GABA Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity (Kᵢ values) of the GABA uptake inhibitor NNC 05-2090 for the four main GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). The data presented is based on published literature and is intended to offer a clear, comparative overview of this compound's performance against other commonly used GABA reuptake inhibitors.

Comparative Analysis of Inhibitor Affinities

The inhibitory potency of this compound and other selective GABA reuptake inhibitors is summarized in the table below. The data, presented as Kᵢ or IC₅₀ values, has been compiled from various independent studies to provide a comprehensive comparison.

InhibitorGAT1 (h/r)GAT2 (h/r)GAT3 (h/r)BGT1 (h)
This compound 19 µM (h)[1]41 µM (h)[1]15 µM (h)[1]1.4 µM (h)[1]
Tiagabine0.067 µM (r)[2]>300 µM (m)[2]>300 µM (m)[2]0.8 µM (m)[2]
SNAP-5114388 µM (h)[3]21 µM (r)[3]5 µM (h)[3]>100 µM
Guvacine14 µM (h) / 39 µM (r)[4][5]58 µM (r)[4][5]119 µM (h) / 378 µM (r)[4][5]-

h: human, r: rat, m: mouse. Kᵢ values are presented unless otherwise noted as IC₅₀. Please refer to the cited sources for specific experimental conditions.

Experimental Protocols: Determination of Kᵢ Values

The determination of Kᵢ values for GABA transporter inhibitors typically involves competitive radioligand binding assays or uptake inhibition assays. While specific parameters may vary between studies, the general methodology is outlined below.

Radioligand Binding Assay (General Protocol)

A radioligand binding assay is a fundamental technique used to determine the affinity of a compound for a specific receptor or transporter.[6] This method relies on the competition between a radiolabeled ligand (e.g., [³H]GABA or a high-affinity labeled inhibitor) and an unlabeled test compound (e.g., this compound) for binding to the target transporter.

Key Steps:

  • Membrane Preparation: Membranes from cells or tissues expressing the GABA transporter of interest are isolated.

  • Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[6]

[³H]GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing the target transporter.

Key Steps:

  • Cell/Synaptosome Preparation: Cells stably expressing a specific GABA transporter subtype or synaptosomes (isolated nerve terminals) are prepared.

  • Incubation: The cells or synaptosomes are incubated with [³H]GABA in the presence of various concentrations of the test compound.

  • Termination of Uptake: The uptake process is stopped, often by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of [³H]GABA taken up by the cells or synaptosomes is measured by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the GABA uptake (IC₅₀) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general principles of GABAergic neurotransmission and the experimental workflow for determining inhibitor potency.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA GABA GABA_Vesicle->GABA Release GAT1 GAT1 GABA->GAT1 Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binding NNC_05_2090 This compound NNC_05_2090->GAT1 Inhibition

Caption: Simplified GABAergic synapse showing GABA release, receptor binding, and reuptake via GAT1, which is inhibited by this compound.

Ki_Determination_Workflow cluster_assay_prep Assay Preparation cluster_incubation Incubation cluster_separation_quant Separation & Quantification cluster_analysis Data Analysis Membranes Prepare Transporter-Expressing Membranes/Cells Incubate Incubate Membranes/Cells with Radioligand and Test Compound Membranes->Incubate Radioligand Select Radioligand (e.g., [³H]GABA) Radioligand->Incubate Test_Compound Prepare Serial Dilutions of this compound Test_Compound->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify IC50_Curve Generate Competition Curve and Determine IC₅₀ Quantify->IC50_Curve Ki_Calc Calculate Kᵢ using Cheng-Prusoff Equation IC50_Curve->Ki_Calc

Caption: Experimental workflow for determining the Kᵢ value of an inhibitor using a competitive radioligand binding assay.

References

Safety Operating Guide

Safe Handling and Disposal of NNC 05-2090: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic or therapeutic procedures.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper handling and disposal of NNC 05-2090. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this guide emphasizes general best practices for chemical waste disposal. It is imperative to consult the official SDS provided by your supplier and your institution's Environmental Health and Safety (EHS) office for specific disposal instructions.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to review the complete Safety Data Sheet (SDS) provided by the manufacturer. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

II. General Disposal Protocol for Chemical Waste

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The following steps outline a general procedure that should be adapted to comply with your institution's specific protocols and the information provided in the product-specific SDS.[1][2][3]

  • Waste Identification and Segregation:

    • Properly identify this compound waste.

    • Do not mix with incompatible waste streams. For instance, acids should be kept separate from bases.[1][2]

    • Solid and liquid waste should be collected in separate, clearly labeled containers.[4]

  • Waste Accumulation and Storage:

    • Use dedicated, leak-proof, and clearly labeled hazardous waste containers.[1][2] The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[1]

    • Store waste containers in a designated and supervised Satellite Accumulation Area (SAA) within the laboratory, away from regular lab activities.[4]

    • Ensure containers are compatible with the chemical.[4]

  • Final Disposal:

    • Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

    • Do not dispose of this compound down the drain or in the regular trash.[1][3]

    • Contact your EHS office to schedule a waste pickup.[1]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be decontaminated before disposal.

    • A common procedure is to triple rinse the container with a suitable solvent. The first rinsate should be collected and disposed of as hazardous waste.[1]

III. Chemical and Biological Profile of this compound

The following table summarizes the quantitative data available for this compound, a potent inhibitor of the GABA transporter mGAT2.[5]

PropertyValueReference
Molecular Weight 451.01 g/mol [6]
Molecular Formula C₂₇H₃₀N₂O₂・HCl[6]
Purity ≥98% (HPLC)[6]
Solubility Soluble to 100 mM in DMSO and to 13 mM in ethanol[6]
Storage Desiccate at room temperature[6]
CAS Number 184845-18-9[6]
Ki for hBGT-1 1.4 μM[6]
Ki for hGAT-3 15 μM[6]
Ki for hGAT-1 19 μM[6]
Ki for hGAT-2 41 μM[6]
IC₅₀ for α₁-receptors 266 nM[6]
IC₅₀ for D₂-receptors 1632 nM[6]
IC₅₀ for BGT-1 10.6 μM[5]
IC₅₀ for Serotonin Transporter 5.29 μM[7]
IC₅₀ for Noradrenaline Transporter 7.91 μM[7]
IC₅₀ for Dopamine Transporter 4.08 μM[7]

IV. Mechanism of Action: GABA Transporter Inhibition

This compound's primary mechanism of action is the inhibition of GABA uptake by targeting GABA transporters (GATs). GATs are crucial for regulating the extracellular concentration of the inhibitory neurotransmitter GABA.[8][9] By inhibiting these transporters, particularly BGT-1 (or mGAT2), this compound increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[8] This action is the basis for its anticonvulsant properties.[10]

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse Exocytosis GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding GABA_transporter GABA Transporter (GAT/BGT-1) GABA_synapse->GABA_transporter Reuptake Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Activation cluster_presynaptic cluster_presynaptic GABA_transporter->cluster_presynaptic Recycling NNC_2090 This compound NNC_2090->GABA_transporter Inhibition

Caption: Mechanism of this compound action on GABAergic signaling.

References

Personal protective equipment for handling NNC 05-2090

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of NNC 05-2090, a potent inhibitor of the GABA transporter GAT3 and betaine-GABA transporter BGT1. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent accidental exposure. The following personal protective equipment should be utilized:

  • Eye and Face Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are required. For operations with a higher risk of splashing or aerosol generation, a face shield worn over safety glasses is essential.[1]

  • Skin Protection:

    • Gloves: Disposable nitrile gloves provide good short-term protection against a wide range of chemicals and should be worn at all times.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately upon any contact with the substance.

    • Lab Coat: A laboratory coat must be worn and fully buttoned to protect the skin.[1] For handling pyrophoric materials, a Nomex® laboratory coat is recommended.[1]

    • Clothing: Long pants and closed-toe shoes that cover the entire foot are required to minimize skin exposure.[1] Clothing made of polyester (B1180765) or acrylic materials should be avoided.[1] For handling particularly hazardous chemicals, coveralls with a hood or a full-body protective suit may be necessary.[2]

  • Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols. If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator is required.[1] The use of a respirator necessitates annual medical evaluations, fit testing, and training on proper use and maintenance.[1]

Summary of Required Personal Protective Equipment

Protection TypeRecommended Equipment
Eye/Face Protection Chemical splash goggles or safety glasses (ANSI Z.87.1 1989 standard).[1] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[1]
Hand Protection Disposable nitrile gloves.[1] Gloves should be inspected before each use and changed immediately after contact with the chemical.
Skin and Body Protection Laboratory coat (fully buttoned), long pants, and closed-toe shoes.[1] For higher-risk activities, chemical-resistant coveralls or a full-body suit may be appropriate.[2]
Respiratory Protection A properly fitted respirator is required if work cannot be conducted in a well-ventilated area or a chemical fume hood, and there is a risk of inhaling dust or aerosols.[1]

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is essential for laboratory safety and regulatory compliance.

Experimental Workflow:

The following diagram outlines the key steps for safely handling this compound during a typical experimental workflow.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare work area in a chemical fume hood B->C D Weigh and dissolve this compound C->D E Perform experimental procedures D->E F Decontaminate work surfaces E->F G Segregate and label chemical waste F->G H Dispose of waste according to institutional and local regulations G->H I Remove and dispose of PPE correctly H->I

Caption: Workflow for Safe Handling of this compound.

Disposal Plan:

All waste materials contaminated with this compound, including empty containers, disposable labware, and used PPE, must be treated as hazardous chemical waste.

  • Segregation: Keep this compound waste separate from other waste streams.

  • Labeling: Clearly label all waste containers with the full chemical name ("this compound") and appropriate hazard warnings.

  • Storage: Store waste in sealed, leak-proof containers in a designated and well-ventilated waste accumulation area.

  • Disposal: Arrange for the disposal of chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.